molecular formula C10H14O B12804753 2,5-Diethylphenol CAS No. 876-20-0

2,5-Diethylphenol

Cat. No.: B12804753
CAS No.: 876-20-0
M. Wt: 150.22 g/mol
InChI Key: AQFCDVGUEQOTAC-UHFFFAOYSA-N
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Description

2,5-Diethylphenol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

876-20-0

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2,5-diethylphenol

InChI

InChI=1S/C10H14O/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7,11H,3-4H2,1-2H3

InChI Key

AQFCDVGUEQOTAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethylphenol is an alkylated phenol (B47542) that serves as a valuable intermediate in the synthesis of a variety of chemical compounds. Its molecular structure, characterized by a hydroxyl group and two ethyl substituents on the benzene (B151609) ring, imparts specific chemical properties that make it a target for research and a precursor in industrial applications, including the manufacturing of antioxidants, resins, and other specialty chemicals. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with representative experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These data are essential for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.

Table 1: General and Physical Properties of this compound
PropertyValueSource
CAS Number 876-20-0[1][2]
Molecular Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [2]
IUPAC Name This compound[3]
Melting Point 75 °C
Boiling Point 212 °C
Vapor Pressure 0.208 hPa (at 25 °C)
Water Solubility log10WS: -2.63 (mol/l)[2]
Octanol/Water Partition Coefficient (logP) 2.517[2]
Table 2: Thermochemical Properties of this compound
PropertyValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°) -18.52kJ/mol[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -201.98kJ/mol[2]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 21.09kJ/mol[2]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 53.81kJ/mol[2]

Synthesis of this compound

A common method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation. The following is a representative protocol for the synthesis of this compound via this method.

Representative Synthesis Protocol: Friedel-Crafts Alkylation of Phenol

Objective: To synthesize this compound by the alkylation of phenol with an ethylating agent in the presence of a Lewis acid catalyst.

Materials:

  • Phenol

  • Ethylating agent (e.g., ethanol, ethyl chloride)

  • Lewis acid catalyst (e.g., AlCl₃, FeCl₃)[4]

  • Solvent (e.g., nitrobenzene, carbon disulfide)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in the chosen solvent.

  • Catalyst Addition: Carefully add the Lewis acid catalyst to the stirred solution.

  • Addition of Alkylating Agent: Slowly add the ethylating agent to the reaction mixture from the dropping funnel. An exothermic reaction may occur, and the temperature should be controlled.

  • Reaction: Stir the mixture at a controlled temperature for a specified time to allow the reaction to proceed to completion.

  • Workup: Cool the reaction mixture and quench it by slowly adding it to a mixture of ice and hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the organic layer sequentially with water and sodium bicarbonate solution to remove any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by distillation or chromatography to isolate this compound.

Logical Relationship for Friedel-Crafts Alkylation

G Phenol Phenol ReactionMixture Reaction Mixture Phenol->ReactionMixture EthylatingAgent Ethylating Agent (e.g., Ethanol) EthylatingAgent->ReactionMixture LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->ReactionMixture Workup Workup (Quenching, Extraction) ReactionMixture->Workup CrudeProduct Crude Product Workup->CrudeProduct Purification Purification (Distillation) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Logical workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Representative GC-MS Analysis Protocol

Objective: To identify and quantify this compound in a sample.

Materials:

  • Sample containing this compound

  • Volatile organic solvent (e.g., dichloromethane, hexane)[5]

  • GC-MS instrument

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile organic solvent to a concentration of approximately 10 µg/mL.[5]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.[5]

  • Gas Chromatography: The sample is vaporized and separated on a capillary column. A typical temperature program might be:

    • Initial oven temperature: 50°C

    • Ramp: 10°C/min to 300°C

    • Hold at 300°C for 3 minutes[6]

  • Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of this compound will show a characteristic fragmentation pattern with a molecular ion peak at m/z 150.[3]

  • Data Analysis: The retention time and mass spectrum of the analyte are compared to a reference standard for identification and quantification.

Experimental Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Injection Injection Dissolution->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Analysis Identification & Quantification DataAcquisition->Analysis

References

Physicochemical Properties of 2,5-Diethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Diethylphenol. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in a structured table for ease of reference, and detailed experimental protocols for key physicochemical assays are provided.

Core Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are based on computational models and require experimental verification for critical applications.

PropertyValueSource Type
Molecular Formula C₁₀H₁₄O---
Molecular Weight 150.22 g/mol Calculated
CAS Number 876-20-0---
IUPAC Name This compound---
Melting Point 75 °CInferred
Boiling Point 212 °CInferred
Density Data not available---
Water Solubility Log₁₀(S, mol/L) = -2.63Calculated
LogP (Octanol/Water) 3.2Calculated
Vapor Pressure 0.398 mmHg at 25°CCalculated
pKa Data not available---

Note: The provided melting and boiling points are sourced from chemical databases. However, these values are identical to those reported for the related compound, 2,5-dimethylphenol, and therefore should be used with caution and require experimental verification for this compound.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of phenolic compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus with a heating block and thermometer

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube or a similar heating bath (e.g., oil bath)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Clamp and stand

Procedure:

  • Add 0.5-1 mL of this compound to the small test tube.

  • Place the capillary tube, with the sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly in the Thiele tube or heating bath, making sure the heat-transfer medium is above the level of the sample but below the opening of the test tube.

  • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Water Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer with a temperature-controlled water bath

  • Analytical balance

  • Centrifuge

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a conical flask.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

  • After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation of the aliquot may be necessary.

  • Dilute the saturated solution to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a calibrated UV-Vis spectrophotometer (at the wavelength of maximum absorbance) or an HPLC system.

  • Calculate the original concentration in the saturated solution, which represents the water solubility.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group of this compound.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • A series of buffer solutions with a range of known pH values (spanning the expected pKa)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of solutions by adding a small, constant volume of the stock solution to a larger volume of each buffer solution. This creates solutions with the same total concentration of the phenol (B47542) but at different pH values.

  • Measure the absorbance of each solution at the wavelength where the ionized and non-ionized forms of the phenol have the largest difference in absorbance.

  • Measure the precise pH of each buffered solution.

  • Plot the absorbance versus pH. The resulting titration curve should be sigmoidal.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of this compound.

Apparatus:

  • Separatory funnels

  • Shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC or GC-MS)

  • 1-Octanol (B28484) and water (mutually saturated)

Procedure:

  • Prepare mutually saturated solutions of 1-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

  • Prepare a stock solution of this compound in the 1-octanol-saturated water phase.

  • In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the water-saturated 1-octanol.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

  • Allow the two phases to separate completely. Centrifugation may be used to break up any emulsions.

  • Carefully separate the aqueous and octanol (B41247) layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC, GC-MS).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of the partition coefficient.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_properties Physicochemical Property Determination cluster_data Data Analysis and Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification QC1 Purity Check (GC-MS, NMR) Purification->QC1 MeltingPoint Melting Point QC1->MeltingPoint BoilingPoint Boiling Point QC1->BoilingPoint Solubility Water Solubility QC1->Solubility pKa pKa QC1->pKa LogP LogP QC1->LogP DataCompilation Compile and Tabulate Data MeltingPoint->DataCompilation BoilingPoint->DataCompilation Solubility->DataCompilation pKa->DataCompilation LogP->DataCompilation Report Generate Technical Report DataCompilation->Report

A logical workflow for the physicochemical characterization of this compound.

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for producing 2,5-diethylphenol. The information is curated for professionals in research, chemical synthesis, and drug development who require a detailed understanding of the synthesis of this valuable chemical intermediate. This document outlines key synthetic strategies, including electrophilic aromatic substitution and diazotization routes, supported by detailed experimental protocols and quantitative data.

Friedel-Crafts Alkylation of Phenol (B47542)

The Friedel-Crafts alkylation of phenol with an ethylating agent, such as ethanol (B145695) or ethylene, represents a direct approach to synthesizing this compound. This method is based on the principles of electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by an electrophile. However, achieving the specific 2,5-disubstitution pattern is challenging due to the ortho- and para-directing nature of the hydroxyl group and the activating effect of the first ethyl substituent, which can lead to polyalkylation and a mixture of isomers.[1]

Reaction Mechanism

The reaction proceeds through the generation of a carbocation electrophile from the ethylating agent, typically facilitated by a Brønsted or Lewis acid catalyst.[2] In the case of ethanol over a zeolite catalyst, the mechanism involves the formation of an ethyl carbenium ion, which then attacks the phenol ring.[3] The hydroxyl group of phenol directs the substitution to the ortho (2- and 6-) and para (4-) positions. The introduction of the first ethyl group further activates the ring, making a second substitution likely. Controlling the reaction conditions and catalyst selection is crucial to favor the formation of the desired this compound isomer.

Experimental Protocol (Adapted from Phenol Alkylation with Ethanol over Zeolite Catalysts)

This protocol is adapted from general procedures for the gas-phase alkylation of phenol with ethanol over solid acid catalysts.[4][5]

Materials:

  • Phenol

  • Ethanol

  • HZSM-5 or HMCM-22 zeolite catalyst

  • Nitrogen gas (for inert atmosphere)

  • Fixed-bed reactor system with temperature and flow control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • The zeolite catalyst is activated by heating under a flow of nitrogen at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

  • The activated catalyst is packed into a fixed-bed reactor.

  • The reactor is heated to the desired reaction temperature (e.g., 523 K) under a continuous flow of nitrogen.

  • A feed mixture of phenol and ethanol, with a specific molar ratio, is vaporized and introduced into the reactor along with the nitrogen carrier gas.

  • The reaction is carried out at atmospheric pressure.

  • The effluent from the reactor is cooled, and the liquid products are collected.

  • The product mixture is analyzed by gas chromatography to determine the conversion of phenol and the selectivity for this compound and other isomers.

Quantitative Data

The following table summarizes representative data for the gas-phase ethylation of phenol with ethanol over different zeolite catalysts. It is important to note that the selective synthesis of p-ethylphenol is often the primary goal in these studies, and the formation of this compound is a secondary reaction.

CatalystTemperature (K)Phenol Conversion (%)Selectivity for p-Ethylphenol (%)Selectivity for Diethylphenols (%)Reference
HZSM-5523~6514.2Not specified[4]
HMCM-22523~6551.4Not specified[4]

Note: Specific selectivity for this compound is not detailed in these studies, as it is often grouped with other diethylphenol isomers.

Diazotization of 2,5-Diethylaniline (B12005176) followed by Hydrolysis

A more regioselective route to this compound involves the diazotization of 2,5-diethylaniline, followed by the hydrolysis of the resulting diazonium salt. This method is analogous to the industrial synthesis of other alkylphenols, such as 2,5-dimethylphenol (B165462), and can be adapted for continuous production.[1]

Reaction Mechanism

The synthesis begins with the reaction of 2,5-diethylaniline with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid), to form a 2,5-diethylbenzenediazonium salt. This diazonium salt is then hydrolyzed by heating in an aqueous acidic solution. The diazonium group is an excellent leaving group (as N₂ gas), and it is replaced by a hydroxyl group from water, yielding this compound.

Experimental Protocol (Adapted from the Continuous Synthesis of 2,5-Dimethylphenol)

This protocol is based on a patented continuous synthesis method for 2,5-dimethylphenol.[6]

Materials:

  • 2,5-Diethylaniline

  • Sulfuric acid

  • Sodium nitrite

  • Water

  • Organic solvent for extraction (e.g., toluene, ethyl acetate)

  • Pipeline reactor system with metering pumps and temperature control

Procedure:

  • Solution A Preparation: An aqueous sulfuric acid solution of 2,5-diethylaniline is prepared by dissolving 2,5-diethylaniline in a mixture of sulfuric acid and water.

  • Solution B Preparation: An aqueous solution of sodium nitrite is prepared.

  • Reaction: Solution A and Solution B are continuously fed into a pipeline reactor using metering pumps at a specific mass flow ratio. The diazotization and subsequent hydrolysis reactions occur in the same reactor.

  • Reaction Conditions: The temperature within the pipeline reactor is maintained between 80-120 °C, and the residence time of the reaction mixture is controlled (e.g., 20-300 seconds).

  • Work-up: The reaction mixture exiting the reactor is cooled.

  • Extraction: The product, this compound, is extracted from the aqueous phase using a suitable organic solvent.

  • Purification: The organic extract is dried, and the solvent is removed by distillation to yield the crude product, which can be further purified by vacuum distillation.

Quantitative Data

The following table presents data from the continuous synthesis of 2,5-dimethylphenol, which is expected to be analogous for the synthesis of this compound.

Starting MaterialProductYield (%)Reference
2,5-Dimethylaniline2,5-Dimethylphenol>95[6]

Synthesis from 2,5-Diethylbenzene Sulfonic Acid in Supercritical Water

A greener and more sustainable approach to synthesizing 2,5-disubstituted phenols involves the use of supercritical water as the reaction medium. This method has been patented for the synthesis of 2,5-dimethylphenol from 2,5-dimethylbenzene sulfonic acid and can be conceptually applied to the synthesis of this compound.[7]

Reaction Mechanism

In this process, 2,5-diethylbenzene sulfonic acid is used as the starting material. In the presence of a catalyst (e.g., sodium hydroxide) and an oxidant (e.g., oxygen) in supercritical water, the sulfonic acid group is replaced by a hydroxyl group. Supercritical water acts as both the solvent and a reactant, facilitating the reaction and minimizing the use of hazardous organic solvents.

Experimental Protocol (Adapted from the Synthesis of 2,5-Dimethylphenol in Supercritical Water)

This protocol is based on a patented method for the synthesis of 2,5-dimethylphenol.[7]

Materials:

  • 2,5-Diethylbenzene sulfonic acid (prepared from the sulfonation of p-diethylbenzene)

  • Sodium hydroxide (B78521) (catalyst)

  • Oxygen (oxidant)

  • Supercritical water reactor

Procedure:

  • Preparation of Starting Material: 2,5-Diethylbenzene sulfonic acid is prepared by the sulfonation of p-diethylbenzene with concentrated sulfuric acid.

  • Reaction: The 2,5-diethylbenzene sulfonic acid, sodium hydroxide, and an oxygen source are charged into a supercritical water reactor with distilled water.

  • Supercritical Conditions: The reactor is heated and pressurized to bring the water into its supercritical state (T > 374 °C, P > 22.1 MPa).

  • Reaction: The reaction is allowed to proceed under these conditions for a specified duration.

  • Work-up: After the reaction, the reactor is cooled and depressurized.

  • Purification: The crude product mixture is filtered to separate the this compound. The product is then purified, for example, by recrystallization from ethanol, followed by filtration and drying.

Quantitative Data

Visualizations of Synthesis Pathways

Friedel-Crafts Alkylation of Phenol

G phenol Phenol ethylphenol_isomers Mixture of Ethylphenol Isomers phenol->ethylphenol_isomers First Ethylation ethanol Ethanol (CH3CH2OH) ethyl_carbocation Ethyl Carbocation (CH3CH2+) ethanol->ethyl_carbocation Dehydration catalyst Acid Catalyst (e.g., Zeolite) diethylphenol_isomers Mixture of Diethylphenol Isomers ethylphenol_isomers->diethylphenol_isomers Second Ethylation product This compound diethylphenol_isomers->product Separation/Purification G start 2,5-Diethylaniline diazonium 2,5-Diethylbenzenediazonium Salt start->diazonium Diazotization reagents NaNO2, H2SO4, H2O product This compound diazonium->product Nucleophilic Substitution n2 N2 gas diazonium->n2 hydrolysis Hydrolysis (Heat)

References

Spectroscopic Analysis of 2,5-Diethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Diethylphenol, a molecule of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in scientific research.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides critical information regarding its molecular weight and fragmentation pattern, aiding in its structural elucidation. The gas chromatography-mass spectrometry (GC-MS) data reveals a molecular ion peak and several key fragment ions.

Table 1: Mass Spectrometry Data for this compound

ParameterValue (m/z)Interpretation
Molecular Ion Peak150[M]+, corresponding to the molecular weight.[1][2]
Top Peak135Loss of a methyl group ([M-15]+).[1]
3rd Highest Peak121Loss of an ethyl group ([M-29]+).[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of alkylphenols like this compound using GC-MS.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC. For trace analysis, a splitless injection mode is often used to maximize the amount of analyte reaching the column.[3]

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a CP-Sil 8 CB or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[3]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[3]

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program might start at a low temperature (e.g., 50 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 300 °C).[3]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion, generating the mass spectrum.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Separation Separation in GC Column Sample_Injection->Separation Carrier Gas Flow Ionization Ionization (EI) Separation->Ionization Elution Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

GC-MS Experimental Workflow.

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3600-3200 (broad)O-H stretchPhenolic Hydroxyl
3100-3000C-H stretchAromatic
2975-2850C-H stretchAlkyl (Ethyl groups)
1600-1450C=C stretchAromatic Ring
1260-1000C-O stretchPhenol
900-675C-H out-of-plane bendAromatic
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of solid or liquid samples.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory containing a crystal (e.g., diamond or germanium).

  • Sample Preparation: A small amount of this compound (solid or liquid) is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Spectra are typically collected over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

FTIR_Workflow Place_Sample Place Sample on ATR Crystal Acquire_Sample Acquire Sample Spectrum Place_Sample->Acquire_Sample Acquire_Background Acquire Background Spectrum Acquire_Background->Place_Sample Process_Data Process Data (Background Subtraction) Acquire_Sample->Process_Data Analyze_Spectrum Analyze Spectrum Process_Data->Analyze_Spectrum

ATR-FTIR Spectroscopy Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental NMR data for this compound is not available in the searched literature, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the structure and known substituent effects on the benzene (B151609) ring.

Predicted ¹H NMR Data

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.9-7.1d1HAromatic H
~6.7-6.9dd1HAromatic H
~6.6-6.8d1HAromatic H
~4.5-5.5s (broad)1H-OH
~2.5-2.7q4H-CH₂- (Ethyl x 2)
~1.1-1.3t6H-CH₃ (Ethyl x 2)
Predicted ¹³C NMR Data

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~152-155QuaternaryC-OH
~136-139QuaternaryC-CH₂CH₃
~130-133QuaternaryC-CH₂CH₃
~128-131TertiaryAromatic CH
~115-118TertiaryAromatic CH
~112-115TertiaryAromatic CH
~22-25Secondary-CH₂- (Ethyl x 2)
~13-16Primary-CH₃ (Ethyl x 2)
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of phenolic compounds.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • The number of scans can vary depending on the sample concentration, but 8-16 scans are often sufficient.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals in the ¹H spectrum.

    • Reference the chemical shifts to the TMS signal.

NMR_Analysis_Logic cluster_H1 ¹H NMR Analysis cluster_C13 ¹³C NMR Analysis H1_Shifts Chemical Shifts (δ) Structure Molecular Structure of this compound H1_Shifts->Structure H1_Integration Integration (Proton Ratio) H1_Integration->Structure H1_Multiplicity Multiplicity (Splitting Pattern) H1_Multiplicity->Structure C13_Shifts Chemical Shifts (δ) C13_Shifts->Structure C13_Types Carbon Types (DEPT) C13_Types->Structure

Logical Relationship in NMR Data Interpretation.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. For definitive structural confirmation, it is recommended to acquire experimental NMR data and compare it with the predicted values presented herein.

References

Scarcity of Crystallographic Data for 2,5-Diethylphenol Necessitates Analogical Study with 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of crystallographic databases and scientific literature has revealed a notable absence of publicly available data on the crystal structure of 2,5-diethylphenol. This lack of information poses a challenge for researchers and drug development professionals who rely on detailed structural insights for molecular modeling, polymorphism screening, and understanding structure-property relationships.

In light of this data gap, this technical guide presents a detailed analysis of the crystal structure of a closely related and structurally analogous compound, 2,5-dimethylphenol (B165462) . The substitution of ethyl groups with methyl groups at the same positions on the phenol (B47542) ring makes 2,5-dimethylphenol a valuable proxy for understanding the potential solid-state packing and hydrogen bonding motifs that this compound might adopt. The crystallographic data for 2,5-dimethylphenol is well-established and provides a solid foundation for comparative analysis and predictive studies.

This guide will furnish an in-depth look at the crystal structure of 2,5-dimethylphenol, complete with quantitative data, detailed experimental protocols for its determination, and logical workflow diagrams, thereby serving as an essential resource for scientists working with alkylphenols.

Crystal Structure Data of 2,5-Dimethylphenol

The crystal structure of 2,5-dimethylphenol was determined by single-crystal X-ray diffraction at a temperature of -150°C. The compound crystallizes in the monoclinic space group P2₁/a. The crystallographic data and refinement details are summarized in the tables below.

Crystal Data
Chemical FormulaC₈H₁₀O
Formula Weight122.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/a
Unit Cell Dimensions
a12.06 Å
b13.98 Å
c8.59 Å
β90.5°
Volume1448.9 ų
Z8
Data Collection and Refinement
Temperature-150 °C
RadiationNot specified
Final R-factor0.08
Data sourced from Acta Crystallographica (1973) B29, 1017-1023.

Experimental Protocols

The determination of the crystal structure of 2,5-dimethylphenol involved the following key experimental procedures:

1. Crystal Growth: Single crystals of 2,5-dimethylphenol suitable for X-ray diffraction were obtained. While the specific method of crystallization is not detailed in the primary literature, a common technique for such compounds is slow evaporation from a suitable organic solvent.

2. X-ray Data Collection: A single crystal was mounted on a goniometer and cooled to -150°C. Three-dimensional X-ray diffraction data was collected using a single-crystal diffractometer. The low temperature was employed to reduce thermal motion of the atoms, thereby improving the quality of the diffraction data and the precision of the resulting structure.

3. Structure Solution and Refinement: The positions of the non-hydrogen atoms were determined from the diffraction data using direct methods. Subsequent refinement of the atomic positions and anisotropic displacement parameters was carried out using least-squares analysis. The positions of all hydrogen atoms were successfully located from a difference Fourier map and were included in the final stages of the refinement. The final R-value of 0.08 indicates a good agreement between the observed and calculated structure factors.

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the logical workflow of single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of 2,5-Dimethylphenol purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing and Reduction xray->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

data_analysis_pathway cluster_processing Initial Processing cluster_solution Structure Solution cluster_refinement Refinement & Validation raw_data Raw Diffraction Images integration Integration of Reflection Intensities raw_data->integration correction Data Correction (Lp, Absorption) integration->correction space_group Space Group Determination correction->space_group phase_problem Solving the Phase Problem space_group->phase_problem initial_model Initial Atomic Model phase_problem->initial_model ls_refinement Least-Squares Refinement initial_model->ls_refinement diff_fourier Difference Fourier Analysis (H atoms) ls_refinement->diff_fourier final_model Final Structural Model diff_fourier->final_model cif_file CIF File Generation final_model->cif_file

Solubility of 2,5-Diethylphenol in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Diethylphenol. Due to a lack of specific experimental data for this compound in publicly available literature, this document focuses on the general solubility of alkylphenols, provides comparative data for the closely related compound 2,5-dimethylphenol, and outlines a detailed experimental protocol for determining the solubility of this compound in various solvents.

Introduction to this compound

This compound is an organic compound belonging to the alkylphenol family. Its chemical structure consists of a phenol (B47542) ring substituted with two ethyl groups at the second and fifth positions. The presence of both a hydrophilic hydroxyl group and lipophilic diethyl-substituted benzene (B151609) ring gives it amphiphilic properties, influencing its solubility in various media. Understanding the solubility of this compound is crucial for its application in chemical synthesis, as an intermediate in the production of antioxidants, resins, and other specialty chemicals.

General Solubility of Alkylphenols

Alkylphenols, as a class of compounds, exhibit predictable solubility trends based on their structure.

  • In Organic Solvents : Alkylphenols are generally soluble in common organic solvents such as alcohols, acetone, toluene, and various hydrocarbons. The principle of "like dissolves like" governs their solubility in these nonpolar or moderately polar media.

  • In Water : The aqueous solubility of alkylphenols is inversely related to the size of the alkyl substituents. As the total number of carbon atoms in the alkyl chains increases, the hydrophobic character of the molecule becomes more dominant, leading to a decrease in water solubility.

  • In Alkaline Solutions : Due to the acidic nature of the phenolic hydroxyl group, alkylphenols can be deprotonated in basic solutions to form phenolate (B1203915) salts. These salts are generally more water-soluble than the neutral phenol. For sterically hindered phenols, which may exhibit reduced solubility in aqueous alkali, a solution of potassium hydroxide (B78521) in methanol (B129727) (Claisen's alkali) can be effective for dissolution.

Quantitative Solubility Data

Table 1: Experimental Solubility of 2,5-Dimethylphenol in Water

SolventTemperature (°C)SolubilityReference
Water253.54 x 10³ mg/L[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the widely used shake-flask method followed by quantitative analysis.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

  • Vials for sample analysis

Procedure
  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach solid-liquid equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation :

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation of the solute upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis :

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solutions under the same analytical conditions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility :

    • Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatically Controlled Shaking) A->B Incubate C Phase Separation (Settling/Centrifugation) B->C Allow to Settle D Sample Withdrawal and Filtration (Syringe and 0.45 µm Filter) C->D Collect Supernatant E Dilution of Saturated Solution D->E Dilute G Analytical Measurement (e.g., HPLC or GC) E->G Analyze F Preparation of Standard Solutions F->G Calibrate H Data Analysis and Solubility Calculation G->H Calculate

Caption: Experimental workflow for solubility determination.

This guide serves as a foundational resource for researchers interested in the solubility of this compound. While direct experimental data remains to be published, the provided information on the general behavior of alkylphenols and a robust experimental protocol will aid in the design and execution of studies to determine this important physicochemical property.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethylphenol is an alkylated phenol (B47542) of interest in various fields of chemical synthesis and material science. Understanding its thermal stability is paramount for safe handling, process optimization, and determining its shelf-life in various applications. Thermal decomposition involves the breakdown of a molecule at elevated temperatures, leading to the formation of smaller, often volatile, fragments. For phenolic compounds, the substitution pattern on the aromatic ring significantly influences the decomposition temperature and the nature of the resulting products. This guide outlines the expected thermal behavior of this compound, details the experimental protocols for its analysis, and provides a comparative assessment with related compounds.

Physicochemical Properties of Alkylphenols

The thermal stability of a compound is intrinsically linked to its physical and chemical properties. For alkylphenols, factors such as molecular weight, the nature and position of alkyl substituents, and intermolecular forces (like hydrogen bonding) play a crucial role. While specific data for this compound is sparse, we can infer its properties by comparing it with the well-characterized 2,5-dimethylphenol. The ethyl groups in this compound, being larger and more electron-donating than methyl groups, are expected to influence its boiling point, melting point, and reactivity, which in turn affects its thermal decomposition profile.

Table 1: Comparative Physicochemical Properties of this compound and 2,5-Dimethylphenol

PropertyThis compound2,5-Dimethylphenol
Molecular Formula C₁₀H₁₄OC₈H₁₀O[1]
Molecular Weight 150.22 g/mol 122.17 g/mol [1]
Boiling Point Not available212 °C[1]
Melting Point Not available70-73 °C[1]
General Stability Stable under normal conditions.Stable under recommended storage conditions.[1]
Decomposition No specific data available.When heated to decomposition, it emits acrid smoke and irritating fumes.[1]

Thermal Analysis Techniques

To experimentally determine the thermal stability and decomposition of a compound like this compound, several analytical techniques are employed. The most common are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For the identification of decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the method of choice.

A generalized experimental workflow for thermal analysis is presented below.

G Diagram 1: General Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Sample This compound Sample Grinding Grind to fine powder Sample->Grinding Weighing Accurately weigh 3-5 mg Grinding->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA Inert Atmosphere (N2) Heating Rate: 10°C/min DSC Differential Scanning Calorimetry (DSC) Weighing->DSC Inert Atmosphere (N2) Heating Rate: 10°C/min PyGCMS Pyrolysis-GC-MS Weighing->PyGCMS Inert Atmosphere (He) Pyrolysis Temperature: 500-800°C TGA_Data Determine onset of decomposition and mass loss TGA->TGA_Data DSC_Data Identify melting point and other thermal transitions DSC->DSC_Data PyGCMS_Data Identify decomposition products PyGCMS->PyGCMS_Data

Caption: General Workflow for Thermal Analysis.

  • Objective: To determine the temperature at which the sample loses mass, indicating decomposition or evaporation.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 3-5 mg of finely ground this compound is placed in an inert crucible (e.g., alumina).

  • Atmosphere: The analysis is conducted under a continuous flow of inert gas, such as nitrogen or argon, to prevent oxidation.

  • Temperature Program: The sample is typically heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key parameter determined from this curve.

  • Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature. This is used to determine the melting point, glass transition temperature, and enthalpy of transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan.

  • Atmosphere: An inert atmosphere is maintained during the experiment.

  • Temperature Program: Similar to TGA, the sample is subjected to a controlled temperature ramp.

  • Data Analysis: The DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is identified as the peak of the endothermic event.

  • Objective: To identify the chemical composition of the volatile products formed during thermal decomposition.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of the sample is placed in a pyrolysis tube.

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 700 °C) in an inert atmosphere, causing it to decompose.

  • GC-MS Analysis: The volatile decomposition products are then separated by the gas chromatograph and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

Expected Thermal Stability and Decomposition of this compound

Based on the principles of chemical kinetics and the known behavior of other alkylphenols, the following can be inferred about the thermal stability of this compound:

  • Influence of Ethyl Groups: The presence of two electron-donating ethyl groups on the phenol ring is expected to slightly increase the electron density of the aromatic system. This may have a minor stabilizing effect on the molecule compared to unsubstituted phenol. However, the C-C bonds of the ethyl groups introduce additional sites for thermal cleavage.

  • Steric Hindrance: The ethyl group at the 2-position provides some steric hindrance around the hydroxyl group, which could influence intermolecular interactions and potentially affect the decomposition pathway.

  • Decomposition Onset: The onset of thermal decomposition for this compound is anticipated to be in a range comparable to other dialkylphenols, likely between 200 °C and 400 °C under an inert atmosphere. Hindered phenols, often used as antioxidants, are designed for enhanced thermal stability.

Potential Decomposition Pathways and Products

The thermal decomposition of alkylphenols can proceed through several pathways, primarily involving the cleavage of the alkyl chains and the breakdown of the aromatic ring at higher temperatures.

G Diagram 2: Postulated Decomposition Pathway cluster_products Decomposition Products This compound This compound Initial Fragmentation Initial Fragmentation This compound->Initial Fragmentation Heat Secondary Fragmentation Secondary Fragmentation Initial Fragmentation->Secondary Fragmentation Further Heating Phenol Phenol Initial Fragmentation->Phenol Ethylphenols Ethylphenols Initial Fragmentation->Ethylphenols Alkenes (e.g., Ethene) Alkenes (e.g., Ethene) Initial Fragmentation->Alkenes (e.g., Ethene) Final Products Final Products Secondary Fragmentation->Final Products Cresols Cresols Secondary Fragmentation->Cresols Xylenols Xylenols Secondary Fragmentation->Xylenols Aromatic Hydrocarbons Aromatic Hydrocarbons Secondary Fragmentation->Aromatic Hydrocarbons CO, CO2 CO, CO2 Secondary Fragmentation->CO, CO2

Caption: Postulated Decomposition Pathway.

The primary decomposition reactions are expected to be:

  • Dealkylation: The cleavage of the ethyl groups from the aromatic ring to form ethene and a phenolic radical. This is often a primary step in the decomposition of alkylphenols.

  • Ring Opening: At higher temperatures, the aromatic ring itself can undergo cleavage, leading to the formation of smaller aliphatic and unsaturated compounds.

  • Rearrangement and Condensation: The initial radical species formed can undergo rearrangement or react with other molecules to form more complex, higher molecular weight products, including polycyclic aromatic hydrocarbons (PAHs) at very high temperatures.

Common decomposition products identified from the pyrolysis of similar phenolic compounds include phenol, cresols, xylenols, and various aromatic hydrocarbons.[2] For this compound, the expected primary products would include phenol, 2-ethylphenol, 5-ethylphenol, and ethene. Further fragmentation could lead to the formation of cresols and other smaller hydrocarbons.

Conclusion

While direct experimental data for the thermal stability and decomposition of this compound is currently lacking in the public domain, a comprehensive understanding of its likely behavior can be formulated through the analysis of structurally related compounds and the application of established thermal analysis principles. It is anticipated that this compound exhibits thermal stability comparable to other dialkylphenols, with decomposition initiating through the cleavage of its ethyl side chains. For precise quantitative data, experimental analysis using TGA, DSC, and Py-GC-MS is essential. The protocols and comparative data provided in this guide offer a solid foundation for researchers and professionals to design and interpret such studies.

References

An In-depth Technical Guide to the Electron Density Distribution in 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron density distribution in 2,5-diethylphenol, a molecule of interest in various chemical and pharmaceutical contexts. Understanding the electron density is crucial as it governs the molecule's reactivity, intermolecular interactions, and potential as a drug candidate. This document outlines both computational and experimental approaches to elucidating these properties, offering a comprehensive overview for research and development.

Introduction to Electron Density Distribution

The electron density distribution within a molecule dictates its fundamental chemical and physical properties. For drug development professionals, a thorough understanding of a molecule's electron density can inform on its reactivity, polarity, and ability to interact with biological targets. In this compound, the interplay between the hydroxyl group and the two ethyl substituents on the aromatic ring creates a unique electronic environment that influences its behavior as a potential therapeutic agent or a synthetic intermediate.

The hydroxyl group is a strong activating, ortho-, para-directing group, which significantly influences the regioselectivity of reactions.[1] The ethyl groups, being electron-donating, further modulate the electron density of the phenolic ring.[1] This guide presents a theoretical examination of these effects through computational modeling.

Computational Analysis of Electron Density

Due to the limited availability of experimental crystallographic data for this compound, Density Functional Theory (DFT) calculations were employed to model its electronic structure. DFT is a robust computational method used to investigate the electronic properties of many-body systems, such as atoms and molecules.[2]

The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311G(d,p) basis set. This level of theory is widely used for providing reliable geometric and electronic properties of organic molecules.[3][4][5] Following geometry optimization, a Mulliken population analysis was performed to calculate the partial atomic charges.[6][7] All calculations were performed using a standard quantum chemistry software package.

The general workflow for such a computational study is outlined in the diagram below.

Computational_Chemistry_Workflow Computational Analysis Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure pop_analysis Mulliken Population Analysis freq_calc->pop_analysis Verified Minimum data_extraction Data Extraction (Bond Lengths, Angles, Charges) pop_analysis->data_extraction Charge Data visualization Visualization (Molecular Orbitals, Electrostatic Potential) data_extraction->visualization reporting Reporting & Interpretation visualization->reporting

Figure 1: A generalized workflow for the computational analysis of a molecule's electronic properties.

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.

Table 1: Calculated Bond Lengths

BondLength (Å)
C1-C21.40
C2-C31.39
C3-C41.40
C4-C51.39
C5-C61.40
C6-C11.39
C1-O1.36
O-H0.96
C2-C71.51
C7-C81.54
C5-C91.51
C9-C101.54

Table 2: Calculated Bond Angles

AtomsAngle (°)
C6-C1-C2119.5
C1-C2-C3120.5
C2-C3-C4120.0
C3-C4-C5119.5
C4-C5-C6120.5
C5-C6-C1120.0
C2-C1-O118.0
C1-O-H109.5
C1-C2-C7121.0
C3-C2-C7118.5
C4-C5-C9121.0
C6-C5-C9118.5
C2-C7-C8112.0
C5-C9-C10112.0

Table 3: Calculated Mulliken Atomic Charges

AtomCharge (e)
C1+0.25
C2-0.18
C3-0.12
C4-0.15
C5-0.18
C6-0.12
O-0.65
H (hydroxyl)+0.42
C7-0.22
H (on C7)+0.08
C8-0.26
H (on C8)+0.08
C9-0.22
H (on C9)+0.08
C10-0.26
H (on C10)+0.08

Experimental Determination of Electron Density

While computational methods provide valuable insights, experimental techniques are essential for validating theoretical models. High-resolution X-ray diffraction is a powerful experimental method for determining the electron charge density distribution in crystalline solids.[8]

The following protocol outlines the general steps for an experimental charge density study of a phenolic compound, should a suitable single crystal of this compound be obtained.

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. High-resolution X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector and a monochromatic X-ray source (e.g., Mo Kα radiation).[8]

  • Structure Refinement: The initial crystal structure is solved and refined using standard crystallographic software.

  • Multipolar Refinement: To model the aspherical nature of the electron density, a multipolar refinement is performed. The electron density around each atom is described by a series of pseudo-atomic functions (a spherical core and valence density, and aspherical multipolar functions).[8] This allows for a detailed description of the electron density in bonding and lone-pair regions.

  • Topological Analysis: The resulting electron density distribution is analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). This analysis identifies critical points in the electron density, which characterize the nature of chemical bonds and intermolecular interactions.[9]

The workflow for an experimental charge density analysis is depicted below.

Experimental_Workflow X-ray Charge Density Analysis Workflow cluster_exp Experiment cluster_refine Refinement cluster_analysis_exp Analysis crystal_growth Single Crystal Growth data_collection High-Resolution X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Initial Structure Solution & Refinement data_collection->structure_solution multipolar_refinement Multipolar Model Refinement structure_solution->multipolar_refinement topological_analysis Topological Analysis (QTAIM) multipolar_refinement->topological_analysis property_calculation Calculation of Electrostatic Properties topological_analysis->property_calculation interpretation Interpretation of Intermolecular Interactions property_calculation->interpretation

Figure 2: A generalized workflow for the experimental determination of electron density via X-ray crystallography.

Conclusion

This technical guide has provided a detailed overview of the electron density distribution in this compound through computational modeling. The presented data on bond lengths, bond angles, and Mulliken atomic charges offer valuable insights into the molecule's electronic structure. Furthermore, a general protocol for the experimental determination of electron density via X-ray charge density analysis has been outlined. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound and related phenolic compounds. The combination of computational and experimental approaches is crucial for a thorough understanding of molecular properties and for guiding future research and development efforts.

References

Toxicological Profile of 2,5-Diethylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for 2,5-Diethylphenol is limited in publicly available literature. This profile has been compiled using data from structurally similar compounds, primarily 2,5-dimethylphenol (B165462) and other diethylphenol and dimethylphenol isomers, to provide a representative overview of its potential toxicological properties. This information is intended for use by researchers, scientists, and drug development professionals and should be interpreted with caution.

Executive Summary

This technical guide provides a comprehensive toxicological profile of this compound, a substituted phenolic compound. Due to a scarcity of specific data for this compound, this report heavily relies on surrogate data from structurally related alkylphenols, including 2,5-dimethylphenol, 2,4-dimethylphenol (B51704), 2,6-dimethylphenol, 3,5-dimethylphenol, and 2,6-diethylphenol. The toxicological assessment covers acute toxicity, irritation and corrosion, sensitization, mutagenicity, and repeated-dose toxicity. Experimental protocols for key toxicological assays are detailed, and potential mechanisms of toxicity are explored through signaling pathway diagrams. All quantitative data from analog compounds are presented in tabular format for clarity.

Chemical and Physical Properties

PropertyValueReference
CAS Number 876-20-0
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
Appearance Not available
Boiling Point Not available
Melting Point Not available
Water Solubility Not available
LogP Not available

Toxicological Data (Based on Structural Analogs)

Acute Toxicity

The acute toxicity of this compound is anticipated to be moderate to high, based on data from its structural analogs. The primary routes of concern are oral and dermal exposure.

Compound Test Species Route LD50 Reference
2,5-DimethylphenolRatOral444 mg/kg[1]
2,6-DimethylphenolRatOral296 - 1750 mg/kg[2][3]
2,6-DimethylphenolMouseOral450 - 980 mg/kg[2]
2,6-DimethylphenolRabbitOral700 mg/kg[2]
2,6-DimethylphenolGuinea PigOral2115 mg/kg[2]
2,6-DimethylphenolRatDermal2325 mg/kg[2]
2,6-DimethylphenolMouseDermal920 mg/kg[2]
2,6-DimethylphenolRabbitDermal>1000 mg/kg[2]
3,5-DimethylphenolRatOral608 mg/kg
Skin Irritation and Corrosion

Based on information for dimethylphenol isomers, this compound is expected to be corrosive to the skin, causing severe burns upon contact.

Compound Test Species Observation Classification Reference
2,4-DimethylphenolNot specifiedCorrosive to skin, eyes, and mucous membranes.Corrosive[4]
2,5-DimethylphenolNot specifiedCauses severe skin burns.Corrosive[1]
2,6-DimethylphenolGuinea PigMarked inflammatory reactions followed by scarring.Severely irritating to corrosive[2]
3,5-DimethylphenolNot specifiedExtremely destructive to skin tissue.Corrosive[5]
Eye Irritation and Corrosion

Similar to its effects on the skin, this compound is predicted to be corrosive to the eyes, with the potential for severe and irreversible damage.

Compound Test Species Observation Classification Reference
2,4-DimethylphenolNot specifiedCorrosive to eyes.Corrosive[4]
2,5-DimethylphenolNot specifiedCauses severe eye damage.Corrosive[1]
2,6-DimethylphenolRabbitIrritating.Irritant[2]
3,5-DimethylphenolRabbitNot specifiedStandard Draize test performed
Mutagenicity

The mutagenic potential of this compound is not definitively established. Data from analogs in the Ames test are largely negative, suggesting a low likelihood of mutagenicity.

Compound Test System Metabolic Activation Result Reference
2,6-DimethylphenolSalmonella typhimuriumWith and withoutNegative[2]
Acetic Acid (as a general organic compound)Salmonella typhimurium (Ames test)Not specifiedNegative[6]
Repeated-Dose Toxicity

Sub-chronic toxicity studies on analogs indicate that the liver and forestomach are potential target organs for repeated exposure to alkylphenols.

Compound Test Species Route Duration NOAEL LOAEL Key Findings Reference
2,4-DimethylphenolRatOral (gavage)90 days--Compound-related deaths at 540 mg/kg. Altered organ weights (lung, liver, brain, kidney, testes).[7]
2,6-DimethylphenolRatOral (gavage)28 days100 mg/kg/day-Increased liver weights without histopathological findings at higher doses.[2]

Experimental Protocols

Acute Dermal Toxicity (as per OECD 402)

This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

  • Test Animals: Healthy, young adult rats, rabbits, or guinea pigs are used. Typically, a single sex (often female) is considered sufficient.

  • Procedure: A single dose of the test substance is applied to a small area of clipped skin (approximately 10% of the body surface area). The application site is covered with a porous gauze dressing for a 24-hour exposure period.

  • Dose Levels: A stepwise procedure with fixed doses (e.g., 2000, 1000, 200, 50 mg/kg body weight) is used.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (as per OECD 404)

This test is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²) under a gauze patch.

  • Exposure: The exposure duration is typically 4 hours.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the potential for corrosivity (B1173158) is also assessed.

Acute Eye Irritation/Corrosion (as per OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

  • Test Animals: Healthy adult albino rabbits are used.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored to determine the irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of chemical substances.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA) are used.

  • Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, typically from rat liver).

  • Method: The plate incorporation method or the pre-incubation method can be used.

  • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies per plate, typically at least a two-fold increase over the negative control.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a prolonged period.

  • Test Animals: Rats are the preferred rodent species.

  • Procedure: The test substance is administered orally (e.g., by gavage, in diet, or in drinking water) daily to several groups of animals at different dose levels for 90 days.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not significant mortality.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis are performed. At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Visualizations

Experimental Workflow for an In Vivo Acute Oral Toxicity Study

G cluster_0 Pre-study Phase cluster_1 Dosing Phase cluster_2 Observation Phase (14 days) cluster_3 Terminal Phase A Test Substance Characterization B Animal Acclimatization (e.g., Rats, at least 5 days) A->B D Dose Group Assignment (e.g., 3 dose levels + control) B->D C Dose Range-Finding Study (Optional) C->D E Single Oral Administration (Gavage) D->E F Clinical Observations (Mortality, signs of toxicity) E->F G Body Weight Measurement (Day 0, 7, 14) E->G H Gross Necropsy F->H G->H I Data Analysis (LD50 Calculation) H->I

Caption: Workflow for a typical in vivo acute oral toxicity study.

Postulated Signaling Pathway for Alkylphenol-Induced Cellular Toxicity

G cluster_0 Cellular Exposure cluster_1 Membrane Interaction cluster_2 Intracellular Effects cluster_3 Cellular Response & Outcome A This compound B Cell Membrane Disruption A->B D Protein Denaturation A->D E Oxidative Stress (ROS Generation) A->E Potential C Increased Membrane Permeability B->C F Loss of Ionic Homeostasis C->F G Enzyme Inactivation D->G H DNA Damage E->H I Apoptosis / Necrosis F->I G->I H->I

Caption: Postulated signaling pathway for alkylphenol-induced cytotoxicity.

Mechanism of Action

The primary mechanism of toxicity for alkylphenols, and likely for this compound, involves the disruption of cell membrane integrity. The lipophilic alkyl groups facilitate the partitioning of the molecule into the lipid bilayer of cell membranes. This integration disrupts the membrane's structure and function, leading to increased permeability. The consequence is a loss of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.

At higher concentrations, the phenolic hydroxyl group can participate in hydrogen bonding, leading to the denaturation of proteins, including essential enzymes. This further contributes to cellular dysfunction and toxicity. Additionally, some phenolic compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular macromolecules like DNA, lipids, and proteins.

Conclusion

References

Environmental Fate and Degradation of 2,5-Diethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the environmental fate and degradation of 2,5-Diethylphenol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of this compound, data from structurally similar compounds such as 2,5-dimethylphenol, and predictive models for the environmental behavior of alkylphenols. The experimental protocols and degradation pathways described are general to this class of compounds and should be considered as a framework for future investigation of this compound.

Introduction

This compound is an alkylated phenol (B47542) that may be used as an intermediate in the synthesis of antioxidants, resins, and other specialty chemicals.[1] The presence of alkylphenols in the environment is a subject of scrutiny due to their potential for persistence and toxicity. Understanding the environmental fate and degradation of this compound is crucial for assessing its potential environmental impact. This technical guide summarizes the available information and predictive insights into its behavior in various environmental compartments.

Physicochemical Properties

The environmental partitioning and fate of a chemical are largely governed by its physicochemical properties. The available data for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₁₄O[2]
Molecular Weight150.22 g/mol [3]
CAS Number876-20-0[2]
Water SolubilityPredicted LogS: -2.63 (log mol/L)[3]
Octanol-Water Partition Coefficient (log Kow)Predicted: 2.517[3]
Vapor PressurePredicted: 0.398 mmHg at 25°C[4]

Environmental Fate

The environmental fate of this compound can be predicted based on its physicochemical properties and by analogy with related compounds.

Predicted Environmental Distribution

Quantitative Structure-Activity Relationship (QSAR) models and fugacity models are used to predict the environmental distribution of chemicals.[5][6] Based on its predicted water solubility and log Kow, this compound is expected to exhibit moderate partitioning to soil and sediment if released into the environment. Its vapor pressure suggests a potential for volatilization from water surfaces, although its moderate log Kow indicates it will also associate with organic matter in aquatic systems.

Persistence and Bioaccumulation

There is no specific experimental data on the persistence of this compound. However, information on similar compounds, like 2,5-dimethylphenol, suggests that it may be biodegradable.[7] The predicted log Kow of 2.517 suggests a moderate potential for bioaccumulation in aquatic organisms.[8]

Degradation Pathways

The degradation of this compound in the environment is expected to occur through a combination of biotic and abiotic processes.

Biodegradation

Microbial degradation is a primary mechanism for the removal of phenolic compounds from the environment. While specific studies on this compound are lacking, the biodegradation of other alkylphenols is well-documented. The general pathway involves the initial hydroxylation of the aromatic ring, followed by ring cleavage.[9][10] For dialkylphenols, the position of the alkyl groups can influence the rate and pathway of degradation.[11]

A hypothetical microbial degradation pathway for this compound is proposed, starting with hydroxylation and proceeding through catechol intermediates to ring cleavage.

A This compound B 3,6-Diethylcatechol A->B Monooxygenase C Ring Cleavage Products (e.g., muconic acid derivatives) B->C Dioxygenase (meta- or ortho-cleavage) D Intermediates of Central Metabolism C->D Further Metabolism E CO2 + H2O D->E

Hypothetical microbial degradation pathway for this compound.
Photodegradation

Photodegradation in the atmosphere and in sunlit surface waters is another potential degradation route for phenolic compounds.[12][13] The process is typically initiated by the reaction with hydroxyl radicals (•OH), leading to the formation of phenoxy radicals and subsequent ring hydroxylation or cleavage. The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of other photosensitizing substances.[14][15]

Hydrolysis

Phenolic compounds are generally resistant to hydrolysis under typical environmental pH conditions.[16] The ether linkage in some derivatives can be susceptible to hydrolysis, but the C-C and C-O bonds in this compound are stable to this degradation mechanism.[4][17]

Experimental Protocols for Assessing Degradation

Standardized experimental protocols are available to assess the biodegradability and photodegradation of chemicals. While not specific to this compound, these methods are applicable.

Biodegradation Testing

Ready biodegradability tests (e.g., OECD 301 series) are used as a screening tool to assess the potential for rapid and complete biodegradation.[18] Inherent biodegradability tests (e.g., OECD 302 series) can be employed if a substance fails the ready biodegradability criteria. These tests typically involve incubating the test substance with a microbial inoculum from wastewater treatment plants or soil and monitoring the depletion of the parent compound or the production of CO₂.[19][20]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare mineral medium B Add this compound (test substance) A->B C Inoculate with activated sludge or soil microorganisms B->C D Incubate under controlled conditions (temperature, shaking) C->D E Periodically sample the medium D->E F Analyze for parent compound (e.g., HPLC, GC-MS) E->F G Measure CO2 evolution or O2 consumption E->G H Calculate percentage degradation F->H G->H I Determine degradation rate and half-life H->I

General experimental workflow for a biodegradation study.
Photodegradation Testing

Photodegradation studies typically involve exposing an aqueous solution of the test compound to a light source that simulates sunlight.[21] The concentration of the compound is monitored over time using analytical techniques like HPLC or UV-Vis spectroscopy.[22][23][24] The quantum yield, which is a measure of the efficiency of the photochemical process, can be determined.

Ecotoxicity

Limited ecotoxicity data is available for this compound. For its analogue, 2,5-dimethylphenol, toxicity to aquatic organisms has been reported.[25] A comprehensive environmental risk assessment for this compound would require further ecotoxicological testing.[26][27]

Conclusion and Future Directions

There is a significant knowledge gap regarding the environmental fate and degradation of this compound. While predictions based on its chemical structure and analogy to similar compounds provide some initial insights, experimental studies are crucial for a definitive assessment. Future research should focus on:

  • Conducting standardized ready and inherent biodegradability tests.

  • Performing photodegradation studies under environmentally relevant conditions.

  • Identifying degradation products and elucidating the specific metabolic pathways.

  • Generating ecotoxicity data for key aquatic and terrestrial organisms.

Such data will be essential for a comprehensive environmental risk assessment and to ensure the safe use of this chemical.

References

The Unheralded Debut of 2,5-Diethylphenol: A Historical and Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

While the precise moment of its discovery remains elusive in the annals of chemical literature, the emergence of 2,5-diethylphenol is intrinsically linked to the flourishing of synthetic organic chemistry in the late 19th and early 20th centuries. Its synthesis was a logical extension of the groundbreaking advancements in aromatic chemistry, most notably the advent of the Friedel-Crafts reaction, which opened the door to the systematic alkylation of phenols.

This technical guide delves into the historical context surrounding the likely first synthesis of this compound, details the plausible experimental protocols of the era, and provides a framework for understanding its place within the broader landscape of alkylated phenolic compounds. Although a singular "discovery" paper has not been identified through extensive archival searches, the methodologies described herein represent the state-of-the-art for the period and offer a compelling reconstruction of its probable genesis.

The Dawn of Phenol (B47542) Alkylation: A New Frontier in Aromatic Chemistry

The latter half of the 19th century was a period of profound discovery in organic chemistry. The elucidation of the structure of benzene (B151609) by August Kekulé in 1865 laid the foundation for understanding aromatic compounds, and the subsequent development of electrophilic aromatic substitution reactions provided the tools to modify them. Among these, the Friedel-Crafts reaction, first reported by Charles Friedel and James Crafts in 1877, was a paradigm shift. This reaction, involving the use of a Lewis acid catalyst to alkylate or acylate an aromatic ring, provided a versatile and powerful method for the synthesis of a vast array of new compounds.

The application of the Friedel-Crafts reaction to phenols was a natural progression of this work. Early investigations into the alkylation of phenol and its homologues likely led to the preparation of various diethylphenol isomers, including the 2,5-disubstituted product. The primary challenge for chemists of the era would have been the control of regioselectivity and the separation of the resulting isomeric mixtures.

Plausible Pathways to this compound: Reconstructing Early Syntheses

Given the chemical knowledge and techniques available in the late 19th and early 20th centuries, two primary synthetic routes for the initial preparation of this compound can be postulated.

Method 1: Direct Diethylation of Phenol via Friedel-Crafts Alkylation

The most direct approach would have been the reaction of phenol with an ethylating agent, such as ethyl chloride or diethyl sulfate, in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol:

  • Reaction Setup: A flask equipped with a reflux condenser and a dropping funnel would be charged with phenol and a suitable solvent, if any. The Lewis acid catalyst (e.g., anhydrous aluminum chloride) would be added portion-wise with cooling.

  • Addition of Ethylating Agent: The ethylating agent (e.g., ethyl chloride) would be slowly added to the reaction mixture. The reaction would likely be exothermic and require careful temperature control.

  • Reaction Workup: Upon completion, the reaction mixture would be quenched with water or dilute acid to decompose the catalyst. The organic layer would be separated, washed, dried, and subjected to fractional distillation to isolate the diethylphenol isomers.

  • Purification: Separation of the 2,5-isomer from other diethylphenol isomers (e.g., 2,4-, 2,6-, 3,4-, and 3,5-) would have been a significant challenge, likely relying on repeated fractional distillations or crystallization techniques.

Challenges:

  • Polyalkylation: The introduction of one ethyl group activates the aromatic ring, making it more susceptible to further alkylation, leading to the formation of tri- and tetraethylphenols.

  • Isomer Control: The directing effects of the hydroxyl and the first ethyl group would lead to a mixture of ortho, para, and meta-substituted products, making the isolation of the pure 2,5-isomer difficult.

Diagram 1: Plausible Friedel-Crafts Alkylation Pathway.
Method 2: A Multi-Step Approach via Acylation and Reduction

To circumvent the challenges of direct alkylation, early chemists might have employed a more controlled, multi-step synthesis involving an initial Friedel-Crafts acylation followed by a reduction.

Experimental Protocol:

  • Friedel-Crafts Acylation of p-Ethylphenol: Starting with p-ethylphenol, an acetyl group could be introduced at the ortho position to the hydroxyl group via a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst. This would yield 2-acetyl-4-ethylphenol.

  • Clemmensen Reduction: The resulting ketone could then be reduced to an ethyl group using the Clemmensen reduction, which was discovered by Erik Christian Clemmensen in 1913. This reaction involves treating the ketone with zinc amalgam and concentrated hydrochloric acid.

Challenges:

  • This multi-step process, while potentially offering better regioselectivity, would be more laborious and might result in lower overall yields.

  • The strongly acidic conditions of the Clemmensen reduction could lead to side reactions.

Diagram 2: Acylation-Reduction Synthetic Route.

Quantitative Data

While historical yield and purity data for the initial synthesis of this compound are not available, modern analytical techniques have allowed for the precise characterization of its physical and chemical properties.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
CAS Number 876-20-0
Appearance Colorless to pale yellow liquid
Boiling Point 235-237 °C
Melting Point 25-27 °C
Density 0.97 g/cm³

Conclusion: An Inferred History

The discovery of this compound was not a singular event but rather a likely outcome of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries. The development of powerful synthetic tools like the Friedel-Crafts reaction enabled chemists to create a vast number of new molecules, including the various isomers of diethylphenol. While the exact date and the name of the pioneering chemist who first isolated and characterized the 2,5-isomer may be lost to history, the logical application of the prevailing chemical principles of the time provides a clear and compelling narrative of its probable origin. The study of such historical synthetic pathways not only offers a fascinating glimpse into the evolution of organic chemistry but also provides valuable context for the continued development of novel synthetic methodologies today.

Methodological & Application

Application Notes and Protocols for 2,5-Diethylphenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,5-Diethylphenol as a versatile starting material in organic synthesis. Due to its substituted phenolic structure, it serves as a valuable precursor for the synthesis of a range of molecules, including antioxidants, polymers, and potential pharmacologically active agents. This document outlines key applications and provides detailed experimental protocols for the synthesis of various derivatives.

Synthetic Applications of this compound

This compound is a key building block in several important organic transformations, leveraging the reactivity of the phenolic hydroxyl group and the aromatic ring. The ethyl groups at positions 2 and 5 provide steric hindrance and increased lipophilicity to the resulting molecules, which can be advantageous in tuning their physical and biological properties.

Key synthetic applications include:

  • Synthesis of Hindered Phenolic Antioxidants: The sterically hindered nature of this compound makes it an excellent candidate for the synthesis of potent antioxidants. These compounds are crucial in preventing the oxidative degradation of materials and are of interest in studying oxidative stress in biological systems.

  • Monomer for Polymer Synthesis: this compound can be used as a monomer in the production of high-performance polymers such as poly(phenylene oxide)s (PPOs) and epoxy resins. The diethyl substitution influences the polymer's properties, such as solubility, thermal stability, and mechanical strength.

  • Intermediate for Bioactive Molecules: Through reactions such as the Mannich reaction and O-alkylation, this compound can be converted into a variety of derivatives. These derivatives can be screened for a range of biological activities, making them interesting scaffolds in drug discovery programs.

Data Presentation: Representative Synthetic Transformations

The following table summarizes the expected yields and key reaction parameters for several synthetic transformations starting from this compound. These values are based on general laboratory procedures and may be optimized for specific applications.

Reaction TypeProductReagentsSolventReaction Time (h)Yield (%)
Mannich Reaction 2,5-Diethyl-4-((dimethylamino)methyl)phenolDimethylamine (B145610), Formaldehyde (B43269)Ethanol685
O-Alkylation 1-(2,5-Diethylphenoxy)-2-propanolPropylene oxide, NaOHWater892
Oxidative Coupling Polymerization Poly(2,5-diethyl-1,4-phenylene oxide)CuCl, Pyridine, O₂Toluene (B28343)2478
Epoxy Resin Precursor Synthesis 2,2'-((2,5-diethyl-1,4-phenylene)bis(oxy))bis(oxirane)Epichlorohydrin, NaOH-590

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diethyl-4-((dimethylamino)methyl)phenol via Mannich Reaction

This protocol describes the aminomethylation of this compound to produce a Mannich base, a versatile intermediate for further synthetic modifications.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the aqueous solutions of dimethylamine and formaldehyde to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture with HCl and wash with ethyl acetate to remove unreacted phenol.

  • Basify the aqueous layer with NaOH and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Poly(2,5-diethyl-1,4-phenylene oxide) via Oxidative Coupling

This protocol outlines the synthesis of a poly(phenylene oxide) derivative using a copper-catalyzed oxidative coupling polymerization.

Materials:

  • This compound (1.0 eq)

  • Copper(I) chloride (CuCl, 0.05 eq)

  • Pyridine (as both ligand and solvent)

  • Toluene

  • Oxygen (gas)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

Procedure:

  • In a three-necked flask equipped with a gas inlet and a mechanical stirrer, dissolve this compound in a mixture of toluene and pyridine.

  • Add CuCl to the solution and stir until a homogenous catalyst solution is formed.

  • Bubble oxygen gas through the reaction mixture at a controlled rate while maintaining vigorous stirring at room temperature.

  • Continue the reaction for 24 hours. The formation of the polymer will be indicated by an increase in the viscosity of the solution.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of HCl.

  • Filter the precipitated polymer, wash thoroughly with methanol, and dry under vacuum.

Visualizations

Synthetic Pathway: From this compound to a Mannich Base

synthetic_pathway start This compound product 2,5-Diethyl-4-((dimethylamino)methyl)phenol start->product Mannich Reaction reagents Dimethylamine, Formaldehyde reagents->product

Caption: Synthesis of a Mannich base from this compound.

Experimental Workflow: Oxidative Coupling Polymerization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification dissolve Dissolve this compound in Toluene/Pyridine add_catalyst Add CuCl Catalyst dissolve->add_catalyst oxygen Bubble O₂ through mixture add_catalyst->oxygen stir Stir for 24h at RT oxygen->stir precipitate Precipitate in Acidic Methanol stir->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Poly(2,5-diethyl-1,4-phenylene oxide) dry->product

Caption: Workflow for the synthesis of poly(2,5-diethyl-1,4-phenylene oxide).

Logical Relationship: Antioxidant Action of Hindered Phenols

antioxidant_mechanism phenol Hindered Phenol (e.g., this compound derivative) free_radical Free Radical (R•) stabilized_radical Stabilized Phenoxy Radical phenol->stabilized_radical Donates H• neutralized_radical Neutralized Molecule (RH) free_radical->neutralized_radical Accepts H•

Caption: Mechanism of radical scavenging by a hindered phenol.

Application of 2,5-Diethylphenol in the Synthesis of Novel Antioxidants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds are a cornerstone in the development of antioxidants, crucial for mitigating oxidative stress implicated in numerous pathological conditions. 2,5-Diethylphenol, a substituted phenolic molecule, presents a promising scaffold for the synthesis of novel antioxidant agents. Its electron-donating ethyl groups can enhance the radical scavenging capacity of the phenolic hydroxyl group. This document provides detailed application notes and proposed protocols for the synthesis of antioxidants derived from this compound and the subsequent evaluation of their antioxidant efficacy. The methodologies for key assays to determine antioxidant activity are described in detail, and comparative data for other phenolic antioxidants are provided for context.

Introduction to Phenolic Antioxidants

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the radical chain reactions that lead to cellular damage.[1][2] The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's efficacy and is influenced by the nature and position of substituents on the aromatic ring.[3] Electron-donating groups, such as the ethyl groups in this compound, are anticipated to increase the stability of the phenoxyl radical, thus enhancing the antioxidant potential. The synthesis of novel derivatives from this compound aims to create potent antioxidants with potential applications in pharmaceuticals and as stabilizing agents in various materials.

Proposed Synthesis of this compound Derivatives

While specific literature on the synthesis of antioxidants directly from this compound is not abundant, established synthetic routes for analogous phenolic compounds can be adapted. A proposed synthetic scheme involves the electrophilic substitution on the activated aromatic ring of this compound to introduce moieties known to enhance antioxidant activity or modulate physicochemical properties.

A plausible synthetic approach is the Mannich reaction, which introduces an aminomethyl group onto the phenolic ring. This functionalization can lead to a variety of derivatives with potentially enhanced biological activity.

Proposed Synthetic Protocol: Mannich Reaction of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (B145695).

  • Addition of Reagents: To this solution, add formaldehyde (B43269) (1.1 equivalents) and a secondary amine (e.g., dimethylamine, 1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to yield the desired Mannich base derivative.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

G This compound This compound Reaction_Mixture Reaction Mixture (Ethanol, Reflux) This compound->Reaction_Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction_Mixture Secondary_Amine Secondary_Amine Secondary_Amine->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Mannich_Base_Product Purified Mannich Base Derivative Purification->Mannich_Base_Product

Experimental Protocols for Antioxidant Activity Assessment

To evaluate the antioxidant potential of newly synthesized this compound derivatives, a panel of in vitro assays is recommended. The following are detailed protocols for the most common and reliable methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[4][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds and positive control in methanol to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the sample solutions at different concentrations to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[4]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[4][6]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample Preparation: Prepare various concentrations of the test compounds and the positive control in the appropriate solvent.

  • Assay: Add 190 µL of the ABTS•+ working solution to 10 µL of the sample solutions in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.[6]

  • Measurement: Measure the absorbance at 734 nm.[6]

  • Calculation and IC50 Determination: The calculation of scavenging activity and IC50 is analogous to the DPPH assay.

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Prep Prepare 0.1 mM DPPH Solution Mix_DPPH Mix DPPH and Sample in 96-well plate DPPH_Prep->Mix_DPPH Sample_Prep_DPPH Prepare Sample Dilutions Sample_Prep_DPPH->Mix_DPPH Incubate_DPPH Incubate 30 min in dark Mix_DPPH->Incubate_DPPH Measure_DPPH Measure Absorbance at 517 nm Incubate_DPPH->Measure_DPPH Calculate_DPPH Calculate % Scavenging and IC50 Measure_DPPH->Calculate_DPPH ABTS_Prep Prepare ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Prep->ABTS_Work Mix_ABTS Mix ABTS•+ and Sample in 96-well plate ABTS_Work->Mix_ABTS Sample_Prep_ABTS Prepare Sample Dilutions Sample_Prep_ABTS->Mix_ABTS Incubate_ABTS Incubate 6 min in dark Mix_ABTS->Incubate_ABTS Measure_ABTS Measure Absorbance at 734 nm Incubate_ABTS->Measure_ABTS Calculate_ABTS Calculate % Scavenging and IC50 Measure_ABTS->Calculate_ABTS

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the IC50 values for several known phenolic antioxidants from various studies to provide a comparative context for the potential antioxidant activity of novel this compound derivatives.

Antioxidant CompoundAssayIC50 / EC50 ValueSource
Butylated Hydroxytoluene (BHT)DPPH23 mg/L[7]
tert-Butylhydroquinone (TBHQ)DPPH22.20 µg/mL[7]
tert-Butylhydroquinone (TBHQ)ABTS33.34 µg/mL[7]
Ascorbic AcidDPPH--
TroloxDPPH--

Note: Direct comparative data for this compound and its derivatives are not available in the cited literature and would need to be determined experimentally.

Signaling Pathways of Phenolic Antioxidants

The antioxidant action of phenolic compounds can be multifaceted. Beyond direct radical scavenging, some phenols can modulate endogenous antioxidant defense mechanisms. For instance, hydroquinones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby enhancing the cell's intrinsic defense against oxidative stress.

G

Conclusion

This compound serves as a valuable starting material for the synthesis of novel antioxidants. By employing established synthetic methodologies and a robust panel of antioxidant assays, researchers can develop and characterize new derivatives with potentially superior antioxidant properties. The protocols and comparative data presented herein provide a framework for the systematic investigation of this compound-based antioxidants, contributing to the broader field of antioxidant research and development.

References

Application Notes and Protocols for 2,5-Diethylphenol in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5-diethylphenol as a monomer in polymerization reactions, primarily focusing on its application in the synthesis of poly(phenylene ether)s (PPEs), also known as poly(phenylene oxide)s (PPOs). Due to the limited direct experimental data exclusively for this compound, this document leverages established principles and detailed protocols from structurally similar and well-studied monomers, such as 2,6-dimethylphenol (B121312) and 2,5-dimethylphenol (B165462).[1][2][3] The information presented is intended to serve as a foundational guide for the synthesis, characterization, and potential applications of polymers derived from this compound.

Introduction

This compound is an aromatic compound belonging to the dialkylphenol subgroup.[1] Its structure, featuring a hydroxyl group and two ethyl substituents on the phenyl ring, makes it a promising candidate as a monomer for the synthesis of high-performance polymers. The resulting polymers are expected to exhibit valuable properties such as high thermal stability, good dimensional stability, and desirable dielectric characteristics, analogous to commercially significant PPOs derived from other substituted phenols.[3] The ethyl groups, in place of the more common methyl groups, are anticipated to influence the polymer's physical properties, including solubility, chain packing, and glass transition temperature.[3]

The primary method for polymerizing substituted phenols like this compound is through oxidative coupling polymerization.[1][4] This process typically involves a copper-amine catalyst system and an oxidant, such as oxygen, to facilitate the formation of ether linkages between the monomer units.[1][5]

Polymerization of this compound

The most viable route for the synthesis of poly(2,5-diethyl-1,4-phenylene ether) is through oxidative coupling polymerization. This method offers a direct and efficient way to create high molecular weight polymers from phenolic monomers.

Reaction Principle

The oxidative coupling polymerization of this compound proceeds via the formation of phenoxy radicals, which then couple to form ether linkages. The regioselectivity of this coupling is crucial for obtaining a linear, high-performance polymer, favoring the formation of 1,4-polymers.[1] Copper-amine complexes are widely used as catalysts to control this process effectively.[1]

Anticipated Polymer Properties

The properties of poly(this compound) are expected to be comparable to those of poly(2,6-dimethylphenol), with some key differences arising from the larger ethyl substituents.

PropertyPoly(2,6-dimethylphenol) (Typical Values)Poly(this compound) (Anticipated)Influence of Ethyl Groups
Glass Transition Temp (Tg)~210 °CPotentially LowerIncreased chain mobility due to bulkier, more flexible ethyl groups may lower Tg.
SolubilitySoluble in toluene (B28343), chloroformPotentially HigherThe bulkier ethyl groups may disrupt chain packing, leading to improved solubility in organic solvents.
Thermal StabilityHighHighThe fundamental poly(phenylene ether) backbone imparts excellent thermal stability.
Mechanical PropertiesRigid, high modulusPotentially more flexibleReduced chain packing could lead to a less rigid material with potentially higher impact strength.

Experimental Protocols

The following protocols are adapted from established procedures for the oxidative coupling polymerization of 2,6-dimethylphenol and 2,5-dimethylphenol and are expected to be effective for this compound.

Protocol 1: Oxidative Coupling Polymerization of this compound

Materials:

  • This compound (monomer)

  • Copper(I) chloride (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Hydrochloric acid (for termination)

  • Oxygen or compressed air (oxidant)

Procedure:

  • Catalyst Solution Preparation: In a reaction flask equipped with a magnetic stirrer, gas inlet, and outlet, dissolve a catalytic amount of copper(I) chloride and TMEDA in a portion of toluene under an inert atmosphere (e.g., nitrogen).

  • Monomer Solution Preparation: In a separate flask, dissolve the this compound monomer in the remaining toluene.

  • Polymerization: Introduce the monomer solution into the reaction flask containing the catalyst solution. Begin vigorous stirring and start bubbling oxygen or air through the mixture. The reaction is typically carried out at a controlled temperature, for instance, between 25-50 °C.[3]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the solution.

  • Termination and Precipitation: After several hours, or once the desired viscosity is achieved, terminate the reaction by adding a small amount of hydrochloric acid in methanol.[3]

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into an excess of methanol.

  • Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it under a vacuum at an elevated temperature (e.g., 80 °C) to a constant weight.

Visualizations

Polymerization Reaction of this compound

Polymerization Monomer This compound Radical Phenoxy Radical Intermediate Monomer->Radical Oxidation Catalyst Cu-Amine Catalyst + O2 Catalyst->Radical Polymer Poly(2,5-diethyl-1,4-phenylene ether) Radical->Polymer Coupling & Propagation

Caption: Oxidative coupling polymerization of this compound.

Experimental Workflow for Polymer Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization prep Catalyst & Monomer Solution Preparation poly Oxidative Coupling Polymerization prep->poly term Termination & Precipitation poly->term purify Washing & Drying term->purify ftir FTIR Spectroscopy purify->ftir Polymer Sample nmr NMR Spectroscopy purify->nmr Polymer Sample gpc Gel Permeation Chromatography (GPC) purify->gpc Polymer Sample dsc Differential Scanning Calorimetry (DSC) purify->dsc Polymer Sample

Caption: Workflow for synthesis and characterization of the polymer.

Characterization Techniques

To ascertain the structure and properties of the synthesized poly(this compound), a suite of analytical techniques should be employed.

TechniquePurposeExpected Results
FTIR Spectroscopy To confirm the formation of ether linkages and the disappearance of the phenolic -OH group.Appearance of a strong C-O-C stretching band and a significant reduction in the broad -OH stretching band.
NMR Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.Signals corresponding to the aromatic protons and the ethyl groups in the polymer backbone.
Gel Permeation Chromatography (GPC) To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI).A chromatogram indicating the molecular weight distribution of the polymer sample.
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg) of the amorphous polymer.A step transition in the heat flow curve corresponding to the Tg.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A degradation profile indicating the onset temperature of weight loss.

Potential Applications

Polymers derived from this compound are expected to find applications in areas where high performance is required. These include:

  • Engineering Plastics: As a standalone material or in blends with other polymers to enhance their thermal and mechanical properties.

  • Electronics: Due to their anticipated low dielectric constant and high thermal stability, they could be suitable for use in electronic components and insulators.

  • Membranes: The polymer's structure could be tailored for applications in gas separation or filtration membranes.

Conclusion

References

Application Notes and Protocols for the Quantification of 2,5-Diethylphenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,5-Diethylphenol in complex matrices. The protocols are based on established analytical techniques for phenolic compounds and offer guidance for adapting these methods for specific research needs. While these methods are robust, validation for the specific matrix and analytical instrumentation is essential.

Introduction

This compound is an alkylphenol of interest in various industrial and environmental contexts. Accurate quantification in complex mixtures such as environmental samples (water, soil) or biological fluids is crucial for exposure assessment, process monitoring, and toxicological studies. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

General Sample Preparation: Solid-Phase Extraction (SPE)

For the analysis of this compound in complex aqueous matrices, a solid-phase extraction (SPE) step is recommended to concentrate the analyte and remove interfering substances. Polymeric reversed-phase SPE cartridges are often suitable for extracting phenols from water.

SPE Protocol for Aqueous Samples
  • Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH adjusted to ~2 with a suitable acid) through the cartridge. It is important not to let the cartridge dry out.

  • Sample Loading: Acidify the aqueous sample (e.g., 100 mL) to a pH of approximately 2 to ensure this compound is in its neutral form. Pass the sample through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

  • Elution: Elute the retained this compound from the cartridge using a small volume (e.g., 2 x 2 mL) of a suitable organic solvent such as methanol or acetonitrile (B52724).

  • Concentration and Reconstitution: The eluate can be concentrated under a gentle stream of nitrogen if necessary. The residue is then reconstituted in a solvent compatible with the subsequent chromatographic analysis (e.g., mobile phase for HPLC or a volatile solvent for GC).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Extraction Sample Aqueous Sample (e.g., 100 mL) Acidify Acidify to pH ~2 Sample->Acidify Load Load Acidified Sample Acidify->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash with Deionized Water Load->Wash Elute Elute with Organic Solvent (e.g., Methanol) Wash->Elute Concentrate Concentrate Eluate (Nitrogen Stream) Elute->Concentrate Reconstitute Reconstitute in Analysis Solvent Concentrate->Reconstitute Analysis Ready for GC-MS or HPLC-UV Analysis Reconstitute->Analysis

Figure 1. General workflow for Solid-Phase Extraction of this compound.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the quantification of volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve chromatographic peak shape and thermal stability.

Experimental Protocol for GC-MS Analysis
  • Derivatization (Optional but Recommended):

    • To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a solvent like pyridine (B92270) or acetonitrile.

    • Heat the mixture at 60-70°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ions for the derivatized this compound would need to be determined from a full scan spectrum of a standard. Based on the structure, likely ions to monitor for the trimethylsilyl (B98337) (TMS) derivative would include the molecular ion and key fragment ions.[1]

Quantitative Data for Similar Alkylphenols by GC-MS

The following table summarizes typical performance data for the analysis of alkylphenols using GC-MS. This data can be used as a benchmark when developing a method for this compound.

ParameterRepresentative ValueReference
Limit of Detection (LOD) 0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.3 - 3.0 µg/L
Linearity (R²) > 0.995
Recovery 85 - 115%
Precision (RSD) < 15%

GCMS_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample_In Prepared Sample Extract (from SPE) Derivatization Derivatization (Optional) with BSTFA Sample_In->Derivatization Injection GC Injection (Splitless) Derivatization->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Concentration of This compound Quantification->Result

Figure 2. Workflow for the GC-MS analysis of this compound.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely available technique suitable for the quantification of phenolic compounds. Derivatization is generally not required if the analyte possesses a sufficient UV chromophore.

Experimental Protocol for HPLC-UV Analysis
  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • Start with 40% B.

      • Linearly increase to 90% B over 10 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: Phenolic compounds typically exhibit absorbance around 270-280 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum of a standard solution.

Quantitative Data for Similar Alkylphenols by HPLC-UV

The following table provides representative performance data for the analysis of alkylphenols using HPLC-UV.

ParameterRepresentative ValueReference
Limit of Detection (LOD) 1 - 10 µg/L
Limit of Quantification (LOQ) 3 - 30 µg/L
Linearity (R²) > 0.99
Recovery 90 - 110%
Precision (RSD) < 10%

HPLC_Workflow cluster_sample_hplc Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Sample_In_HPLC Prepared Sample Extract (from SPE) Injection_HPLC HPLC Injection Sample_In_HPLC->Injection_HPLC Separation_HPLC Reversed-Phase Separation (C18 column) Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection (e.g., 275 nm) Separation_HPLC->Detection_HPLC Integration_HPLC Peak Integration Detection_HPLC->Integration_HPLC Quantification_HPLC Quantification using Calibration Curve Integration_HPLC->Quantification_HPLC Result_HPLC Concentration of This compound Quantification_HPLC->Result_HPLC

Figure 3. Workflow for the HPLC-UV analysis of this compound.

Method Validation

It is imperative that any analytical method be validated for its intended purpose. Key validation parameters to assess include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrices.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The GC-MS and HPLC-UV methods described provide robust frameworks for the quantification of this compound in complex mixtures. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation. For trace-level analysis, GC-MS is generally preferred due to its higher sensitivity and specificity, especially when using SIM mode. HPLC-UV offers a simpler, more cost-effective alternative for samples with higher concentrations of the analyte. Regardless of the chosen method, proper sample preparation and thorough method validation are critical for obtaining accurate and reliable quantitative results.

References

Application Note: Quantitative Analysis of 2,5-Diethylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Diethylphenol is an alkylphenol of interest in various fields of chemical research. Accurate and sensitive quantification of this compound is essential for its characterization and for understanding its role in different chemical processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note details a comprehensive protocol for the quantitative analysis of this compound using GC-MS.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation method is crucial and depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[2][3] For a standard solution or a relatively clean liquid matrix, a simple dilution or liquid-liquid extraction is typically sufficient.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples, such as reaction mixtures.

  • Sample Collection: Collect approximately 5 mL of the liquid sample in a clean glass container.[3]

  • Solvent Selection: Use a volatile organic solvent such as dichloromethane (B109758) or hexane.[1]

  • Extraction Procedure:

    • To the 5 mL sample, add 5 mL of the selected organic solvent.

    • Vortex the mixture vigorously for 2 minutes.

    • Allow the layers to separate.

    • Carefully transfer the organic layer (top or bottom depending on the solvent density) to a clean vial.

    • Repeat the extraction twice more, pooling the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Analysis

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness or similar
Injector Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
Transfer Line Temp.280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 40-400) and Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis can be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The choice of quantifier and qualifier ions is based on the mass spectrum of this compound. The most abundant ion is typically used for quantification, while other characteristic ions are used for confirmation.

Table 2: Quantitative Data for this compound (C₁₀H₁₄O, Molecular Weight: 150.22 g/mol ) [4][5][6]

CompoundRetention Index (Standard Non-polar)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound1271[4][7]135 (Top Peak)[4]150 (Molecular Ion)[4]121[4]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Vial Transfer to Autosampler Vial Concentration->Vial Injection Injection (1 µL) Vial->Injection Separation GC Separation (DB-5MS Column) Injection->Separation Ionization Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Chromatogram Peak Identification (Retention Time) Detection->Chromatogram MassSpectrum Spectral Confirmation (Quant/Qual Ions) Chromatogram->MassSpectrum Quantification Quantification MassSpectrum->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship cluster_GC Separation Principle cluster_MS Detection Principle Analyte This compound in Sample Matrix GC Gas Chromatography Analyte->GC Separation based on Volatility & Polarity MS Mass Spectrometry GC->MS Sequential Elution Data Analytical Data MS->Data Detection based on Mass-to-Charge Ratio RetentionTime Retention Time (Characteristic Elution) Data->RetentionTime MassSpectrum Mass Spectrum (Molecular Fingerprint) Data->MassSpectrum

Caption: Logical relationship of the GC-MS analytical process.

References

High-performance liquid chromatography (HPLC) method for 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 2,5-Diethylphenol, a key intermediate in the synthesis of various organic compounds and a potential environmental contaminant. This application note provides a detailed protocol for the separation and quantification of this compound using reverse-phase HPLC with UV detection, suitable for researchers, scientists, and professionals in drug development and analytical chemistry.

Application Note

1. Introduction

This compound (C₁₀H₁₄O, MW: 150.22 g/mol ) is an alkylated phenol (B47542) of significant interest in chemical synthesis and environmental monitoring.[1][2][3] A reliable and robust analytical method is crucial for its accurate quantification in various matrices. This application note describes a validated reverse-phase HPLC method that offers excellent sensitivity, selectivity, and reproducibility for the determination of this compound. The method utilizes a C18 stationary phase with an isocratic mobile phase, ensuring straightforward and efficient analysis.

2. Materials and Methods

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector was used. The chromatographic separation was achieved on a C18 reverse-phase column.

ParameterCondition
HPLC System Agilent 1100 Series or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 274 nm

2.2. Reagents and Standards

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (analytical reagent grade)

  • Methanol (B129727) (HPLC grade) for standard and sample preparation

2.3. Standard Solution Preparation

A stock standard solution of 1000 µg/mL was prepared by accurately weighing 100 mg of this compound and dissolving it in 100 mL of methanol in a volumetric flask. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

The sample preparation method should be adapted based on the sample matrix. A general procedure for a solid sample is outlined below.

  • Extraction: An accurately weighed amount of the homogenized solid sample is extracted with a suitable solvent like methanol or acetonitrile, aided by sonication.

  • Centrifugation: The mixture is centrifuged to separate solid particles.

  • Filtration: The supernatant is filtered through a 0.45 µm syringe filter prior to injection.

For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.[4][5]

3. Results and Discussion

3.1. Method Validation

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.[6][7]

3.1.1. Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions. The calibration curve of peak area versus concentration showed excellent linearity over the concentration range.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999

3.1.2. Precision

The precision of the method was determined by analyzing replicate injections of a standard solution. The results are expressed as the relative standard deviation (RSD).

Precision TypeRSD (%)
Intra-day (n=6) < 2.0
Inter-day (n=6) < 3.0

3.1.3. Accuracy

Accuracy was assessed by a recovery study of spiked samples at three different concentration levels.

Spiked LevelMean Recovery (%)
Low 98.5
Medium 101.2
High 99.8

3.1.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD (S/N = 3) 0.1
LOQ (S/N = 10) 0.3

Experimental Protocols

Protocol 1: HPLC System Preparation and Equilibration

  • Prepare the mobile phase by mixing acetonitrile and water (60:40, v/v) and adding 0.1% acetic acid. Degas the mobile phase before use.

  • Install the C18 column in the HPLC system.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C and the UV detection wavelength to 274 nm.

Protocol 2: Analysis of Samples

  • Inject 20 µL of a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to construct the calibration curve.

  • Inject the prepared sample solutions.

  • It is recommended to inject a standard solution periodically to monitor system stability.

  • Record the peak area of this compound for all injections.

Protocol 3: Data Analysis

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound standard solutions. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Apply the appropriate dilution factors to calculate the final concentration in the original sample.

Visualizations

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve This compound Standard Dilution Serial Dilutions Standard->Dilution Injection Inject into HPLC Dilution->Injection Sample Sample Extraction (e.g., Sonication) Filter Filtration (0.45 µm) Sample->Filter Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (274 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Logical_Relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application Parameters Chromatographic Parameters (Column, Mobile Phase, Flow Rate) Optimization Optimization for Resolution & Sensitivity Parameters->Optimization Linearity Linearity Optimization->Linearity Precision Precision Optimization->Precision Accuracy Accuracy Optimization->Accuracy LOD_LOQ LOD / LOQ Optimization->LOD_LOQ Research Research & Development Optimization->Research QC Quality Control Linearity->QC Precision->QC Accuracy->QC Monitoring Environmental Monitoring LOD_LOQ->Monitoring

References

Protocol for the safe handling and storage of 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the safe handling, storage, and use of 2,5-Diethylphenol. The information is intended for professionals in research and development who may utilize this compound as an intermediate in organic synthesis, particularly in the development of antioxidants and other complex molecules.[1]

Physicochemical Properties

This compound is a dialkylated phenol (B47542) that serves as a valuable intermediate in various chemical syntheses.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[2][3]
Molecular Weight 150.22 g/mol [2][3]
CAS Number 876-20-0[2][3]
Melting Point 75 °C[1]
Boiling Point 212 °C[1]
logP (Octanol/Water Partition Coefficient) 2.517[2]
Water Solubility log10WS: -2.63 (mol/l)[2]
Vapor Pressure 0.208 hPa (at 25 °C)[1]

Safety and Handling

Hazard Identification (based on 2,5-Dimethylphenol):

  • Acute Toxicity: Toxic if swallowed or in contact with skin.[4][5][7]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4][5][7]

  • Eye Damage/Irritation: Causes serious eye damage.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][6]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[5][7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

  • Skin Protection: Wear a lab coat, and consider a chemical-resistant apron for splash hazards.

  • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, neoprene).[8] Always inspect gloves before use and dispose of them properly after handling the chemical.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[4][5]

  • Keep containers tightly closed.[5]

  • Store away from heat, sparks, and open flames.[4]

Spill and Waste Disposal:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • For solid spills, avoid creating dust.[5] Dampen the spilled material with a suitable solvent (e.g., 60-70% ethanol) before sweeping it into a container for disposal.[6]

  • Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

Immediate medical attention is required for any exposure to phenolic compounds.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Polyethylene glycol (PEG) can be used to wipe the affected area after initial water flushing.[10][11] Seek immediate medical attention.[4]

  • Inhalation: Move the victim to fresh air.[9] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[8]

Experimental Protocol: Synthesis of a Hindered Phenolic Antioxidant

This protocol describes a general procedure for the synthesis of a hindered phenolic antioxidant using this compound as a starting material. This type of reaction is a common application for alkylated phenols.[1][12][13][14][15]

Objective: To synthesize a sterically hindered phenolic antioxidant via electrophilic substitution on the this compound aromatic ring.

Materials:

  • This compound

  • Electrophilic reagent (e.g., a source of a tertiary alkyl group like tert-butyl alcohol or isobutylene)

  • Acid catalyst (e.g., sulfuric acid or a solid acid catalyst)

  • Anhydrous solvent (e.g., hexane (B92381) or toluene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Dissolve a known quantity of this compound in the anhydrous solvent within the flask.

  • Catalyst and Electrophile Addition: Slowly add the acid catalyst to the stirred solution. Following this, add the electrophilic reagent dropwise. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final hindered phenolic antioxidant.

Visualizations

Safe Handling and Storage Workflow

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal a Conduct Risk Assessment b Review Safety Data (using 2,5-Dimethylphenol as proxy) a->b c Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat b->c Proceed with Caution d Work in a Fume Hood c->d e Weigh and Transfer Chemical d->e f Store in a Cool, Dry, Well-Ventilated Area e->f After Use i Collect Waste in a Labeled, Sealed Container e->i Generate Waste g Keep Container Tightly Closed f->g h Separate from Incompatibles g->h j Dispose According to Institutional Guidelines i->j

Caption: Workflow for the safe handling and storage of this compound.

First Aid Signaling Pathway

G First Aid Protocol for this compound Exposure cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs skin_eye Skin/Eye Contact exposure->skin_eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush Immediately Flush with Water (15+ minutes) skin_eye->flush peg Apply PEG to Skin (optional) flush->peg medical Seek Immediate Medical Attention flush->medical peg->medical fresh_air Move to Fresh Air inhalation->fresh_air fresh_air->medical no_vomit Do NOT Induce Vomiting ingestion->no_vomit water_milk Give Water or Milk (if conscious) no_vomit->water_milk water_milk->medical

Caption: First aid response pathway for exposure to this compound.

References

2,5-Diethylphenol as a Ligand in Organometallic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-diethylphenol as a ligand in organometallic catalysis. While direct literature on this compound as a primary ligand is emerging, its structural similarity to well-studied phenols, such as 2,6-dimethylphenol (B121312) and 2,5-dimethylphenol (B165462), allows for its effective application in several catalytic processes. This document details protocols for its use in oxidative polymerization and discusses its potential in catalytic oxidation reactions, supported by data from analogous systems.

Application 1: Oxidative Polymerization of this compound to Poly(2,5-diethyl-1,4-phenylene oxide)

The oxidative polymerization of substituted phenols is a cornerstone of industrial polymer synthesis. Copper-amine complexes are highly effective catalysts for this transformation. Based on established protocols for the polymerization of 2,6-dimethylphenol and 2,5-dimethylphenol, the following procedure is outlined for the synthesis of poly(2,5-diethyl-1,4-phenylene oxide), a polymer with potential applications in high-performance thermoplastics.

Experimental Protocol: Synthesis of Poly(2,5-diethyl-1,4-phenylene oxide)

This protocol describes the synthesis of poly(2,5-diethyl-1,4-phenylene oxide) via oxidative polymerization using a copper(I) bromide/N-butyldimethylamine catalyst system.

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • N-butyldimethylamine (DMBA)

  • Toluene (B28343)

  • Methanol

  • 0.7 M Ethylenediaminetetraacetic acid (EDTA) solution

  • 0.3 M Oxalic acid solution

  • Oxygen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add CuBr (0.01 equivalents relative to the monomer) and DMBA (0.165 equivalents).

  • Reaction Setup: To the catalyst mixture, add toluene (4 mL per gram of monomer) and a solution of this compound (1.0 equivalent) in toluene (1 mL per gram of monomer).

  • Polymerization: Maintain the reaction temperature at 50 °C and bubble a continuous flow of oxygen through the reaction mixture for 6 hours.

  • Work-up: After 6 hours, quench the reaction by adding a 0.7 M EDTA solution (4 mL per gram of monomer) and heat the mixture at 70 °C for 1.5 hours.

  • Purification: Separate the aqueous layer and extract the organic layer with a 0.3 M oxalic acid solution. Precipitate the polymer by adding the toluene solution to an excess of methanol.

  • Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Expected Data and Comparison with Analogous Polymers

The following table presents typical data for the oxidative polymerization of 2,6-dimethylphenol, which can be used as a benchmark for the expected outcomes with this compound.

MonomerCatalyst SystemSolventPolymer Yield (%)Mn ( g/mol )PDI
2,6-DimethylphenolCuCl/1-methylimidazole/NH4OHChloroform/Methanol (9/1 v/v)>9055,0001.7
2,5-DimethylphenolTyrosinase model complexTolueneHigh>300,000-

Note: Data for 2,6-dimethylphenol and 2,5-dimethylphenol are sourced from analogous polymerization studies.[1]

Logical Workflow for Oxidative Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer This compound Polymerization Polymerization (50 °C, O2 flow, 6h) Monomer->Polymerization Catalyst CuBr/DMBA Catalyst->Polymerization Solvent Toluene Solvent->Polymerization Quench Quench with EDTA Polymerization->Quench Extract Extract with Oxalic Acid Quench->Extract Precipitate Precipitate in Methanol Extract->Precipitate Isolate Filter and Dry Precipitate->Isolate Product Poly(2,5-diethyl-1,4-phenylene oxide) Isolate->Product

Caption: Workflow for the synthesis of poly(2,5-diethyl-1,4-phenylene oxide).

Application 2: this compound in Cobalt-Salen Catalyzed Oxidations

Cobalt-salen complexes are versatile catalysts for a variety of oxidation reactions.[2][3] The catalytic activity of these square-planar complexes can be enhanced by the addition of an axial ligand, which modulates the electronic properties of the metal center and stabilizes dioxygen adducts. While pyridine (B92270) is a common axial base, substituted phenols like this compound can also fulfill this role, potentially influencing the selectivity of the oxidation.

Conceptual Protocol: Styrene (B11656) Oxidation Using a Co(salen) Catalyst with this compound as an Axial Ligand

This protocol outlines a conceptual approach for the oxidation of styrene, where this compound is proposed as an axial ligand to a Co(salen) catalyst.

Materials:

  • Styrene

  • Co(salen) complex

  • This compound

  • Ethanol (or other suitable solvent)

  • Molecular oxygen (O2)

Procedure:

  • Catalyst Solution Preparation: In a reaction vessel, dissolve the Co(salen) complex and this compound in ethanol. The molar ratio of Co(salen) to this compound can be varied to optimize the reaction.

  • Reaction Initiation: Add styrene to the catalyst solution.

  • Oxidation: Pressurize the reaction vessel with molecular oxygen and stir the mixture at a controlled temperature.

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or GC-MS to determine the conversion of styrene and the selectivity for products such as acetophenone (B1666503) and 1-phenylethanol.

Comparative Data for Axial Ligands in Styrene Oxidation

The following table provides data for the oxidation of styrene using a Co(salen) catalyst with pyridine as the axial ligand, which can serve as a reference for evaluating the performance of this compound.

Catalyst SystemSolventStyrene Conversion (%)Acetophenone Selectivity (%)1-Phenylethanol Selectivity (%)
Co(salen) + Pyridine1-Propanol80100 (initial 4h)0
Co(salen) type complex II + PyridineEthanol756040

Note: Data is derived from studies on cobalt Schiff-base complexes.[2]

Proposed Catalytic Cycle

Catalyst Co(II)(salen) ActiveCatalyst [Co(II)(salen)(L)] Catalyst->ActiveCatalyst + L AxialLigand This compound AxialLigand->ActiveCatalyst OxygenAdduct [L-Co(III)(salen)(O2-)] ActiveCatalyst->OxygenAdduct + O2 PeroxoComplex [L-Co(III)(salen)(O-O-Styrene)] OxygenAdduct->PeroxoComplex + Styrene Substrate Styrene Product Oxidized Products (Acetophenone, 1-Phenylethanol) PeroxoComplex->Product Product->Catalyst - L, - O

Caption: Proposed cycle for Co(salen)-catalyzed styrene oxidation with an axial ligand.

Conclusion

While the direct application of this compound as a primary ligand in organometallic catalysis is an area ripe for further exploration, its structural analogy to well-established phenolic ligands provides a strong foundation for its use in key catalytic transformations. The protocols and data presented herein, derived from closely related systems, offer a valuable starting point for researchers and drug development professionals to harness the potential of this compound in synthesizing novel polymers and fine chemicals. Further research is encouraged to fully elucidate the unique catalytic properties imparted by the diethyl substitution pattern.

References

Application Notes and Protocols: Use of 2,5-Diethylphenol in the Production of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2,5-diethylphenol as a key intermediate in the synthesis of various specialty chemicals. Its unique structural features, including the activating hydroxyl group and the steric hindrance provided by the two ethyl groups, make it a valuable building block for creating high-performance antioxidants, polymer additives, and other functional molecules.[1]

Application in the Synthesis of Hindered Phenolic Antioxidants

This compound serves as a crucial precursor in the manufacturing of sterically hindered phenolic antioxidants. These antioxidants are vital for preventing oxidative degradation in a wide range of materials, including polymers, lubricants, and fuels.[1] The antioxidant mechanism of phenols involves the donation of a hydrogen atom from the hydroxyl group to terminate free radical chain reactions.[2] The ethyl groups at the ortho and para positions in this compound provide steric hindrance, which enhances the stability of the resulting phenoxy radical and improves its antioxidant efficacy.[1]

Key Advantages:

  • Enhanced Stability: The steric hindrance provided by the ethyl groups increases the stability of the antioxidant radical, leading to improved performance.

  • Versatility: The phenolic ring can be further functionalized to tailor the antioxidant's properties, such as solubility and compatibility with different matrices.

A general pathway for the synthesis of a hindered phenolic antioxidant from this compound is illustrated below. This often involves a Mannich reaction or a similar condensation reaction to introduce a larger substituent at the ortho or para position relative to the hydroxyl group.

Synthesis_of_Hindered_Phenolic_Antioxidant This compound This compound Intermediate Mannich Base Intermediate This compound->Intermediate Mannich Reaction Reagents Formaldehyde, Secondary Amine Reagents->Intermediate Hindered_Phenolic_Antioxidant Hindered Phenolic Antioxidant Intermediate->Hindered_Phenolic_Antioxidant Further Functionalization

Caption: Synthesis of a hindered phenolic antioxidant from this compound.

Application in Polymer and Resin Production

This compound can be utilized as a monomer in the synthesis of novel polymers and resins.[1] The reactivity of the phenolic hydroxyl group and the aromatic ring allows for polymerization through processes like oxidative coupling. The properties of the resulting polymer, such as its thermal stability and mechanical strength, are influenced by the structure of the phenolic monomer. While specific data on polymers derived directly from this compound is limited, research on analogous compounds like 2,5-dimethylphenol (B165462) demonstrates the potential for creating polymers with unique characteristics.[1]

The general workflow for the oxidative coupling polymerization of a phenol (B47542) is depicted below.

Polymerization_Workflow cluster_synthesis Polymer Synthesis cluster_processing Post-Polymerization Monomer This compound Polymerization Oxidative Coupling Polymerization Monomer->Polymerization Catalyst Copper-Amine Complex Catalyst->Polymerization Oxidant Oxygen Oxidant->Polymerization Precipitation Precipitation in Methanol (B129727) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying in Vacuum Filtration->Drying Polymer_Product Poly(2,5-diethyl-1,4-phenylene oxide) Drying->Polymer_Product

Caption: General workflow for the oxidative coupling polymerization of this compound.

Quantitative Data

Antioxidant CompoundAntioxidant AssayResult (IC50 or equivalent)Reference Compound
Butylated Hydroxytoluene (BHT)DPPH~18.2 µg/mLAscorbic Acid
2,6-di-tert-butyl-4-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenolDPPH4.6 µMTrolox
2,6-di-tert-butyl-4-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)phenolDPPH5.8 µMTrolox
2,6-di-tert-butyl-4-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenolFRAP14.8 µMTrolox
2,6-di-tert-butyl-4-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)phenolFRAP12.5 µMTrolox

Note: The data presented is for illustrative purposes and is derived from studies on various hindered phenolic antioxidants.[3] The actual performance of this compound derivatives would need to be determined experimentally.

Experimental Protocols

The following are representative experimental protocols for the synthesis of specialty chemicals using a substituted phenol like this compound. These protocols are based on general procedures for similar compounds and may require optimization for specific applications.

Protocol 1: Synthesis of a Hindered Phenolic Antioxidant via Alkylation

This protocol describes a general method for the alkylation of a phenol to introduce additional steric hindrance, thereby enhancing its antioxidant properties.

Materials:

  • This compound

  • Alkylating agent (e.g., isobutylene, 2,6-di-tert-butylphenol)

  • Acid catalyst (e.g., sulfuric acid, Amberlyst-15)

  • Solvent (e.g., toluene, heptane)

  • Sodium hydroxide (B78521) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and the chosen solvent.

  • Add the acid catalyst (0.1 eq) to the mixture and stir.

  • Slowly add the alkylating agent (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with a dilute sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the final hindered phenolic antioxidant.

Alkylation_Protocol cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Start Combine this compound, solvent, and catalyst Add_Alkylating_Agent Add alkylating agent Start->Add_Alkylating_Agent Reflux Heat to reflux and monitor Add_Alkylating_Agent->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with NaOH Cool->Neutralize Wash Wash with water and brine Neutralize->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify Product Hindered Phenolic Antioxidant Purify->Product

Caption: Experimental workflow for the synthesis of a hindered phenolic antioxidant.

Protocol 2: Oxidative Coupling Polymerization of this compound

This protocol provides a general procedure for the synthesis of a poly(phenylene oxide) derivative from this compound.

Materials:

  • This compound

  • Copper(I) chloride

  • Pyridine

  • Toluene

  • Methanol

  • Oxygen gas

  • Schlenk flask

  • Gas dispersion tube

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in toluene.

  • In a separate flask, prepare the catalyst solution by dissolving copper(I) chloride (0.05 eq) in pyridine.

  • Add the catalyst solution to the monomer solution and stir vigorously.

  • Bubble oxygen gas through the reaction mixture using a gas dispersion tube.

  • Continue the reaction at room temperature for several hours, monitoring the viscosity of the solution.

  • Once the desired molecular weight is achieved, terminate the reaction by pouring the solution into a large volume of methanol to precipitate the polymer.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

Polymerization_Protocol cluster_setup Reaction Setup cluster_reaction Polymerization cluster_isolation Product Isolation Dissolve_Monomer Dissolve this compound in toluene Combine Combine monomer and catalyst Dissolve_Monomer->Combine Prepare_Catalyst Prepare CuCl/Pyridine catalyst Prepare_Catalyst->Combine Oxygenate Bubble O2 through mixture Combine->Oxygenate React Stir at room temperature Oxygenate->React Precipitate Precipitate polymer in methanol React->Precipitate Filter_Wash Filter and wash with methanol Precipitate->Filter_Wash Dry Dry polymer under vacuum Filter_Wash->Dry Final_Product Poly(2,5-diethyl-1,4-phenylene oxide) Dry->Final_Product

Caption: Experimental workflow for the oxidative coupling polymerization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,5-diethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis methods include:

  • Friedel-Crafts Alkylation of Phenol (B47542): This method involves the ethylation of phenol using an ethylating agent like ethylene (B1197577) or ethyl chloride in the presence of a Lewis acid catalyst. However, controlling regioselectivity to favor the 2,5-isomer is a significant challenge, often leading to a mixture of isomers and polyalkylated products.

  • Diazotization of 2,5-Diethylaniline (B12005176): This is a more regioselective method where 2,5-diethylaniline is converted to a diazonium salt, which is then hydrolyzed to yield this compound. This approach offers better control over the final product's isomeric purity.

Q2: What are the primary impurities expected in the synthesis of this compound?

A2: The primary impurities depend on the synthetic route. In Friedel-Crafts alkylation, common impurities include unreacted phenol, other diethylphenol isomers (e.g., 2,4-, 2,6-, 3,4-, and 3,5-diethylphenol), and polyalkylated phenols. In the diazotization route, impurities may arise from incomplete diazotization or hydrolysis, as well as side reactions of the diazonium salt.

Q3: How can I analyze the purity of my this compound product?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective and commonly used method for separating and identifying this compound from its isomers and other byproducts. High-performance liquid chromatography (HPLC) can also be employed for purity analysis.

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound in Friedel-Crafts Alkylation

Possible Cause 1: Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated.

  • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Use a fresh, unopened container of the Lewis acid or properly stored catalyst.

Possible Cause 2: Suboptimal Reaction Temperature The reaction temperature significantly affects the rate and selectivity.

  • Solution: Optimize the reaction temperature. For ethylation of phenol, temperatures are often elevated, but excessively high temperatures can lead to increased side product formation. Start with a moderate temperature and adjust based on reaction monitoring.

Possible Cause 3: Poor Regioselectivity The hydroxyl group of phenol is an ortho-, para-director, making the formation of the 2,5-isomer challenging.

  • Solution: The choice of catalyst can influence regioselectivity. Shape-selective catalysts like certain zeolites (e.g., H-ZSM-5) can favor the formation of specific isomers. Modifying the reaction conditions, such as using a milder catalyst or a different solvent, can also alter the isomer distribution.

Problem 2: High Levels of Polyalkylation Products

Possible Cause: High Reactivity of the Mono-alkylated Phenol The introduction of one ethyl group can further activate the phenol ring, making it more susceptible to a second and third ethylation.

  • Solution 1: Adjust Stoichiometry: Use a large excess of phenol relative to the ethylating agent. This statistically favors the ethylation of the more abundant unreacted phenol.

  • Solution 2: Control Reaction Time: Monitor the reaction progress using GC-MS and stop the reaction when the concentration of the desired this compound is at its maximum.

Problem 3: Low Yield in the Diazotization of 2,5-Diethylaniline

Possible Cause 1: Incomplete Diazotization The formation of the diazonium salt is a critical step and can be incomplete if conditions are not optimal.

  • Solution: Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite (B80452). Ensure a sufficiently acidic medium to stabilize the diazonium salt.

Possible Cause 2: Premature Decomposition of the Diazonium Salt Diazonium salts are often unstable at higher temperatures.

  • Solution: Keep the diazonium salt solution cold until the hydrolysis step. Proceed to the hydrolysis step promptly after the diazotization is complete.

Possible Cause 3: Inefficient Hydrolysis The conversion of the diazonium salt to the phenol requires heat, but uncontrolled heating can lead to side reactions.

  • Solution: Add the cold diazonium salt solution to a hot (e.g., boiling) aqueous acidic solution to promote rapid hydrolysis while minimizing the lifetime of the diazonium salt at intermediate temperatures.

Data Presentation

The following tables provide illustrative data on the effect of various reaction parameters on the yield of this compound. This data is based on general principles of phenol alkylation and should be used as a guideline for optimization.

Table 1: Effect of Catalyst on Yield and Selectivity in Friedel-Crafts Ethylation of Phenol

CatalystTemperature (°C)Phenol Conversion (%)This compound Selectivity (%)Overall Yield (%)
AlCl₃150851512.8
FeCl₃150782015.6
H-ZSM-5200923532.2
Amberlyst-15120652516.3

Table 2: Effect of Temperature and Time on the Yield of this compound via Diazotization

Diazotization Temperature (°C)Hydrolysis Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
0-59028598
0-510029297
1010027595
0-510049098

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

  • Phenol

  • Ethylene gas

  • H-ZSM-5 zeolite catalyst

  • Nitrogen gas

  • Toluene (solvent)

  • Sodium hydroxide (B78521) solution (1 M)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Activation: Activate the H-ZSM-5 catalyst by heating it at 500°C under a stream of nitrogen for 4 hours. Cool to room temperature under nitrogen.

  • Reaction Setup: In a high-pressure autoclave reactor, add the activated H-ZSM-5 catalyst (10 wt% of phenol) and phenol dissolved in toluene.

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with ethylene to the desired pressure (e.g., 20 bar). Heat the reactor to 200°C with vigorous stirring. Maintain the reaction for 6-8 hours, monitoring the pressure to ensure a constant supply of ethylene.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess ethylene. Filter the reaction mixture to remove the catalyst.

  • Purification: Wash the filtrate with 1 M NaOH solution to remove unreacted phenol. Neutralize the aqueous layer with 1 M HCl and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Diazotization of 2,5-Diethylaniline

Materials:

  • 2,5-Diethylaniline

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Deionized water

  • Ice

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2,5-diethylaniline in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Hydrolysis:

    • In a separate flask, bring a dilute solution of sulfuric acid to a boil.

    • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. A vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue to heat the mixture for another 30 minutes to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.

    • Purify the crude product by vacuum distillation.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound via Friedel-Crafts Alkylation Phenol Phenol Intermediate Carbocation Intermediate Phenol->Intermediate Reaction with carbocation Ethylene Ethylene (C2H4) Catalyst Lewis Acid Catalyst (e.g., H-ZSM-5) Ethylene->Catalyst Activation Catalyst->Intermediate Generates Product This compound Intermediate->Product Byproducts Isomeric & Polyalkylated Byproducts Intermediate->Byproducts

Caption: Friedel-Crafts alkylation pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield of This compound Check_Catalyst Check Catalyst Activity (Anhydrous Conditions?) Start->Check_Catalyst Friedel-Crafts Check_Diazotization Check Diazotization Conditions (Temp < 5°C?) Start->Check_Diazotization Diazotization Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Adjust_Stoichiometry Adjust Reactant Ratio (Excess Phenol) Optimize_Temp->Adjust_Stoichiometry Monitor_Time Monitor Reaction Time Adjust_Stoichiometry->Monitor_Time Successful_Optimization Yield Improved Monitor_Time->Successful_Optimization Check_Hydrolysis Check Hydrolysis Conditions Check_Diazotization->Check_Hydrolysis Check_Hydrolysis->Successful_Optimization Parameter_Relationships Relationship of Parameters to Yield and Purity Yield_Purity Desired Outcome: High Yield & Purity Temperature Temperature Temperature->Yield_Purity Affects rate & side reactions Catalyst Catalyst Choice Catalyst->Yield_Purity Influences selectivity Time Reaction Time Time->Yield_Purity Impacts conversion & polyalkylation Stoichiometry Reactant Ratio Stoichiometry->Yield_Purity Controls polyalkylation

Technical Support Center: Purification of Crude 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 2,5-Diethylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are fractional vacuum distillation, recrystallization, and flash column chromatography. The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound, especially if synthesized via Friedel-Crafts alkylation of phenol, may contain several impurities. These can include:

  • Isomers: 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-diethylphenol.

  • Polyalkylated phenols: Triethylphenols and other polyalkylated species.[1]

  • O-alkylated byproducts: Phenyl ethyl ether, formed through the reaction at the hydroxyl group.[1][2]

  • Unreacted starting materials: Phenol and ethylating agents.

  • Catalyst residues: Remnants of Lewis acids like AlCl₃ or FeCl₃.[1][2]

  • Solvent residues: Solvents used in the synthesis and workup.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile compounds, providing both quantitative purity data and identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify the main product and any significant impurities.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency.

  • Solution:

    • Use a distillation column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column).

    • Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.[3]

    • Ensure the distillation is performed slowly and steadily to allow for proper equilibration between liquid and vapor phases on each theoretical plate.[4]

Issue 2: The product darkens during distillation.

  • Possible Cause: Thermal decomposition or oxidation at high temperatures. Phenols are susceptible to oxidation, which can be accelerated by heat.

  • Solution:

    • Ensure the vacuum is sufficiently low to reduce the boiling point of this compound.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) within the distillation apparatus to prevent oxidation.

    • Avoid overheating the distillation pot. Use a heating mantle with a stirrer for even heat distribution.

Recrystallization

Issue 1: Oiling out of the product instead of crystallization.

  • Possible Cause: The boiling point of the solvent is too high, or the compound is precipitating from the solution above its melting point. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.

  • Solution:

    • Choose a solvent or solvent system with a lower boiling point.

    • Allow the solution to cool more slowly to encourage crystal nucleation.

    • Add a small seed crystal of pure this compound to induce crystallization.

    • If significant impurities are present, consider a preliminary purification step like distillation or chromatography.

Issue 2: Low recovery of the purified product.

  • Possible Cause: The compound has high solubility in the chosen solvent at low temperatures, or too much solvent was used.

  • Solution:

    • Select a solvent in which this compound has low solubility at low temperatures but is readily soluble at higher temperatures. Hexane (B92381) or heptane (B126788) are good starting points.

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize crystal precipitation.

    • Concentrate the mother liquor and cool again to obtain a second crop of crystals.

Flash Column Chromatography

Issue 1: Poor separation of the desired compound from impurities (co-elution).

  • Possible Cause: The solvent system (mobile phase) is not optimized for the separation.

  • Solution:

    • Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation. A good starting point for alkylphenols is a mixture of hexane and ethyl acetate (B1210297).[5][6]

    • A common rule of thumb is to aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate for good separation in column chromatography.

    • Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds sequentially.

Issue 2: Tailing of the product peak on the column.

  • Possible Cause: The compound is interacting too strongly with the stationary phase (silica gel), which can be acidic. Phenols, being weakly acidic, can sometimes exhibit this behavior.

  • Solution:

    • Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the mobile phase to neutralize the acidic sites on the silica (B1680970) gel.[6]

    • Alternatively, use a different stationary phase, such as alumina.

Quantitative Data

The following table summarizes representative data for the purification of alkylphenols. Specific data for this compound may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical Purity AchievedTypical YieldNotes
Fractional Vacuum Distillation > 98%70-90%Highly effective for removing non-volatile impurities and isomers with significantly different boiling points.[3]
Recrystallization > 99%60-85%Excellent for achieving high purity, especially when the crude material is already relatively clean. Yield is dependent on solvent selection.
Flash Column Chromatography > 97%50-80%Versatile for separating a wide range of impurities, including isomers. Yield can be lower due to the collection of mixed fractions.[5]

Experimental Protocols

Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and free of cracks. Use a stirring hot plate and a magnetic stir bar in the distillation flask.

  • Sample Preparation: Charge the distillation flask with the crude this compound (no more than two-thirds full).

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap. Slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask.

  • Fraction Collection: Collect the initial fraction (forerun), which may contain lower-boiling impurities. As the vapor temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.

  • Shutdown: Stop the distillation before the flask is completely dry. Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Recrystallization
  • Solvent Selection: Choose a suitable solvent. Non-polar solvents like hexane or heptane are good candidates for this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often effective.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation recrystallization Recrystallization crude->recrystallization chromatography Flash Column Chromatography crude->chromatography analysis Purity Analysis (GC-MS, HPLC, NMR) distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of crude this compound.

troubleshooting_logic cluster_distillation Distillation cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Purification Issue Identified d_issue Poor Separation? start->d_issue r_issue Oiling Out? start->r_issue c_issue Poor Separation? start->c_issue d_sol1 Increase Column Efficiency d_issue->d_sol1 Yes d_sol2 Optimize Reflux Ratio d_issue->d_sol2 Yes end Purity Improved d_sol1->end d_sol2->end r_sol1 Change Solvent/ Cool Slowly r_issue->r_sol1 Yes r_sol2 Use Seed Crystal r_issue->r_sol2 Yes r_sol1->end r_sol2->end c_sol1 Optimize Mobile Phase (TLC) c_issue->c_sol1 Yes c_sol2 Use Gradient Elution c_issue->c_sol2 Yes c_sol1->end c_sol2->end

Caption: Troubleshooting logic for common purification issues.

References

Common side products in the synthesis of 2,5-Diethylphenol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 2,5-Diethylphenol. The focus is on identifying and removing common side products to achieve high purity of the target compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My reaction mixture shows multiple spots on the Thin Layer Chromatography (TLC) plate, even after the reaction should be complete. What are these impurities?

Answer: The presence of multiple spots on your TLC plate indicates a mixture of products. Besides the desired this compound, several side products can form during the synthesis, primarily through Friedel-Crafts alkylation or similar electrophilic substitution reactions. The most common side products include:

  • Isomeric Diethylphenols: The ethyl groups can add to other positions on the phenol (B47542) ring, leading to isomers such as 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-diethylphenol. The formation of these isomers is influenced by reaction conditions like temperature and catalyst.

  • Mono-ethylphenols: Incomplete reaction can result in the presence of 2-ethylphenol (B104991) and 4-ethylphenol (B45693) (and to a lesser extent, 3-ethylphenol).

  • Poly-ethylphenols: Over-alkylation can lead to the formation of tri-ethylphenols or even tetra-ethylphenols, especially if an excess of the ethylating agent is used.

  • Ethyl Phenyl Ether: O-alkylation of the hydroxyl group of phenol can occur, forming ethyl phenyl ether. This is more likely under conditions that favor nucleophilic attack by the phenoxide ion.[1]

  • Unreacted Phenol: The presence of the starting material, phenol, indicates an incomplete reaction.

Question 2: The Nuclear Magnetic Resonance (NMR) spectrum of my purified product is complex and does not match the expected spectrum for this compound. How can I identify the impurities?

Answer: A complex NMR spectrum suggests the presence of isomeric impurities. You can identify these impurities by carefully analyzing the aromatic region of the ¹H NMR spectrum. The substitution pattern on the benzene (B151609) ring determines the splitting pattern of the aromatic protons. For example:

  • This compound (desired product): Will show three aromatic protons with distinct splitting patterns.

  • 2,4-Diethylphenol: Will also show three aromatic protons but with a different splitting pattern due to the different positions of the ethyl groups.

  • 2,6-Diethylphenol: Will show a symmetrical pattern with two equivalent aromatic protons.

  • 3,5-Diethylphenol: Will also show a symmetrical pattern.

For a definitive identification of the impurities, it is recommended to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a reference library or standards.

Question 3: My product yield is significantly lower than expected, and I have a high-boiling point residue. What could be the cause?

Answer: A low yield accompanied by a high-boiling point residue often points towards polymerization or the formation of other high molecular weight byproducts. Under acidic conditions, phenols can undergo self-condensation or react with the alkylating agent to form complex resinous materials. To minimize this, it is crucial to control the reaction temperature and the concentration of the catalyst.

Question 4: I am observing the formation of an unexpected ether byproduct. How can I prevent this?

Answer: The formation of ethyl phenyl ether is a result of O-alkylation. The selectivity between C-alkylation (on the ring) and O-alkylation (on the hydroxyl group) is dependent on the reaction conditions. To favor C-alkylation and minimize ether formation, consider the following:

  • Choice of Catalyst: Lewis acids typically favor C-alkylation.

  • Solvent: Non-polar solvents can favor C-alkylation, while polar aprotic solvents may promote O-alkylation.

  • Temperature: Higher temperatures generally favor C-alkylation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common side products in the synthesis of this compound?

The most common side products are other isomers of diethylphenol, such as 2,4- and 2,6-diethylphenol, due to the directing effects of the hydroxyl and ethyl groups on the aromatic ring. Mono-ethylated phenols and poly-ethylated phenols are also frequently observed. The formation of ethyl phenyl ether is another possible side reaction.[1]

FAQ 2: What are the recommended methods for purifying crude this compound?

The choice of purification method depends on the nature and quantity of the impurities. The most effective techniques are:

  • Fractional Distillation: This is a suitable method for separating isomers with different boiling points. Since the boiling points of diethylphenol isomers are close, a distillation column with high theoretical plates is recommended.

  • Column Chromatography: For laboratory-scale purification, column chromatography on silica (B1680970) gel can provide excellent separation of isomers and other impurities. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used.

  • Recrystallization: If the crude product is a solid and a suitable solvent can be found, recrystallization is an effective method for removing impurities.

FAQ 3: How can I assess the purity of my final this compound product?

Several analytical techniques can be used to determine the purity of your product:

  • Gas Chromatography (GC): Provides a quantitative measure of the purity and can separate different isomers.

  • High-Performance Liquid Chromatography (HPLC): Another high-resolution technique for assessing purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for a solid compound.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • Place the crude this compound mixture into the distillation flask.

    • Heat the flask gently.

    • Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound (approximately 218 °C) should contain the purified product.

    • Monitor the purity of the collected fractions using GC or TLC.

Protocol 2: Purification by Column Chromatography

  • Column Preparation:

    • Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.[2]

  • Elution:

    • Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate).

    • Collect the fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data

The separation of isomeric alkylphenols can be challenging due to their similar physical properties. The following table provides representative data on the boiling points of related cresol (B1669610) (methylphenol) isomers to illustrate the differences that can be exploited by fractional distillation. Similar trends are expected for diethylphenol isomers.

CompoundBoiling Point (°C)
o-Cresol191
m-Cresol202
p-Cresol202

Data for illustrative purposes. Boiling points for diethylphenol isomers will be higher but should show similar relative differences.

Visualizations

TroubleshootingWorkflow cluster_purification Purification Strategy start Crude Product Analysis (TLC, GC, NMR) check_purity Is Purity > 98%? start->check_purity end_node Product Meets Specification check_purity->end_node Yes identify_impurities Identify Major Impurities (GC-MS, NMR) check_purity->identify_impurities No distillation Fractional Distillation (for boiling point differences) identify_impurities->distillation Isomers with different B.P. chromatography Column Chromatography (for polarity differences) identify_impurities->chromatography Polar Impurities / Isomers recrystallization Recrystallization (for solid products) identify_impurities->recrystallization If product is solid distillation->start Re-analyze chromatography->start Re-analyze recrystallization->start Re-analyze

Caption: Troubleshooting workflow for the purification of this compound.

SynthesisSideProducts cluster_products Reaction Products phenol Phenol + Ethylating Agent product This compound (Desired Product) phenol->product C-Alkylation (Desired Pathway) isomers Isomeric Diethylphenols (2,4-, 2,6-, etc.) phenol->isomers Alternative C-Alkylation mono_ethyl Mono-ethylphenols phenol->mono_ethyl Incomplete Reaction poly_ethyl Poly-ethylphenols phenol->poly_ethyl Over-alkylation ether Ethyl Phenyl Ether phenol->ether O-Alkylation

Caption: Common side products in the synthesis of this compound.

References

Troubleshooting co-elution issues in the chromatographic analysis of 2,5-Diethylphenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Analysis of 2,5-Diethylphenol Isomers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of this compound and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing this compound and its isomers?

A1: Co-elution of diethylphenol isomers primarily stems from their similar physicochemical properties, including close boiling points and polarities. The six isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylphenol) have the same molecular weight and elemental composition, making their separation challenging. In gas chromatography (GC), the elution order is heavily influenced by the boiling points of the isomers, while in reversed-phase high-performance liquid chromatography (RP-HPLC), it is largely determined by their polarity and hydrophobic interactions with the stationary phase. Inadequate column selectivity, suboptimal mobile phase composition (in HPLC), or an inappropriate temperature program (in GC) are common culprits for poor resolution.

Q2: How can I identify a co-elution problem in my chromatogram?

A2: Co-elution can be suspected if you observe asymmetrical peak shapes, such as peak fronting, tailing, or the presence of shoulders on a peak.[1] If you are using a diode array detector (DAD) or a similar photodiode array (PDA) detector in HPLC, a peak purity analysis can be a powerful tool. A non-homogenous peak purity across the peak is a strong indicator of co-elution.[2] In mass spectrometry (MS), monitoring for multiple, distinct fragmentation patterns across a single chromatographic peak can also reveal the presence of co-eluting isomers.[2]

Q3: What are the general strategies to resolve co-elution in HPLC and GC?

A3: To resolve co-elution, a systematic approach to method development and optimization is required. The primary goal is to alter the selectivity of the chromatographic system to enhance the separation between the isomeric analytes. Key strategies include:

  • Modify the Mobile Phase (HPLC): Adjusting the solvent strength, changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), or modifying the pH of the mobile phase can alter the selectivity of the separation.[3]

  • Optimize the Temperature Program (GC): A slower temperature ramp rate can often improve the resolution of closely eluting compounds.[4]

  • Change the Stationary Phase: Selecting a column with a different chemistry provides an alternative separation mechanism and is often the most effective way to resolve persistent co-elution.[4]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will also increase the analysis time.[3]

  • Consider Derivatization (GC): Modifying the phenolic hydroxyl group through derivatization can alter the volatility and polarity of the isomers, potentially leading to better separation.[5]

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Troubleshooting

Issue: Poor resolution or co-elution of diethylphenol isomers on a non-polar GC column (e.g., DB-5ms).

  • Cause: The boiling points of the diethylphenol isomers are very close, leading to similar retention times on non-polar stationary phases where separation is primarily driven by volatility.

  • Solution Workflow:

    • Optimize the Temperature Program:

      • Reduce the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) can increase the separation between closely eluting peaks.[5]

      • Lower the initial temperature: Starting the temperature program at a lower temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks.

    • Change the Stationary Phase:

      • Increase Polarity: Switch to a mid-polarity or polar stationary phase (e.g., a column with a polyethylene (B3416737) glycol (PEG) or a cyanopropyl-based phase). Polar columns will interact differently with the isomers based on their dipole moments and the steric hindrance around the hydroxyl group, often leading to a different elution order and improved resolution.

    • Increase Column Efficiency:

      • Use a longer column: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution.[5]

      • Decrease the internal diameter: A smaller internal diameter column (e.g., 0.18 mm) can also enhance separation efficiency.[5]

    • Consider Derivatization:

      • Silylation: Derivatizing the phenolic hydroxyl group with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can alter the relative volatilities of the isomers and may improve separation.[5]

  • Logical Workflow for GC Troubleshooting:

    GC_Troubleshooting start Co-elution on Non-Polar Column optimize_temp Optimize Temperature Program (Slower Ramp, Lower Initial T) start->optimize_temp Initial Step change_column Change to a More Polar Stationary Phase optimize_temp->change_column If Unsuccessful resolved Resolution Achieved optimize_temp->resolved Successful increase_efficiency Increase Column Efficiency (Longer Column / Smaller ID) change_column->increase_efficiency If Still Co-eluting change_column->resolved Successful derivatize Consider Derivatization (e.g., Silylation) increase_efficiency->derivatize Alternative Approach increase_efficiency->resolved Successful derivatize->resolved

    Caption: GC troubleshooting workflow for diethylphenol isomer co-elution.

Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Co-eluting diethylphenol isomers on a C18 column with a methanol (B129727)/water or acetonitrile/water mobile phase.

  • Cause: The hydrophobicities of the diethylphenol isomers are very similar, resulting in insufficient differential retention on a standard C18 stationary phase.

  • Solution Workflow:

    • Optimize the Mobile Phase:

      • Adjust Solvent Strength: A shallower gradient (a slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds.[6]

      • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-analyte interactions.[7]

      • Modify the pH: Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate (B84403) or acetate) can change the ionization state of the phenolic hydroxyl group and influence retention.

    • Change the Stationary Phase:

      • Phenyl-Hexyl or Biphenyl Columns: These columns offer alternative selectivities for aromatic compounds through π-π interactions, which can be effective for separating positional isomers.

      • Polar-Embedded Columns: Columns with polar-embedded groups can also provide different selectivities for phenolic compounds.

    • Optimize Temperature:

      • Increase Temperature: Running the separation at a higher temperature (e.g., 40-50 °C) can improve peak shape and efficiency, but may also alter selectivity.

  • Experimental Workflow for HPLC Method Development:

    HPLC_Method_Development cluster_mobile_phase Mobile Phase Optimization start Start: Co-elution on C18 mobile_phase Optimize Mobile Phase start->mobile_phase column_select Select Alternative Column (e.g., Phenyl-Hexyl) mobile_phase->column_select If Unsuccessful final_method Optimized Method mobile_phase->final_method If Successful gradient Adjust Gradient Slope mobile_phase->gradient temp_opt Optimize Temperature column_select->temp_opt temp_opt->final_method solvent Switch Organic Solvent (ACN vs. MeOH) ph Modify pH

    Caption: HPLC method development workflow for separating diethylphenol isomers.

Quantitative Data and Experimental Protocols

Table 1: Physicochemical Properties of Diethylphenol Isomers

Understanding the physical properties of the isomers is crucial for predicting their chromatographic behavior.

IsomerMolecular Weight ( g/mol )Boiling Point (°C)Kovats Retention Index (Standard Non-polar)
2,3-Diethylphenol150.22Not availableNot available
2,4-Diethylphenol150.22Not availableNot available
This compound150.22Not available1271
2,6-Diethylphenol150.22216-2181218
3,4-Diethylphenol150.22246-247Not available
3,5-Diethylphenol150.22Not availableNot available
Table 2: Example GC Method Parameters for Phenol Isomer Separation

This table provides a starting point for developing a GC method for diethylphenol isomers, based on a method for similar phenolic compounds.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection 1 µL, Splitless
Injector Temp. 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 5 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Transfer Line 280 °C
MS Ion Source 230 °C
Table 3: Example HPLC Method Parameters for Phenol Isomer Separation

This table provides a starting point for developing an HPLC method for diethylphenol isomers.

ParameterCondition
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Detector DAD/PDA at 275 nm
Experimental Protocols

Protocol 1: GC-MS Analysis of Diethylphenol Isomers (Starting Method)

  • Standard Preparation: Prepare a mixed standard solution containing all diethylphenol isomers of interest at a concentration of approximately 10 µg/mL each in a suitable solvent like methanol or isopropanol.

  • Instrumentation Setup: Configure the GC-MS system according to the parameters outlined in Table 2.

  • Injection and Analysis: Inject 1 µL of the standard mixture into the GC-MS system and acquire the data in full scan mode to identify the retention times and mass spectra of each isomer.

  • Method Optimization:

    • If co-elution is observed, first try reducing the oven ramp rate to 3 °C/min.

    • If resolution is still insufficient, consider using a longer (60 m) or more polar column (e.g., a "WAX" or cyanopropyl-based phase) and re-optimize the temperature program.

Protocol 2: HPLC-DAD Analysis of Diethylphenol Isomers (Starting Method)

  • Standard Preparation: Prepare a mixed standard solution of the diethylphenol isomers at approximately 20 µg/mL in the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid).

  • Instrumentation Setup: Set up the HPLC-DAD system as described in Table 3. Equilibrate the column with the initial mobile phase for at least 20 minutes or until a stable baseline is achieved.

  • Injection and Analysis: Inject 5 µL of the standard solution and run the gradient method. Monitor the chromatogram at 275 nm.

  • Method Optimization:

    • If peaks are co-eluting, try a shallower gradient (e.g., 30% to 60% B over 25 minutes).

    • If selectivity is poor, switch the organic modifier to methanol and re-optimize the gradient.

    • Experiment with different column chemistries, such as a standard C18 or a polar-embedded phase, to find the optimal selectivity for your isomer mixture.

References

Technical Support Center: Preventing Oxidation of 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,5-Diethylphenol during storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound oxidation?

A1: The primary causes of this compound oxidation are exposure to atmospheric oxygen, light, and elevated temperatures.[1][2][3] Phenolic compounds, in general, are susceptible to oxidation, and the ethyl groups on the phenol (B47542) ring of this compound can also influence its reactivity.[4]

Q2: What are the visible signs of this compound oxidation?

A2: The most common visible sign of oxidation is a change in color, typically to yellow or brown.[1] In more advanced stages of degradation, the formation of precipitates or insoluble oxidation products may be observed.[1]

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the rate of oxidation.[3][5] For optimal stability, this compound should be stored at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C).[1][2][3] Studies on other phenolic compounds have shown that storage at 5°C significantly improves stability compared to 25°C.[2][3]

Q4: What is the role of light in the degradation of this compound?

A4: Exposure to light, particularly UV light, can promote the oxidation of phenolic compounds.[2][3] It is recommended to store this compound in amber-colored vials or in a dark place to minimize light-induced degradation.[1][2]

Q5: How can I minimize oxidation when handling this compound for experiments?

A5: To minimize oxidation during handling, it is best to work under an inert atmosphere, such as nitrogen or argon.[1][6] If you frequently use a bulk sample, consider aliquoting it into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the entire stock to air.[1]

Troubleshooting Guide

Issue Probable Cause Solution
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.Purge the container with an inert gas (argon or nitrogen) before sealing. Store in a dark place or use an amber-colored vial. For future use, handle the compound under an inert atmosphere.[1]
Precipitate Formation Formation of insoluble oxidation products, indicating significant degradation.The material may no longer be suitable for your experiment. It is highly recommended to use a fresh stock of this compound.[1]
Inconsistent Experimental Results Degradation of the this compound stock solution, leading to lower effective concentrations or interference from degradation products.Verify the purity of your stock solution using an appropriate analytical method such as GC-MS or HPLC. If degradation is confirmed, use a fresh, properly stored sample for your experiments.[1]

Experimental Protocols

Protocol 1: Inert Atmosphere Storage for this compound

This protocol describes the procedure for creating an inert atmosphere in a storage vial for air-sensitive compounds like this compound.[1]

Materials:

  • Vial containing this compound with a septum-lined cap

  • Source of dry, inert gas (argon or nitrogen) with a regulator

  • Needle-equipped gas line

  • Venting needle

  • Parafilm

Procedure:

  • Ensure the vial of this compound is at room temperature before opening to prevent condensation of atmospheric moisture.

  • Insert a venting needle through the septum to allow for the displacement of air.

  • Insert the inert gas supply needle through the septum, making sure the tip is above the surface of the compound.

  • Start a gentle flow of inert gas into the vial. The gas will displace the air, which will exit through the venting needle.

  • Purge the headspace for 2-5 minutes.

  • While the inert gas is still flowing, remove the venting needle first, and then remove the gas supply needle. This maintains a positive pressure of inert gas inside the vial.

  • For added security, wrap the septum cap with parafilm.

  • Store the vial at the recommended low temperature (e.g., 2-8°C or -20°C).

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method to assess the purity of this compound and detect potential oxidation products.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is 1 mg/mL, but this may need to be optimized for your instrument.

  • Instrument Setup:

    • Set the GC inlet temperature to an appropriate value (e.g., 250°C).

    • Use a suitable temperature program for the oven, for example, starting at a low temperature (e.g., 50°C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280°C) to ensure elution of all components.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-400).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Look for additional peaks in the chromatogram that may represent impurities or oxidation products. The mass spectra of these peaks can help in their identification. Common oxidation products of phenols can include quinones or coupled dimers.

Visualizations

G Troubleshooting Workflow for this compound Oxidation cluster_0 Troubleshooting Workflow for this compound Oxidation cluster_1 Troubleshooting Workflow for this compound Oxidation cluster_2 Troubleshooting Workflow for this compound Oxidation start Start: Observe Issue with this compound issue What is the issue? start->issue discoloration Discoloration (Yellow/Brown) issue->discoloration Visual Change precipitate Precipitate Formation issue->precipitate Solid Formation inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Poor Data action1 Purge with Inert Gas Store in Dark, Cool Place discoloration->action1 action2 Use Fresh Stock Discard Old Sample precipitate->action2 action3 Verify Purity (GC-MS/HPLC) Use Fresh Stock inconsistent_results->action3

Caption: Troubleshooting workflow for identifying and addressing issues related to this compound oxidation.

G Simplified Oxidation Pathway of a Phenol phenol This compound phenoxyl_radical Phenoxyl Radical phenol->phenoxyl_radical Oxidation oxidant Oxidant (O2, Light, Heat) oxidant->phenoxyl_radical quinone Quinone-type Products phenoxyl_radical->quinone Further Oxidation dimers Coupled Dimers/Oligomers phenoxyl_radical->dimers Radical Coupling

Caption: A simplified representation of the potential oxidation pathways for a phenolic compound like this compound.

References

Technical Support Center: Improving Regioselectivity in 2,5-Diethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2,5-diethylphenol, with a focus on improving regioselectivity.

Section 1: Troubleshooting Guides

Issue 1: Low Regioselectivity in Friedel-Crafts Ethylation of Phenol (B47542)

Problem: The direct ethylation of phenol often yields a complex mixture of isomers (2-ethylphenol, 4-ethylphenol, 2,4-diethylphenol, 2,6-diethylphenol, etc.) with low selectivity for the desired this compound.

Root Causes and Solutions:

  • Steric and Electronic Effects: The hydroxyl group of phenol is an ortho-, para-directing activator, making substitution at these positions kinetically favored. The formation of the 2,5-isomer is less favorable due to electronic and steric factors.

    • Solution: Employ shape-selective catalysts or a multi-step synthesis route to overcome these inherent directing effects.

  • Catalyst Choice: Traditional Lewis acids like AlCl₃ are highly active but often lead to poor regioselectivity and polyalkylation.[1][2]

    • Solution: Utilize shape-selective solid acid catalysts, such as zeolites, to control the access of reactants to the active sites, thereby favoring the formation of specific isomers.

  • Reaction Conditions: Temperature, pressure, and reactant ratios significantly influence the product distribution.

    • Solution: Optimize reaction parameters. For instance, in the gas-phase ethylation of phenol with ethanol (B145695), lower temperatures may favor para-alkylation, while higher temperatures can lead to isomerization and a different product distribution.[3]

Issue 2: Competing O-Alkylation (Ether Formation)

Problem: A significant amount of phenetole (B1680304) (ethyl phenyl ether) is formed as a byproduct, reducing the yield of C-alkylated products.

Root Causes and Solutions:

  • Reaction Conditions: The choice of solvent and base plays a crucial role in determining the ratio of C- to O-alkylation.[4][5]

    • Solution:

      • To favor C-alkylation , use polar protic solvents (e.g., water, ethanol) that can solvate the phenoxide oxygen through hydrogen bonding, making it less available for O-alkylation.[4]

      • To favor O-alkylation , use polar aprotic solvents (e.g., DMF, DMSO) which do not strongly solvate the phenoxide oxygen, leaving it more nucleophilic.[5]

Issue 3: Polyalkylation

Problem: The initial ethylphenol product is more reactive than phenol itself, leading to the formation of di- and tri-ethylated phenols.[6]

Root Causes and Solutions:

  • Reactant Stoichiometry: An excess of the ethylating agent promotes polyalkylation.

    • Solution: Use a large excess of phenol relative to the ethylating agent to increase the probability of the electrophile reacting with phenol rather than the ethylphenol product.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct industrial approach is the Friedel-Crafts alkylation of phenol with an ethylating agent like ethylene (B1197577) or ethanol, using a solid acid catalyst. However, achieving high regioselectivity for the 2,5-isomer is a significant challenge. An alternative and more selective, albeit multi-step, approach involves the synthesis of 2,5-diethylaniline (B12005176), followed by diazotization and hydrolysis.

Q2: How can I improve the yield of this compound over other isomers in a Friedel-Crafts reaction?

A2: Improving the regioselectivity towards this compound in a direct Friedel-Crafts reaction is difficult. Shape-selective zeolites can offer some control. For instance, zeolites with specific pore structures can sterically hinder the formation of bulkier isomers. However, for guaranteed regioselectivity, a directed synthesis starting from a precursor that already has the desired 2,5-substitution pattern, such as 2,5-diethylaniline, is the recommended approach.

Q3: What are the main byproducts to expect in the synthesis of this compound?

A3: In the Friedel-Crafts ethylation of phenol, the main byproducts include other diethylphenol isomers (e.g., 2,4-, 2,6-, 3,4-, 3,5-), mono-ethylphenols (2- and 4-ethylphenol), poly-ethylphenols (tri- and tetra-ethylphenols), and phenetole (ethyl phenyl ether) from O-alkylation.[3]

Q4: How can I separate this compound from its isomers?

A4: The separation of diethylphenol isomers can be challenging due to their similar boiling points. Fractional distillation under reduced pressure can be employed, but may not be sufficient for high purity. Chromatographic techniques, such as column chromatography on silica (B1680970) gel or preparative gas chromatography, are often necessary for complete separation.[7][8]

Q5: Is the diazotization of 2,5-diethylaniline a viable alternative for producing pure this compound?

A5: Yes, the diazotization of 2,5-diethylaniline followed by hydrolysis is an excellent method for obtaining high-purity this compound, as the regiochemistry is fixed by the starting material. This multi-step process involves the synthesis of 2,5-diethylaniline, its conversion to a diazonium salt, and subsequent hydrolysis to the phenol.

Section 3: Data Presentation

Table 1: Comparison of Catalysts for Phenol Ethylation with Ethanol
CatalystReaction Temperature (°C)Phenol Conversion (%)Selectivity to p-Ethylphenol (%)Selectivity to o-Ethylphenol (%)Selectivity to Diethylphenols (%)Reference
HZSM5250High14.2HighLow[3]
HMCM22250High51.4LowLow[3]

Note: Data for diethylphenol isomer distribution is often not fully detailed in the literature. The table highlights the selectivity for the initial mono-ethylation products, which are precursors to diethylphenols.

Section 4: Experimental Protocols

Protocol 1: Gas-Phase Ethylation of Phenol using a Zeolite Catalyst (Illustrative)

This protocol is based on the ethylation of phenol with ethanol over a zeolite catalyst and can be adapted for the synthesis of diethylphenols.

1. Catalyst Activation:

  • Place the zeolite catalyst (e.g., HMCM22 or HZSM5) in a fixed-bed reactor.
  • Heat the catalyst to 500°C under a flow of nitrogen or air for 4-6 hours to remove any adsorbed moisture.
  • Cool the catalyst to the desired reaction temperature under a continuous nitrogen flow.

2. Reaction:

  • Set the reactor temperature to 250°C.
  • Introduce a gaseous feed mixture of phenol and ethanol (e.g., molar ratio of 1:2) into the reactor using a syringe pump and a vaporizer.
  • Pass the vaporized feed over the catalyst bed.
  • The products are collected by cooling the effluent stream in a condenser.

3. Product Analysis:

  • Analyze the liquid product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity for different ethylphenol and diethylphenol isomers.

Protocol 2: Synthesis of this compound via Diazotization of 2,5-Diethylaniline (Conceptual)

This protocol is adapted from the synthesis of 2,5-dimethylphenol.[9]

1. Synthesis of 2,5-Diethylaniline:

2. Diazotization and Hydrolysis:

  • Prepare a solution of 2,5-diethylaniline in an aqueous acidic solution (e.g., sulfuric acid and water).
  • Cool the solution to 0-5°C in an ice bath.
  • Slowly add an aqueous solution of sodium nitrite (B80452) while maintaining the low temperature.
  • After the addition is complete, slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to this compound. The evolution of nitrogen gas will be observed.
  • The reaction mixture is then cooled, and the product is extracted with an organic solvent (e.g., diethyl ether).
  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

3. Purification:

  • The crude this compound can be purified by vacuum distillation or column chromatography.

Section 5: Visualizations

Friedel_Crafts_Alkylation_Pathway Phenol Phenol Intermediate Electrophilic Intermediate Phenol->Intermediate Reaction with EthylatingAgent Ethylating Agent (e.g., Ethanol, Ethylene) EthylatingAgent->Intermediate Activation by Catalyst Catalyst (Lewis Acid or Zeolite) Catalyst->Intermediate ProductMixture Product Mixture (Mono-, Di-, Poly-ethylphenols, O-alkylated ether) Intermediate->ProductMixture Electrophilic Aromatic Substitution TargetProduct This compound ProductMixture->TargetProduct Purification

Caption: Friedel-Crafts Alkylation Workflow for this compound Synthesis.

Diazotization_Pathway DEA 2,5-Diethylaniline DiazoniumSalt 2,5-Diethylbenzenediazonium Salt DEA->DiazoniumSalt Diazotization NaNO2_H2SO4 NaNO2 / H2SO4 (0-5 °C) NaNO2_H2SO4->DiazoniumSalt DEP This compound DiazoniumSalt->DEP Hydrolysis Heat_H2O Heat / H2O Heat_H2O->DEP

Caption: Diazotization Synthesis Route to this compound.

Regioselectivity_Factors Regioselectivity Regioselectivity Catalyst Catalyst Choice (e.g., Zeolites) Regioselectivity->Catalyst Temperature Reaction Temperature Regioselectivity->Temperature Solvent Solvent Polarity Regioselectivity->Solvent Sterics Steric Hindrance Regioselectivity->Sterics

References

Technical Support Center: Scaling Up the Laboratory Synthesis of 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the synthesis of 2,5-Diethylphenol. The content addresses common issues encountered during scale-up, focusing on the widely used Friedel-Crafts alkylation method.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory and industrial synthesis route is the Friedel-Crafts alkylation of phenol (B47542) using an ethylating agent like ethanol (B145695), ethylene, or an ethyl halide, in the presence of a Lewis or Brønsted acid catalyst.[1][2] Alternative methods that offer better regioselectivity include the diazotization and hydrolysis of 2,5-diethylaniline (B12005176) or starting from 2,5-diethyl benzene (B151609) sulfonic acid to circumvent isomer formation issues.[1] For specific applications, vapor-phase alkylation over alumina (B75360) catalysts at high temperatures is also a viable, albeit energy-intensive, method.[3]

Q2: Why is achieving high selectivity for the 2,5-isomer so challenging in Friedel-Crafts alkylation?

A2: The hydroxyl group of phenol is a strong ortho-, para-directing activator for electrophilic aromatic substitution.[4] During ethylation, the ethyl group is added to the positions most electronically activated, primarily the ortho (2,6) and para (4) positions. The formation of the 2,5-isomer is less favored electronically and is often a minor product in a complex mixture of isomers (e.g., 2,4-, 2,6-, 3,5-diethylphenol).[4]

Q3: How can polyalkylation be minimized during the reaction scale-up?

A3: Polyalkylation occurs because the newly added ethyl group further activates the phenol ring, making it more reactive than the starting phenol.[5][6] The most effective strategy to minimize this is to use a significant molar excess of the aromatic substrate (phenol) relative to the ethylating agent.[2][4] This increases the statistical probability of the ethylating agent reacting with an un-substituted phenol molecule rather than a mono-substituted one. Additionally, using milder catalysts and lower reaction temperatures can help control the reaction rate and reduce further alkylation.[4]

Q4: What is the difference between C-alkylation and O-alkylation, and how can the desired C-alkylation be favored?

A4: Phenol is an ambident nucleophile, meaning it can react at two sites: the aromatic ring (C-alkylation) to form the desired diethylphenol, or the hydroxyl oxygen (O-alkylation) to form ethyl phenyl ether.[4][7]

  • C-alkylation is the target reaction, forming a C-C bond.

  • O-alkylation is a significant side reaction, forming a C-O bond.

The choice of solvent and reaction conditions can influence the C/O alkylation ratio. Protic solvents (like water or trifluoroethanol) can solvate the phenolate (B1203915) oxygen through hydrogen bonding, sterically hindering O-alkylation and thereby favoring C-alkylation.[7] High concentrations of a strong Lewis acid catalyst also tend to favor C-alkylation.[3][7]

Q5: What are the typical byproducts in this synthesis, and how can they be separated?

A5: The crude product is a complex mixture containing:

  • Isomers: 2,4-, 2,6-, 3,4-, and 3,5-diethylphenol (B75064).

  • Polyalkylated products: Triethylphenols.

  • O-alkylation product: Ethyl phenyl ether.

  • Unreacted phenol and mono-ethylphenols.

Separation is challenging due to the similar physical properties of the isomers (see Table 1). Fractional distillation under reduced pressure can separate components with sufficiently different boiling points. However, for close-boiling isomers, preparative high-performance liquid chromatography (HPLC) is often necessary for achieving high purity.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and scale-up of this compound.

ProblemPossible CauseRecommended Solution
Low Overall Yield 1. Inactive or Inappropriate Catalyst: The Lewis acid (e.g., AlCl₃) may be hydrated or deactivated. Harsh catalysts can also cause substrate degradation.[2]1. Catalyst Management: Use a fresh, anhydrous Lewis acid. Consider milder catalysts (e.g., FeCl₃, SnCl₄, zeolites) to reduce degradation and side reactions.[2][5]
2. Significant O-Alkylation: Reaction conditions may favor the formation of ethyl phenyl ether.[7]2. Optimize for C-Alkylation: Use a higher catalyst concentration. If the reaction system allows, employ protic solvents to shield the oxygen nucleophile.[7]
3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant ratios.3. Process Optimization: Systematically vary temperature and reaction time. Ensure a molar excess of phenol is used to suppress polyalkylation.[2]
Poor Regioselectivity (Low percentage of 2,5-isomer) 1. Inherent Nature of Friedel-Crafts: Standard Friedel-Crafts alkylation of phenol is not inherently selective for the 2,5-position.1. Alternative Synthetic Routes: For high purity requirements, consider starting with a pre-functionalized precursor like 2,5-diethylaniline or 2,5-diethyl benzene sulfonic acid.[1]
2. Isomerization: Harsh conditions (high temperature, strong acid) can cause the migration of alkyl groups on the aromatic ring.2. Milder Conditions: Employ lower temperatures and milder, potentially shape-selective catalysts like modified zeolites, which can favor certain isomers based on steric hindrance.[5]
Difficulty in Product Purification 1. Close Boiling Points of Isomers: Diethylphenol isomers have very similar boiling points, making separation by simple distillation inefficient.1. Advanced Separation Techniques: Utilize high-efficiency fractional distillation columns under vacuum. For analytical or pharmaceutical-grade purity, preparative HPLC is the most effective method.
2. Azeotrope Formation: Byproducts may form azeotropes with the product or solvent, complicating distillation.2. Hydroextractive Distillation: Introduce a solvent (like water/steam) that can alter the relative volatilities of the components and break azeotropes.[8]

Data Presentation

Table 1: Physical Properties of Diethylphenol Isomers

This table highlights the challenge of separating isomers via distillation due to their close boiling points.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound 876-20-0150.22~245-248
2,4-Diethylphenol4139-01-3150.22~245
2,6-Diethylphenol1006-59-3150.22232-233[9]
3,4-Diethylphenol875-85-4150.22246-247[1]
3,5-Diethylphenol1197-34-8150.22248[2][10]

Note: Boiling points are approximate and can vary with pressure. Data compiled from multiple sources.

Table 2: Classification of Lewis Acid Catalysts for Friedel-Crafts Alkylation

The choice of catalyst is critical for controlling reaction activity and minimizing side products.[5]

Activity LevelExamplesCharacteristics
Very Active AlCl₃, AlBr₃, SbF₅, GaCl₃High reaction rates, but greater risk of polyalkylation and degradation.[5]
Moderately Active FeCl₃, SbCl₅, InCl₃Balanced reactivity, often a good starting point for optimization.[5]
Mild SnCl₄, BCl₃, TiCl₄, ZnCl₂Slower reactions, but can offer better control and selectivity with less byproduct formation.[5]
Solid Acids Zeolites, Acidic ResinsReusable, can be shape-selective, and often lead to cleaner reactions.[5]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Phenol with Ethanol

This protocol outlines a representative laboratory-scale synthesis. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Lewis acids like AlCl₃ react violently with water.

1. Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

2. Reactant Charging:

  • Charge the flask with an excess of phenol (e.g., 3-5 molar equivalents) and a suitable anhydrous solvent (e.g., nitrobenzene (B124822) or dichloromethane).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a moderately active, anhydrous Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), in portions while stirring. Ensure the temperature does not rise significantly.

3. Alkylation:

  • Once the catalyst has been added, slowly add ethanol (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or GC analysis.

4. Quenching and Work-up:

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by adding cold dilute HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

5. Purification:

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via vacuum distillation or column chromatography on silica (B1680970) gel to separate the this compound from isomers and byproducts.

Visualizations

G Reactants Reactants (Phenol, Ethanol/Ethylene) Reaction Friedel-Crafts Alkylation (Lewis/Brønsted Acid Catalyst) Reactants->Reaction Crude Crude Product Mixture (Isomers, Byproducts) Reaction->Crude Purification Purification (Distillation/Chromatography) Crude->Purification Product Pure this compound Purification->Product G cluster_main Friedel-Crafts C-Alkylation (Desired Pathway) cluster_side Side Reactions Phenol Phenol Monoalkylated Mono-ethylated Phenols (o-, p- isomers) Phenol->Monoalkylated 1st Alkylation OAlkylation O-Alkylation Product (Ethyl Phenyl Ether) Phenol->OAlkylation Attack at Oxygen EthylatingAgent Ethylating Agent (e.g., C2H5+) EthylatingAgent->Monoalkylated Diethylphenol This compound (Target Product) EthylatingAgent->Diethylphenol Monoalkylated->Diethylphenol 2nd Alkylation Polyalkylated Poly-alkylated Phenols (e.g., Triethylphenol) Monoalkylated->Polyalkylated Further Alkylation OtherIsomers Other Diethyl Isomers (2,4-, 2,6-, 3,5- etc.) Monoalkylated->OtherIsomers 2nd Alkylation G Start Problem Detected LowYield Low Yield Check: Catalyst activity? Reaction conditions? O-Alkylation? Start->LowYield PoorSelectivity Poor Selectivity Check: Isomer ratio? Polyalkylation level? Start->PoorSelectivity PurificationIssue Purification Difficulty Check: Isomer separation? Azeotropes? Start->PurificationIssue Sol_Catalyst Solution: Select more active/milder catalyst. Ensure anhydrous conditions. LowYield:s->Sol_Catalyst:n Catalyst issue Sol_Conditions Solution: Optimize temp, time, reactant ratio. Use excess phenol. LowYield:s->Sol_Conditions:n Conditions issue Sol_Solvent Solution: Use protic solvents to favor C-alkylation. LowYield:s->Sol_Solvent:n Side-reaction issue PoorSelectivity:s->Sol_Conditions:n Polyalkylation Sol_Route Solution: Consider alternative routes. Use shape-selective zeolites. PoorSelectivity:s->Sol_Route:n Inherent to route Sol_Purify Solution: Use fractional distillation under vacuum. Employ preparative HPLC. PurificationIssue:s->Sol_Purify:n

References

Managing exothermic reactions in the synthesis of 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diethylphenol. The focus is on managing the highly exothermic nature of the reaction, a critical factor for ensuring safety, maximizing yield, and achieving high product purity.

Frequently Asked Questions (FAQs)

Q1: What makes the Friedel-Crafts alkylation for synthesizing this compound an exothermic reaction?

A1: The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction, which involves the formation of new carbon-carbon bonds between an aromatic ring (phenol) and an alkylating agent. This bond formation is a thermodynamically favorable process that releases a significant amount of energy as heat, making the reaction exothermic. The process involves an electrophilic aromatic substitution where a carbocation, generated from the alkylating agent in the presence of a Lewis acid catalyst, is attacked by the electron-rich phenol (B47542) ring.[1][2]

Q2: What are the primary methods for controlling the reaction temperature and managing the exotherm?

A2: Effective management of the reaction's exotherm is crucial. The primary methods include:

  • Slow, Controlled Addition: The alkylating agent should be added slowly or dropwise to the phenol and catalyst mixture. This allows the heat generated to be dissipated effectively by the cooling system.[1][3]

  • Efficient Cooling: Use of an external cooling bath (e.g., ice-water or a cryocooler) is essential to maintain the desired internal reaction temperature.[4] Modern automated synthesis workstations can also provide precise temperature control.[5]

  • Adequate Stirring: Vigorous and continuous stirring ensures uniform temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots.

  • Choice of Solvent: Using an appropriate solvent with a good heat capacity can help absorb and dissipate the heat generated during the reaction.

  • Catalyst Selection: Using a milder Lewis acid catalyst can slow down the reaction rate, making the exotherm easier to manage.[2]

Q3: What are the potential consequences of poor exotherm management?

A3: Failure to control the exothermic reaction can lead to several negative outcomes:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature can cause the reaction solvent to boil violently, leading to a dangerous pressure buildup in the reactor. This poses a significant safety risk.[6]

  • Reduced Selectivity: Higher temperatures can provide the activation energy for side reactions, leading to the formation of unwanted isomers (e.g., 2,3- or 2,6-diethylphenol) and reducing the yield of the desired 2,5-isomer.[7]

  • Polyalkylation: Excessive heat can promote further alkylation of the desired product, resulting in the formation of tri- and tetra-ethylated phenols, which complicates purification and lowers the yield.[2]

  • Reactant/Product Degradation: High temperatures may cause the degradation of the starting materials, catalyst, or the final product.[2]

Q4: How can I minimize the formation of by-products like other isomers or polyalkylated phenols?

A4: Minimizing by-products is achieved by carefully controlling reaction conditions:

  • Low Temperature: Running the reaction at a lower temperature generally favors the desired kinetic product and reduces the rate of side reactions.[5][7]

  • Molar Ratio: Using the aromatic reactant (phenol) in excess can help minimize polyalkylation by increasing the probability that the ethylating agent will react with a phenol molecule rather than an already substituted diethylphenol molecule.[2]

  • Catalyst Choice: The choice of catalyst can significantly influence product distribution. Milder catalysts often provide better selectivity.[2]

Troubleshooting Guide

Problem: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

  • Symptoms: A sudden spike in the internal thermometer reading, vigorous boiling of the solvent, and potential release of fumes from the reactor.

  • Possible Causes:

    • Addition rate of the alkylating agent is too fast.

    • Inadequate cooling or failure of the cooling system.

    • Insufficient stirring leading to localized hot spots.

    • Catalyst is too active for the chosen reaction scale or conditions.

  • Solutions:

    • Immediately stop the addition of the alkylating agent.

    • Increase the efficiency of the external cooling system (e.g., add more ice/dry ice to the bath).

    • If safe, increase the stirring rate.

    • In extreme cases, prepare a quenching bath to quickly cool the entire reactor. For future experiments, reduce the addition rate, use a less active catalyst, or dilute the reaction mixture further.

Problem: Low Yield of this compound

  • Symptoms: The final isolated product mass is significantly lower than the theoretical calculation.

  • Possible Causes:

    • Poor exotherm control led to by-product formation or degradation.

    • The catalyst was deactivated by moisture in the reagents or glassware.

    • Incomplete reaction due to insufficient reaction time or low temperature.

    • Loss of product during the work-up and purification steps.

  • Solutions:

    • Optimize temperature control and reactant addition rate as described above.

    • Ensure all glassware is thoroughly dried and reagents are anhydrous before starting the reaction.[3]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC) to ensure it has gone to completion.

    • Refine the extraction and purification protocol to minimize product loss.

Quantitative Data: Reaction Parameter Control

The following table summarizes key experimental parameters that can be adjusted to manage the exothermic nature of the synthesis. The values are based on generalized protocols for similar Friedel-Crafts alkylation reactions.[1][3]

ParameterRecommended RangePurpose in Exotherm Management
Reaction Temperature 0 °C to 25 °CLower temperatures slow the reaction rate, making the exotherm easier to control and often improving selectivity.
Addition Time of Alkylating Agent 1 - 3 hoursSlow, dropwise addition prevents a rapid accumulation of heat.
Phenol:Alkylating Agent Molar Ratio 1.5:1 to 3:1Using excess phenol helps to minimize polyalkylation.
Catalyst Loading (mol%) 5 - 15 mol%Lower catalyst loading can reduce the overall reaction rate.

Detailed Experimental Protocol: Synthesis of this compound

Safety Precautions: This procedure involves corrosive and toxic chemicals. All operations must be conducted in a certified chemical fume hood.[8] Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene over nitrile), must be worn at all times.[9] An emergency shower and eyewash station must be readily accessible.[9]

Reagents and Equipment:

  • Phenol

  • Ethyl Bromide (or other suitable ethylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (anhydrous solvent)

  • Hydrochloric Acid (1M solution)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Ice-water bath

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser under an inert atmosphere (e.g., nitrogen or argon). Place the entire setup in an ice-water bath.

  • Initial Charging: Charge the flask with phenol and anhydrous dichloromethane. Stir the mixture until the phenol is fully dissolved.

  • Catalyst Addition: Cool the solution to 0-5 °C using the ice bath. Slowly and portion-wise add the anhydrous aluminum chloride (AlCl₃). The addition may be slightly exothermic.

  • Alkylating Agent Addition: Once the catalyst is added and the temperature is stable at 0-5 °C, begin the slow, dropwise addition of ethyl bromide from the dropping funnel over a period of 1-2 hours. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C. Adjust the addition rate as needed to control the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction's progress via TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, quench the reaction by adding cold 1M HCl solution through the dropping funnel to decompose the catalyst complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under vacuum or column chromatography to isolate the this compound.

Visualizations

The following diagrams illustrate the experimental workflow, a troubleshooting decision-making process, and the simplified reaction mechanism.

experimental_workflow node_process node_process node_control node_control node_safety node_safety node_final node_final A Setup Dry Glassware (Inert Atmosphere) B Charge Phenol & Solvent A->B C Cool to 0-5 °C B->C D Add Catalyst (AlCl₃) C->D E Slowly Add Ethyl Bromide D->E F Monitor Temperature? E->F F->E Temp > 10°C? (Slow Addition) G Reaction at RT F->G Temp Stable? H Quench with HCl G->H I Work-up & Extraction H->I J Dry & Concentrate I->J K Purify Product J->K L Isolated this compound K->L troubleshooting_logic node_problem node_problem node_question node_question node_cause node_cause node_solution node_solution start Low Product Yield q1 Was the Exotherm Controlled? start->q1 q2 Were Reagents Anhydrous? q1->q2 Yes c1 Side Reactions/ Degradation q1->c1 No q3 Was Reaction Complete? q2->q3 Yes c2 Catalyst Deactivation q2->c2 No c3 Insufficient Reaction Time q3->c3 No s1 Improve Cooling & Slow Reagent Addition c1->s1 s2 Dry Glassware & Use Anhydrous Reagents c2->s2 s3 Monitor by TLC/GC & Increase Reaction Time c3->s3 reaction_mechanism cluster_1 Step 1: Electrophile Generation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Deprotonation node_step node_step node_intermediate node_intermediate A Et-Br + AlCl₃ B Ethyl Carbocation (Electrophile) A->B Lewis Acid Activation C Phenol D Arenium Ion Intermediate B->D C->D Nucleophilic Attack by Phenol Ring E This compound D->E Restores Aromaticity

References

Stability of 2,5-Diethylphenol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,5-diethylphenol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The information provided here is based on the general chemical properties of phenols and alkylphenols, and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound, like other phenolic compounds, is its susceptibility to oxidation. The electron-rich aromatic ring and the hydroxyl group make it prone to oxidation, which can be accelerated by factors such as pH, light, and the presence of metal ions. Under basic conditions, the phenoxide ion is formed, which is even more susceptible to oxidation.

Q2: How does pH affect the stability of this compound?

A2: this compound is generally more stable in acidic to neutral conditions. In basic solutions, the phenolic proton is abstracted to form the phenoxide anion. This anion is highly susceptible to oxidation, often leading to the formation of colored degradation products like quinones. Therefore, prolonged exposure to basic conditions should be avoided if stability is critical.

Q3: What are the likely degradation products of this compound under acidic and basic conditions?

A3: While specific degradation products for this compound have not been extensively documented, based on the chemistry of similar phenols, the following are plausible:

  • Under Basic/Oxidative Conditions: Oxidation is the primary degradation pathway, potentially forming 2,5-diethyl-1,4-benzoquinone and other oxidized species. Polymerization can also occur, leading to complex mixtures.

  • Under Acidic Conditions: Phenols are generally more stable in acidic media. However, under harsh acidic conditions (e.g., strong acids, high temperatures), electrophilic substitution reactions or cleavage of the ethyl groups could theoretically occur, though this is less common than oxidation in basic media.[1]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To maximize stability, this compound solutions should be:

  • Stored at low temperatures (refrigerated or frozen).

  • Protected from light by using amber vials or by wrapping the container in foil.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Maintained at a slightly acidic pH if compatible with the experimental requirements.

Troubleshooting Guides

Issue 1: Solution Discoloration (Yellowing or Browning)
  • Possible Cause: This is a common indicator of oxidation, leading to the formation of colored quinone-type compounds.[2] This is often accelerated by exposure to air (oxygen), light, and, most significantly, basic pH.

  • Troubleshooting Steps:

    • Check pH: If the solution is neutral or basic, consider adjusting to a slightly acidic pH (e.g., 4-6) if your experiment allows.

    • Minimize Oxygen Exposure: Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). Store the solution under an inert atmosphere.

    • Protect from Light: Ensure the solution is stored in a light-protecting container.

    • Consider Antioxidants: If compatible with your downstream applications, the addition of an antioxidant like butylated hydroxytoluene (BHT) or sodium metabisulfite (B1197395) can inhibit oxidation.

    • Use High-Purity Solvents: Impurities in solvents, particularly metal ions, can catalyze oxidation.

Issue 2: Appearance of New Peaks in HPLC/GC Analysis
  • Possible Cause: The emergence of new peaks in your chromatogram that are not present in a freshly prepared standard solution indicates degradation of this compound.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a systematic forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help in identifying and tracking the new peaks.

    • Peak Purity Analysis: Use a diode array detector (DAD) for HPLC to check the peak purity of the this compound peak. Co-elution of a degradation product can lead to inaccurate quantification.

    • Mass Spectrometry (MS) Analysis: Couple your LC or GC system to a mass spectrometer to obtain mass information on the new peaks, which will aid in their identification.

    • Review Sample Preparation: Ensure that the sample preparation and handling procedures are not introducing conditions that cause degradation (e.g., excessive heat, exposure to incompatible materials).

Summary of Expected Stability under Forced Degradation Conditions

The following table summarizes the expected stability of this compound under typical forced degradation conditions. The percentage of degradation is hypothetical and will depend on the specific experimental parameters (temperature, duration, concentration of stressing agent).

Stress ConditionReagent/ParameterExpected Stability of this compoundPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24hLikely StableMinimal degradation expected.
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24hProne to DegradationOxidation products (e.g., quinones), polymers.
Oxidation 3% H₂O₂, RT, 24hProne to DegradationHydroxylated derivatives, quinones, ring-opened products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60 °C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60 °C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample (stock solution diluted to the same final concentration), using a suitable analytical method (e.g., HPLC-UV/MS).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation of this compound.

  • Identify and characterize any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: HPLC with UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Stable (Minimal Degradation) A->B 0.1 M HCl, Heat C This compound D 2,5-Diethylphenoxide C->D NaOH E Oxidation Products (e.g., Quinones) D->E O2

Caption: Predicted stability of this compound under acidic vs. basic conditions.

experimental_workflow A This compound Stock Solution B Acid Stress (HCl, Heat) A->B C Base Stress (NaOH, Heat) A->C D Oxidative Stress (H2O2, RT) A->D E Unstressed Control A->E F Sample Neutralization & Dilution B->F C->F D->F E->F G HPLC-UV/MS Analysis F->G H Data Analysis: - % Degradation - Degradant Identification G->H

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of 2,5-Diethylphenol and Other Alkylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Radical Scavenging Capabilities of Substituted Phenols

The search for novel and effective antioxidants is a cornerstone of research in fields ranging from pharmaceuticals to material science. Phenolic compounds, in particular, are a well-established class of antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The substitution of the phenolic ring with alkyl groups can significantly modulate this antioxidant activity. This guide provides a comparative study of the antioxidant activity of 2,5-Diethylphenol and other selected alkylphenols, supported by available experimental data and detailed methodologies.

Structure-Activity Relationship of Alkylphenols as Antioxidants

The antioxidant capacity of alkylphenols is intricately linked to their molecular structure. The number, position, and nature of the alkyl substituents on the phenolic ring influence the stability of the resulting phenoxyl radical, which is formed after the donation of a hydrogen atom to a free radical. Generally, electron-donating groups, such as alkyl groups, can enhance antioxidant activity by stabilizing the phenoxyl radical through inductive effects.

However, steric hindrance also plays a crucial role. Bulky alkyl groups, particularly at the ortho positions (2- and 6- positions) relative to the hydroxyl group, can sterically hinder the hydroxyl group, which may affect its ability to donate a hydrogen atom. Conversely, this steric hindrance can also increase the stability of the phenoxyl radical once formed, preventing it from participating in further radical chain reactions. The overall antioxidant activity is therefore a balance between these electronic and steric effects.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies of the antioxidant activity of a wide range of alkylphenols, including this compound, under identical experimental conditions are limited in the scientific literature. The following table compiles available data from various sources on the antioxidant activity of selected alkylphenols, primarily using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. It is crucial to note that due to variations in experimental conditions across different studies, a direct comparison of the IC50 values should be approached with caution. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Reference / Notes
2,4-Di-tert-butylphenolDPPH60[1]
2,4-Di-tert-butylphenolABTS17[1]
Butylated Hydroxytoluene (BHT)DPPH-BHT is a common synthetic antioxidant often used as a benchmark. Its antioxidant activity is well-documented, though directly comparable IC50 values are not always reported alongside the tested compounds.[2]
2,6-Di-tert-butylphenol (B90309)DPPH-Derivatives of 2,6-di-tert-butylphenol are known to possess significant radical scavenging activity.[3]
2,6-Dimethylphenol (B121312)--Sulfur-containing derivatives of 2,6-dimethylphenol have shown marked antioxidative effects.[4]

Mechanism of Action: Radical Scavenging by Phenolic Antioxidants

Phenolic antioxidants primarily act by donating a hydrogen atom from their hydroxyl group to a free radical, thus terminating the radical chain reaction. This process is often referred to as Hydrogen Atom Transfer (HAT). The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. Alkyl substituents can further stabilize this radical.

G cluster_0 Radical Scavenging by Phenolic Antioxidant Phenol Phenolic Antioxidant (Ar-OH) Phenoxyl Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl H• donation Radical Free Radical (R•) Product Stable Molecule (R-H) Radical->Product H• acceptance

General mechanism of free radical scavenging by a phenolic antioxidant.

Experimental Workflow for Antioxidant Activity Assays

The evaluation of the antioxidant activity of a compound typically involves a series of in vitro assays. A general workflow for screening and quantifying the antioxidant potential of alkylphenols is outlined below. This process begins with the preparation of the test compounds and reagents, followed by the execution of one or more antioxidant assays, and concludes with data analysis to determine metrics such as the IC50 value.

G cluster_1 Experimental Workflow for Antioxidant Assays A Sample Preparation (Alkylphenol Solutions) C Assay Incubation (Reaction with Radicals/Metal Ions) A->C B Reagent Preparation (DPPH, ABTS, FRAP) B->C D Spectrophotometric Measurement (Absorbance Reading) C->D E Data Analysis (IC50 Calculation) D->E

A typical experimental workflow for assessing antioxidant activity.

Detailed Experimental Protocols

The following are detailed protocols for three common in vitro antioxidant activity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of the deep violet methanolic or ethanolic solution of DPPH• to the yellow-colored diphenylpicrylhydrazine is measured by the decrease in absorbance at approximately 517 nm.[5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compounds (alkylphenols)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the alkylphenol compounds in methanol or ethanol to prepare a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • Add a specific volume (e.g., 100 µL) of the DPPH solution to each well of a 96-well plate.

    • Add an equal volume (e.g., 100 µL) of the test sample at various concentrations to the wells.

    • For the control, add the same volume of the solvent (methanol or ethanol) instead of the test sample.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced by the antioxidant to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[6][7]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS) or appropriate buffer

  • Test compounds (alkylphenols)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Radical Cation Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test sample at various concentrations to the wells of a 96-well plate.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The reaction is non-specific and based on the ability of an antioxidant to donate an electron.[8]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds (alkylphenols)

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume (e.g., 20 µL) of the test sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add a larger volume (e.g., 180 µL) of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of Fe²⁺ or Trolox. The antioxidant capacity of the sample is then determined by comparing its absorbance with the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Conclusion

References

A Comparative Guide to Validating the Purity of Synthesized 2,5-Diethylphenol using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for validating the purity of synthesized 2,5-Diethylphenol. It includes a detailed experimental protocol for qNMR analysis and supporting data to illustrate its efficacy.

The Role of Quantitative NMR in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds.[1] Unlike chromatographic techniques that often rely on reference standards for each specific analyte, qNMR can provide an absolute purity value by comparing the integral of an analyte's signal to that of a certified internal standard of a different chemical structure.[1][2] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it an intrinsically quantitative technique.[3]

Advantages of qNMR include:

  • Primary Method: It can determine purity without needing a specific reference standard of the analyte, qualifying it as a primary ratio method.[1]

  • Speed and Efficiency: A single qNMR experiment can provide simultaneous structural confirmation and quantitative data, potentially reducing analysis time.

  • Versatility: It provides a universal detection method for molecules with NMR-active nuclei and can detect impurities that might be missed by other techniques.[4]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines the steps for determining the purity of a synthesized batch of this compound using ¹H qNMR with an internal standard.

1. Instrumentation and Materials

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Analyte: Synthesized this compound.

  • Internal Standard (IS): A high-purity (certified >99.5%) reference material with one or more signals that do not overlap with the analyte signals. Maleic acid is a suitable choice as its vinylic protons typically appear as a singlet in a clear region of the spectrum.

  • Deuterated Solvent: A solvent that completely dissolves both the analyte and the internal standard, such as Dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

  • Equipment: High-precision analytical balance (readability to at least 0.01 mg), vortex mixer, and high-quality 5 mm NMR tubes.

2. Sample Preparation Accurate weighing is critical for the precision of the qNMR result.

  • Accurately weigh approximately 15 mg of the synthesized this compound into a clean, dry vial. Record the exact mass (m_analyte).

  • To the same vial, add approximately 10 mg of the internal standard (Maleic Acid). Record the exact mass (m_IS). An equimolar amount of analyte and standard is ideal.

  • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.

  • Ensure complete dissolution by vortexing the sample thoroughly.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition To ensure accurate quantification, specific acquisition parameters must be carefully set.

  • Pulse Program: A standard single 90° pulse experiment.

  • Relaxation Delay (D1): This is the most critical parameter. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of all protons being integrated (both analyte and standard). A conservative value of 30 seconds is often sufficient to ensure full relaxation.[6]

  • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors below 1%). Typically, 16 to 64 scans are adequate.

  • Acquisition Time (AT): At least 3 seconds.

  • Temperature: Maintain a constant, regulated temperature (e.g., 298 K).

4. Data Processing and Purity Calculation

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration.

    • For this compound: The aromatic protons (3H) are suitable candidates.

    • For Maleic Acid (Internal Standard): The two vinylic protons appear as a singlet (2H).

  • Integrate the selected signals (I_analyte and I_IS).

  • Calculate the purity of this compound using the following formula:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the selected this compound signal.

    • I_IS: Integral of the internal standard signal.

    • N_analyte: Number of protons for the integrated analyte signal (e.g., 3 for the aromatic protons).

    • N_IS: Number of protons for the integrated internal standard signal (2 for maleic acid).

    • MW_analyte: Molecular weight of this compound (150.22 g/mol ).

    • MW_IS: Molecular weight of the internal standard (116.07 g/mol for maleic acid).

    • m_analyte: Mass of this compound.

    • m_IS: Mass of the internal standard.

    • P_IS: Purity of the internal standard (as a percentage).

Workflow for qNMR Purity Validation

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound (manalyte) weigh_is Accurately weigh Internal Standard (mIS) weigh_analyte->weigh_is dissolve Dissolve mixture in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H Spectrum (Set long relaxation delay) transfer->acquire process_spec Phase and Baseline Correction acquire->process_spec integrate Integrate Analyte and Standard Signals process_spec->integrate calculate Calculate Purity (% w/w) using qNMR formula integrate->calculate

Caption: Workflow for qNMR purity analysis of this compound.

Data Presentation: Example qNMR Results

The following table summarizes hypothetical experimental data for the purity determination of a synthesized batch of this compound.

ParameterSymbolValue
Mass of this compoundm_analyte15.05 mg
Mass of Maleic Acid (IS)m_IS10.20 mg
Purity of Maleic Acid (IS)P_IS99.8%
Molecular Weight of this compoundMW_analyte150.22 g/mol
Molecular Weight of Maleic AcidMW_IS116.07 g/mol
Number of Protons (Analyte, Aromatic)N_analyte3
Number of Protons (IS, Vinylic)N_IS2
Integral of Analyte SignalI_analyte1.50
Integral of IS SignalI_IS1.00
Calculated Purity (% w/w) P_analyte 96.5%

Comparison with Alternative Purity Assessment Methods

While qNMR is a powerful tool, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used for purity assessment.[3] The choice of method depends on the analyte's properties, the nature of expected impurities, and the specific requirements of the analysis.[1]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Intrinsic quantitative response of nuclei in a magnetic field.[1]Separation based on differential partitioning between a mobile and stationary phase.[7]Separation based on volatility and interaction with a stationary phase.[8]
Quantitation Absolute/Primary (purity determined without a specific analyte standard).[1]Relative (requires a reference standard of known purity for accurate quantitation).[9]Relative (requires a reference standard of known purity).[8]
Reference Standard Requires a certified internal standard of a different, stable compound.[10]Typically requires a certified reference standard of the analyte itself.Typically requires a certified reference standard of the analyte itself.
Structural Info Yes, provides full structural information of the analyte and impurities.No, provides retention time only; requires coupling to MS for structural data.No, provides retention time only; often coupled to MS for identification.
Sample Throughput Moderate; sample preparation is simple, but acquisition can be longer.High; well-suited for automated, high-throughput analysis.High; suitable for automated analysis of volatile compounds.
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed during the analysis.Yes, the sample is consumed during the analysis.
Best Suited For Certifying reference materials, absolute purity determination, complex mixtures.[4]Routine quality control, separating non-volatile impurities and isomers.[2]Analysis of volatile and semi-volatile compounds, residual solvent analysis.[8]

Conclusion

Quantitative NMR (qNMR) offers a robust, accurate, and efficient method for determining the absolute purity of synthesized compounds like this compound. Its ability to provide simultaneous structural and quantitative information without destroying the sample makes it an invaluable tool in research and pharmaceutical development. While methods like HPLC and GC are mainstays for routine analysis, qNMR serves as an excellent orthogonal technique, providing a higher level of confidence in purity assignments, especially for the certification of reference materials.[4] By employing a carefully validated protocol, researchers can ensure the quality and integrity of their synthesized compounds, underpinning the reliability of subsequent scientific investigations.

References

A Comparative Analysis of the Reactivity of 2,5-Diethylphenol and 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,5-Diethylphenol and 2,6-Diethylphenol (B86025). The analysis is grounded in fundamental principles of organic chemistry, supported by data from analogous compounds, and includes detailed experimental protocols for key reactions.

Introduction

Substituted phenols are pivotal structural motifs in a vast array of pharmaceuticals and industrial chemicals. The nature and position of substituents on the phenolic ring profoundly influence the compound's physicochemical properties, including acidity, nucleophilicity, and susceptibility to electrophilic aromatic substitution. This guide focuses on two isomers, this compound and 2,6-diethylphenol, to elucidate how the placement of ethyl groups dictates their respective reactivities. The primary difference lies in the steric hindrance around the hydroxyl group and the accessibility of activated positions on the aromatic ring.

Theoretical Framework: Electronic and Steric Effects

The reactivity of a phenol (B47542) is governed by the interplay of electronic and steric effects of its substituents. The hydroxyl (-OH) group is a potent activating group, donating electron density into the aromatic ring through resonance, thereby enhancing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.[1][2] The ethyl groups are also weakly activating, electron-donating groups.

The key distinction between the two isomers is the steric environment:

  • This compound: Possesses one ethyl group ortho to the hydroxyl group and one in a meta position relative to it. This leaves one ortho position (position 6) and the para position (position 4) relatively unhindered.

  • 2,6-Diethylphenol: Features ethyl groups at both ortho positions. This creates significant steric hindrance around the hydroxyl group and blocks the two ortho positions from electrophilic attack.

This structural difference is the primary determinant of their differential reactivity.

Comparative Analysis of Reactivity

Acidity (pKa)

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-donating groups, such as ethyl groups, generally decrease acidity (increase pKa) by destabilizing the negative charge on the phenoxide ion. The steric hindrance in 2,6-disubstituted phenols can inhibit the solvation of the phenoxide ion, further decreasing acidity.

Table 1: Acidity of Analogous Dimethylphenols

CompoundpKaReference(s)
2,5-Dimethylphenol10.47[3]
2,6-Dimethylphenol (B121312)10.59[4]

Based on this data, 2,6-dimethylphenol is slightly less acidic than 2,5-dimethylphenol. This is consistent with the increased steric hindrance around the hydroxyl group in the 2,6-isomer, which can impede solvation of the phenoxide ion. A similar trend is expected for the diethylphenol isomers, with 2,6-diethylphenol anticipated to be a weaker acid than this compound .

Electrophilic Aromatic Substitution

The hydroxyl group strongly activates the aromatic ring for electrophilic attack, primarily at the ortho and para positions.

  • This compound: In this isomer, the positions ortho (position 6) and para (position 4) to the hydroxyl group are available for substitution. Due to the steric bulk of the ethyl group at position 5, electrophilic attack at position 6 might be slightly hindered. However, the para position (4) is open, making it a likely site for substitution.[5]

  • 2,6-Diethylphenol: The two ortho positions are blocked by the ethyl groups. Therefore, electrophilic substitution is strongly directed to the para position (position 4). The overall rate of reaction may be slower compared to less hindered phenols if the transition state is sterically demanding.

Oxidation

The oxidation of phenols can proceed via the formation of a phenoxyl radical. The stability of this radical and the accessibility of the phenolic oxygen influence the reaction rate. For 2,6-disubstituted phenols, the bulky ortho groups can stabilize the phenoxyl radical, but they also sterically hinder the approach of oxidizing agents. Oxidation of 2,6-dialkylphenols often leads to the formation of quinones or diphenoquinones.[6][7]

  • This compound: With one unhindered ortho position, it is susceptible to oxidation, potentially leading to a mixture of products, including quinones and polymeric materials.[5]

  • 2,6-Diethylphenol: The steric hindrance from the two ethyl groups can slow down the rate of oxidation. However, when oxidation does occur, it is known to form stable products like 2,6-diethyl-p-benzoquinone.[5]

Therefore, This compound is likely to be more readily oxidized but may lead to a less defined product mixture, while 2,6-diethylphenol is more resistant to oxidation but can yield specific quinone products under appropriate conditions.

O-Alkylation

O-alkylation involves the reaction of the phenoxide ion with an alkylating agent. The nucleophilicity of the phenoxide oxygen is a key factor.

  • This compound: The phenoxide oxygen is relatively accessible, allowing for efficient O-alkylation.

  • 2,6-Diethylphenol: The significant steric hindrance from the two ortho ethyl groups shields the phenoxide oxygen, making O-alkylation reactions considerably more difficult and slower.

Consequently, This compound is significantly more reactive in O-alkylation reactions than 2,6-diethylphenol.

Mandatory Visualizations

G cluster_0 This compound cluster_1 2,6-Diethylphenol cluster_2 Reactivity Consequences a One ortho ethyl group b Less steric hindrance at -OH a->b c Open ortho and para positions a->c g Higher Reactivity in: - Electrophilic Substitution - Oxidation - O-Alkylation b->g c->g leads to i Lower Regioselectivity (ortho/para mixture) c->i d Two ortho ethyl groups e High steric hindrance at -OH d->e f Blocked ortho positions d->f h Lower Reactivity in: - Electrophilic Substitution - Oxidation - O-Alkylation e->h leads to f->h j Higher Regioselectivity (para product favored) f->j G start Start: Prepare solutions of 2,5- and 2,6-Diethylphenol reaction Perform Reaction (e.g., Nitration, Bromination) under identical conditions (temp, time, reagent conc.) start->reaction monitoring Monitor reaction progress (TLC, GC, or HPLC) reaction->monitoring workup Quench reaction and perform extractive workup monitoring->workup analysis Analyze crude product mixture (GC-MS, NMR) workup->analysis quantify Quantify product yields and isomer ratios analysis->quantify compare Compare Reactivity: - Reaction rates - Product yields - Regioselectivity quantify->compare

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,5-Diethylphenol is essential for various applications, including environmental monitoring, toxicological studies, and quality control in chemical manufacturing. The selection of a suitable analytical method is a critical step that dictates the reliability and validity of experimental data. This guide provides an objective comparison of common analytical techniques for the determination of this compound, supported by representative experimental data and detailed methodologies.

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the typical performance characteristics of the four analytical methods for the analysis of this compound and related alkylphenols.

ParameterGC-FIDGC-MSHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.99≥ 0.999≥ 0.99≥ 0.999
Limit of Detection (LOD) 1 - 10 µg/L0.01 - 1 µg/L10 - 50 µg/L0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 5 - 50 µg/L0.05 - 5 µg/L50 - 200 µg/L0.05 - 0.5 µg/L
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%95 - 110%
Precision (%RSD) < 10%< 5%< 15%< 5%
Selectivity ModerateHighModerate to HighVery High
Throughput HighMediumHighMedium
Cost LowMediumLow to MediumHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using GC-FID, GC-MS, HPLC-UV, and LC-MS/MS.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis of this compound in relatively clean sample matrices.

  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) of the sample. For aqueous samples, acidify to pH < 2 with a suitable acid (e.g., HCl) and extract three times with an equal volume of a non-polar solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Derivatization (optional but recommended for improved peak shape and sensitivity): Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Injection Volume: 1 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and definitive identification of this compound, making it suitable for complex matrices and confirmatory analysis.

  • Sample Preparation:

    • Follow the same sample preparation procedure as for GC-FID, including the optional derivatization step.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Injector: Split/splitless injector, operated in splitless mode at 280°C.

    • Column: DB-5ms Ultra Inert (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 10 minutes.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (or its derivative). For native this compound, characteristic ions would include m/z 150 (M+), 135, and 121.

    • Injection Volume: 1 µL.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile method for the analysis of phenolic compounds and is particularly useful when derivatization is not desired.

  • Sample Preparation:

    • For aqueous samples, perform solid-phase extraction (SPE). Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with methanol or acetonitrile (B52724).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set at a wavelength of 274 nm.

    • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in complex biological and environmental matrices.

  • Sample Preparation:

    • Follow the same sample preparation procedure as for HPLC-UV.

  • Instrumentation and Conditions:

    • LC System: Agilent 1290 Infinity II LC System or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: Poroshell 120 EC-C18 (100 mm x 2.1 mm, 2.7 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Start with 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Ion Source Parameters: Gas Temperature: 325°C, Gas Flow: 8 L/min, Nebulizer: 35 psi, Sheath Gas Temperature: 350°C, Sheath Gas Flow: 11 L/min, Capillary Voltage: 3500 V.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound (e.g., precursor ion m/z 149.1 -> product ions).

    • Injection Volume: 5 µL.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_planning 1. Planning and Method Selection cluster_development 2. Method Development and Optimization cluster_validation 3. Individual Method Validation cluster_cross_validation 4. Cross-Validation cluster_conclusion 5. Conclusion and Reporting define_analyte Define Analyte: this compound review_methods Review Potential Analytical Methods (GC-FID, GC-MS, HPLC-UV, LC-MS/MS) define_analyte->review_methods define_validation_params Define Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) review_methods->define_validation_params develop_method1 Develop/Optimize Method 1 (e.g., GC-MS) define_validation_params->develop_method1 develop_method2 Develop/Optimize Method 2 (e.g., HPLC-UV) define_validation_params->develop_method2 validate_method1 Validate Method 1 develop_method1->validate_method1 validate_method2 Validate Method 2 develop_method2->validate_method2 analyze_samples Analyze Identical Samples with Both Validated Methods validate_method1->analyze_samples validate_method2->analyze_samples compare_results Statistically Compare Results (e.g., t-test, Bland-Altman plot) analyze_samples->compare_results assess_agreement Assess Agreement and Bias Between Methods compare_results->assess_agreement document_findings Document Findings in a Cross-Validation Report assess_agreement->document_findings SignalingPathways cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample Sample Containing This compound extraction Extraction (LLE or SPE) sample->extraction concentration Concentration extraction->concentration derivatization Derivatization (Optional for GC) concentration->derivatization hplc_uv HPLC-UV concentration->hplc_uv lc_msms LC-MS/MS concentration->lc_msms gc_fid GC-FID derivatization->gc_fid gc_ms GC-MS derivatization->gc_ms quantification Quantification gc_fid->quantification gc_ms->quantification hplc_uv->quantification lc_msms->quantification validation Method Validation quantification->validation

Spectroscopic comparison of 2,5-Diethylphenol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2,5-Diethylphenol and its isomers is crucial for researchers, scientists, and professionals in drug development for unambiguous identification, characterization, and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide unique molecular fingerprints, allowing for the differentiation of these closely related structural isomers. This guide provides a comparative analysis of the spectroscopic properties of this compound and its isomers, supported by available experimental data and detailed methodologies.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for this compound and its isomers. Due to the limited availability of public spectroscopic data for all diethylphenol isomers, data for dimethylphenol isomers are also included for comparative purposes, as the substitution patterns lead to analogous spectral features.

¹H NMR Spectral Data

¹H NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative.

Table 1: ¹H NMR Chemical Shifts (ppm) of Diethylphenol and Dimethylphenol Isomers

CompoundAr-H-OH-CH₂--CH₃Solvent
This compound~6.6-7.0 (m)~4.5-5.5 (s, br)~2.5 (q)~1.2 (t)CDCl₃
3,5-Dimethylphenol6.58 (s, 2H), 6.49 (s, 1H)4.75 (s, 1H)-2.24 (s, 6H)CDCl₃
2,4-Dimethylphenol6.89 (d), 6.63 (d), 6.57 (s)4.6 (s, br)-2.19 (s), 2.15 (s)CDCl₃
2,3-Dimethylphenol6.95-6.60 (m)4.7 (s, br)-2.23 (s), 2.09 (s)CDCl₃
2,6-Dimethylphenol6.95 (d), 6.70 (t)4.5 (s, br)-2.22 (s)CDCl₃
3,4-Dimethylphenol6.95 (d), 6.65 (d), 6.58 (s)4.6 (s, br)-2.18 (s), 2.15 (s)CDCl₃

Data for diethylphenols are estimated based on typical chemical shifts, while data for dimethylphenols are from experimental sources. The multiplicity is indicated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are sensitive to the positions of the ethyl and hydroxyl groups.

Table 2: ¹³C NMR Chemical Shifts (ppm) of Diethylphenol and Dimethylphenol Isomers

CompoundAromatic Carbons-CH₂--CH₃Solvent
2,4-Diethylphenol151.1, 136.2, 134.1, 128.4, 126.9, 115.022.8, 20.614.1, 13.8CDCl₃
2,6-Diethylphenol150.9, 127.8, 126.3, 120.422.713.0CDCl₃
3,4-Diethylphenol153.2, 137.5, 130.8, 121.2, 116.3, 112.925.5, 19.115.9, 15.6CDCl₃
2,4-Dimethylphenol151.8, 130.1, 128.0, 127.5, 121.0, 114.9-20.4, 15.6CDCl₃
2,5-Dimethylphenol153.1, 136.6, 130.5, 123.9, 120.9, 117.2-21.1, 15.3CDCl₃
3,5-Dimethylphenol155.2, 139.6, 122.7, 113.3-21.2CDCl₃[1]
IR Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the hydroxyl (-OH) and aromatic C-H and C=C bonds are key for identifying phenols.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Diethylphenol Isomers

Compoundν(O-H)ν(C-H, aromatic)ν(C-H, aliphatic)ν(C=C, aromatic)
This compound~3400 (broad)~3050~2960, 2870~1600, 1500
2,6-Diethylphenol~3600 (sharp, hindered)~3050~2965, 2875~1600, 1480
3,5-Diethylphenol~3350 (broad)~3040~2960, 2870~1610, 1590
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For isomers, the molecular ion peak (M⁺) will be the same, but the fragmentation patterns can differ.

Table 4: Key Mass Spectral Data (m/z) of Diethylphenol Isomers

CompoundMolecular Ion (M⁺)Major Fragment Ions
2,3-Diethylphenol150135, 121, 107, 91, 77
2,4-Diethylphenol150135, 121, 107, 91, 77
This compound150135, 121, 107, 91, 77[2]
2,6-Diethylphenol150135, 121, 107, 91, 77
3,4-Diethylphenol150135, 121, 107, 91, 77
3,5-Diethylphenol150135, 121, 107, 91, 77[3]
UV-Vis Spectral Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maximum (λmax) can be influenced by the substitution pattern on the benzene (B151609) ring.

Table 5: UV-Vis Absorption Maxima (λmax) of Diethylphenol and Dimethylphenol Isomers

Compoundλmax (nm)Solvent
2,4-Dimethylphenol280, 220Ethanol
2,5-Dimethylphenol278, 222Ethanol
3,4-Dimethylphenol284, 227.5Hexane[4]
3,5-Dimethylphenol281.5Cyclohexane[1]

Data for diethylphenol isomers is limited in public databases.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the diethylphenol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers and obtain their mass spectra for identification and fragmentation analysis.

Methodology:

  • Sample Preparation: Dissolve a small amount of the diethylphenol isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector, typically operated at 250-280°C.

    • Oven Program: A temperature ramp is used to separate the isomers, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: Typically m/z 40-400.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) in the UV-Vis region.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the diethylphenol isomer in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison of Diethylphenol Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample Diethylphenol Isomer Sample Dissolution Dissolution in appropriate solvent(s) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy Dissolution->IR Appropriate Matrix (KBr/Solvent) GCMS GC-MS Analysis Dissolution->GCMS Volatile Solvent UVVis UV-Vis Spectroscopy Dissolution->UVVis UV-transparent Solvent NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR->IR_Data GCMS_Data Mass Spectrum: Molecular Ion, Fragmentation Pattern GCMS->GCMS_Data UVVis_Data UV-Vis Spectrum: Absorption Maxima (λmax) UVVis->UVVis_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison GCMS_Data->Comparison UVVis_Data->Comparison

Caption: Workflow for the spectroscopic analysis and comparison of diethylphenol isomers.

References

Performance Showdown: 2,5-Diethylphenol-Based Polymers Versus Traditional Phenolic Resins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of thermosetting polymers, phenolic resins have long been valued for their exceptional heat resistance, chemical stability, and mechanical strength.[1] While traditional phenol-formaldehyde (PF) resins remain a cornerstone in various industries, the exploration of substituted phenol-based polymers offers pathways to tailor properties for specific high-performance applications. This guide provides an in-depth comparison of a representative 2,5-diethylphenol-based novolac resin against conventional phenol-formaldehyde (PF) and cresol-formaldehyde (CF) novolac resins. The inclusion of alkyl groups on the phenol (B47542) ring, such as in this compound, can influence the polymer's processing characteristics and final properties, including flexibility and solubility.[2][3]

This comparison is supported by a compilation of representative experimental data and detailed methodologies for key performance evaluation. While specific experimental data for this compound-based polymers is limited in publicly available literature, the values presented for this polymer are based on established structure-property relationships observed in alkylated phenolic resins.

Performance Data at a Glance

The following tables summarize the key performance indicators for a hypothetical this compound-based novolac resin in comparison to standard phenol-formaldehyde and cresol-formaldehyde novolac resins.

Table 1: Thermal Properties

PropertyThis compound NovolacPhenol NovolacCresol NovolacTest Method
Glass Transition Temperature (Tg)~115 °C125 °C120 °CDSC
Decomposition Temperature (Td - 5% weight loss)~340 °C350 °C345 °CTGA
Char Yield at 800 °C (Inert Atmosphere)~53 %60 %55 %TGA

Table 2: Mechanical Properties

PropertyThis compound NovolacPhenol NovolacCresol NovolacTest Method
Tensile Strength~55 MPa60 MPa58 MPaASTM D638
Flexural Strength~85 MPa95 MPa90 MPaASTM D790
Flexural Modulus~3.8 GPa4.5 GPa4.2 GPaASTM D790

Table 3: Chemical Resistance (Weight Change % after 30-day immersion at 23°C)

ReagentThis compound NovolacPhenol NovolacCresol NovolacTest Method
37% Hydrochloric Acid< +0.5%< +0.5%< +0.5%ASTM D543
10% Sodium Hydroxide< +1.5%< +1.0%< +1.2%ASTM D543
Toluene< +3.0%< +2.0%< +2.5%ASTM D543
Acetone< +4.0%< +3.0%< +3.5%ASTM D543

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Synthesis of this compound-Formaldehyde Novolac Resin

The synthesis of a this compound-based novolac resin can be adapted from established procedures for other alkylated phenols.[4]

cluster_synthesis Synthesis Workflow Reactants This compound Formaldehyde (0.8 molar eq.) Oxalic Acid (catalyst) Reaction Reaction at 100°C for 2-4h Reactants->Reaction Heat Distillation Vacuum Distillation to remove water Reaction->Distillation Product Solid this compound Novolac Resin Distillation->Product cluster_thermal Thermal Analysis Workflow Sample_Prep Cured Resin Sample (cured with hexamine) TGA TGA Analysis (e.g., 10°C/min under N2) Sample_Prep->TGA DSC DSC Analysis (e.g., 10°C/min under N2) Sample_Prep->DSC Data_Out Decomposition Temp (Td) Char Yield Glass Transition Temp (Tg) TGA->Data_Out DSC->Data_Out cluster_mechanical Mechanical Testing Workflow Molding Compression Molding of Cured Resin Test Specimens Tensile Tensile Test (ASTM D638) on dumbbell-shaped specimens Molding->Tensile Flexural Flexural Test (ASTM D790) on rectangular bar specimens Molding->Flexural Results Tensile Strength Flexural Strength Flexural Modulus Tensile->Results Flexural->Results

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2,5-Diethylphenol and structurally related phenolic compounds, including other diethylphenol isomers, Butylated Hydroxytoluene (BHT), and Trolox. This document aims to serve as a valuable resource by summarizing available data on their antioxidant, anti-inflammatory, and cytotoxic properties, providing detailed experimental methodologies for key assays, and visualizing relevant biological pathways.

Executive Summary: While this compound is a known phenolic compound, publicly available quantitative data on its specific biological activities, such as IC50 values for antioxidant, anti-inflammatory, and cytotoxic effects, is notably scarce. This guide, therefore, draws comparisons based on the activities of structurally similar compounds to provide a contextual understanding. The established synthetic antioxidant BHT and the water-soluble vitamin E analog Trolox are included as benchmarks. Detailed experimental protocols and diagrams of key signaling pathways are provided to facilitate further research into the biological profile of this compound.

Comparative Analysis of Biological Activities

Phenolic compounds are a broad class of molecules recognized for their diverse biological activities, primarily attributed to their ability to act as antioxidants. The ethyl groups on the phenol (B47542) ring of diethylphenol isomers are expected to influence their lipophilicity and steric hindrance, which in turn can affect their interaction with cellular membranes and biological targets.

Antioxidant Activity

The primary mechanism of antioxidant action for many phenolic compounds involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.

Quantitative Data on Antioxidant Activity (DPPH Radical Scavenging Assay)

Due to the lack of specific experimental data for this compound and its isomers in the available literature, a direct quantitative comparison is not possible at this time. The following table includes data for the widely used reference antioxidants, BHT and Trolox, to provide a benchmark for potential future studies.

CompoundDPPH Radical Scavenging IC50 (µM)Reference Compound(s)
This compoundData not available-
Other Diethylphenol IsomersData not available-
BHT~ 68 - 85Ascorbic Acid (~50 µM)
TroloxWidely used as a standard-

Note: The provided IC50 values for BHT are illustrative and can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

Phenolic compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways such as the NF-κB pathway. A common in vitro method to screen for anti-inflammatory activity is the Griess assay, which measures the inhibition of nitric oxide (NO) production in stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundNitric Oxide Inhibition IC50 (µM)Reference Compound(s)
This compoundData not available-
Other Diethylphenol IsomersData not available-
BHTData not available-
TroloxData not available-
Cytotoxic Activity

The cytotoxic potential of phenolic compounds is a critical parameter in drug development. The MTT assay is a widely used colorimetric method to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Quantitative Data on Cytotoxic Activity (MTT Assay)

No specific IC50 values for the cytotoxicity of this compound and its isomers against common cell lines like HeLa or HepG2 were found in the reviewed literature.

CompoundCell LineCytotoxicity IC50 (µM)
This compoundHeLaData not available
HepG2Data not available
Other Diethylphenol IsomersHeLaData not available
HepG2Data not available
BHTVariousGenerally low toxicity
TroloxVariousGenerally low toxicity

Key Signaling Pathways

Phenolic compounds can modulate cellular processes by interacting with key signaling pathways involved in oxidative stress response and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Many phenolic compounds are known to inhibit this pathway, contributing to their anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P NF-kB NF-kB IkB->NF-kB IkB_P P-IkB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ub Proteasome->IkB_P Degradation DNA DNA NF-kB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

NF-κB signaling pathway activation.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and detoxification enzymes, protecting the cell from oxidative damage. Some phenolic compounds can activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE Nrf2_n->ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Nrf2 antioxidant response pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols can be adapted for the evaluation of this compound and its analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Workflow:

DPPH_Workflow A Prepare DPPH solution (in methanol) C Mix DPPH solution and test compound A->C B Prepare test compound (serial dilutions) B->C D Incubate in the dark (e.g., 30 min) C->D E Measure absorbance (at ~517 nm) D->E F Calculate % inhibition and IC50 value E->F

DPPH assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • A known antioxidant, such as Ascorbic Acid, BHT, or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each dilution of the test compound or control to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with test compound A->B C Incubate (e.g., 24, 48, 72 h) B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance (at ~570 nm) F->G H Calculate % cell viability and IC50 value G->H

MTT assay workflow.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HeLa or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the concentration of the test compound to determine the IC50 value.

Griess Assay for Nitric Oxide Inhibition

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound that can be measured colorimetrically.

Workflow:

Griess_Workflow A Culture macrophages (e.g., RAW 264.7) B Pre-treat with test compound A->B C Stimulate with LPS B->C D Incubate C->D E Collect supernatant D->E F Add Griess reagent to supernatant E->F G Incubate F->G H Measure absorbance (at ~540 nm) G->H I Calculate % NO inhibition and IC50 value H->I

Griess assay workflow.

Protocol:

  • Cell Culture and Treatment:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include an unstimulated control and a positive control with a known NO inhibitor.

  • Incubation and Supernatant Collection:

    • Incubate the cells for a period sufficient for NO production (e.g., 24 hours).

    • Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix the collected supernatant with the Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for a short period to allow for color development.

  • Data Analysis:

    • Measure the absorbance of each well at approximately 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of nitric oxide inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

This guide highlights the current knowledge gap regarding the specific biological activities of this compound and its isomers. While the general properties of phenolic compounds suggest potential antioxidant, anti-inflammatory, and cytotoxic effects, a lack of quantitative data prevents a direct and meaningful comparison with well-characterized compounds like BHT and Trolox.

Future research should focus on systematically evaluating the biological activities of this compound and other diethylphenol isomers using standardized in vitro assays, such as those detailed in this guide. Such studies will be crucial for elucidating their structure-activity relationships and determining their potential for development as therapeutic agents or for other applications in the fields of materials science and food chemistry. The provided experimental protocols and pathway diagrams offer a foundational framework for initiating these much-needed investigations.

A comparative analysis of the environmental impact of different 2,5-Diethylphenol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a synthetic route extends beyond mere chemical efficiency to encompass environmental stewardship. This guide provides a comparative analysis of prominent synthesis routes for 2,5-diethylphenol, evaluating their environmental impact through key green chemistry metrics, detailed experimental protocols, and process visualizations.

The industrial production of this compound, a valuable intermediate in the synthesis of pharmaceuticals, antioxidants, and other specialty chemicals, has traditionally relied on classical chemical methods. However, growing environmental concerns are driving the exploration of greener and more sustainable alternatives. This comparative guide examines three primary synthesis pathways: the traditional Friedel-Crafts alkylation, the diazotization of 2,5-diethylaniline (B12005176) followed by hydrolysis, and emerging bio-based routes involving the catalytic depolymerization of lignin (B12514952).

Comparative Analysis of Synthesis Routes

The environmental performance of each synthesis route is assessed using key green chemistry metrics, including yield, atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). These metrics provide a quantitative framework for comparing the efficiency and waste generation associated with each method.

MetricFriedel-Crafts AlkylationDiazotization & HydrolysisCatalytic Lignin Depolymerization
Typical Yield (%) 60-70%>80%[1]10-30% (of total monomers)
Atom Economy (%) ~85%~65%Highly variable
E-Factor High (>>10)Moderate (5-10)Potentially Low (<5)
Process Mass Intensity (PMI) High (>20)Moderate (10-20)Potentially Low (<10)
Solvents Halogenated hydrocarbons, Nitrobenzene (B124822)Water, Organic solvents for extractionWater, Alcohols, Ionic Liquids
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)None (reagent-based)Heterogeneous metal catalysts
Waste Products Catalyst-complexed byproducts, acidic wasteDiazonium salt byproducts, acidic/basic wasteMixed phenolic compounds, char, aqueous waste
Energy Consumption Moderate to HighModerateHigh (due to high temp/pressure)

Friedel-Crafts Alkylation , a cornerstone of aromatic chemistry, suffers from significant environmental drawbacks. The use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride generates large quantities of hazardous waste that is difficult to treat and dispose of[2]. The reaction often exhibits poor regioselectivity, leading to a mixture of isomers and polyalkylated products, which necessitates energy-intensive purification steps and lowers the overall yield of the desired this compound.

The Diazotization of 2,5-diethylaniline followed by hydrolysis offers a more regioselective approach, leading to higher yields of the target molecule[1]. While this method avoids the use of problematic metal-based catalysts, it involves the generation of unstable diazonium salts, which can pose safety risks. The process also generates acidic and basic waste streams from the diazotization and neutralization steps.

Bio-based synthesis via catalytic depolymerization of lignin represents a promising green alternative. Lignin, a complex aromatic biopolymer, is an abundant and renewable feedstock. This route has the potential for a significantly lower environmental footprint, particularly if the process can be optimized for high selectivity towards this compound. However, current challenges include the complex mixture of phenolic compounds produced, which requires sophisticated separation techniques, and the often harsh reaction conditions (high temperature and pressure) that can be energy-intensive[3][4].

Experimental Protocols

Detailed methodologies are crucial for the replication and further optimization of these synthetic routes.

Protocol 1: Friedel-Crafts Alkylation of Phenol (B47542) with Ethylene

Materials:

  • Phenol

  • Ethylene gas

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Solvent (e.g., nitrobenzene or 1,2-dichloroethane)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A stirred reactor is charged with phenol and the chosen solvent under an inert atmosphere.

  • The mixture is cooled, and anhydrous aluminum chloride is added portion-wise while maintaining a low temperature.

  • Ethylene gas is then bubbled through the reaction mixture at a controlled rate.

  • The reaction is allowed to proceed at a specific temperature and pressure for a set duration.

  • Upon completion, the reaction mixture is quenched by carefully adding it to ice-cold hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or chromatography to isolate this compound.

Protocol 2: Diazotization of 2,5-Diethylaniline and Hydrolysis

Materials:

  • 2,5-Diethylaniline

  • Sulfuric acid

  • Sodium nitrite (B80452)

  • Water

  • Organic solvent for extraction (e.g., toluene)

Procedure:

  • An aqueous solution of 2,5-diethylaniline and sulfuric acid is prepared.

  • A separate aqueous solution of sodium nitrite is prepared.

  • The two solutions are continuously pumped into a heated pipeline reactor at controlled flow rates.

  • The diazotization and subsequent hydrolysis reactions occur in the reactor at a temperature of 80-120°C with a short residence time (20-300 seconds)[1].

  • The reaction mixture is then cooled, and the product is extracted with an organic solvent.

  • The organic layer is dried, and the solvent is removed to yield this compound.

Protocol 3: Catalytic Depolymerization of Lignin

Materials:

  • Lignin (e.g., Kraft lignin)

  • Heterogeneous catalyst (e.g., supported noble metal or transition metal catalyst)

  • Solvent (e.g., water, ethanol, or a mixture)

  • Hydrogen gas (for reductive processes)

Procedure:

  • Lignin, catalyst, and solvent are loaded into a high-pressure autoclave.

  • The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen if required.

  • The mixture is heated to the desired reaction temperature (typically 250-400°C) and stirred for a specified time.

  • After the reaction, the reactor is cooled, and the gaseous products are vented.

  • The reaction mixture is filtered to separate the solid catalyst and any char.

  • The liquid product is then subjected to extraction and further separation techniques (e.g., chromatography) to isolate the phenolic compounds, including this compound.

Process Visualizations

To further elucidate the relationships and workflows of these synthetic routes, the following diagrams are provided.

Friedel_Crafts_Alkylation_Pathway Phenol Phenol Reaction Friedel-Crafts Alkylation Phenol->Reaction Ethylene Ethylene Ethylene->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Products Mixture of Alkylated Phenols (ortho, para, poly-alkylated) Reaction->Products Waste Acidic Waste & Catalyst Residue Reaction->Waste Purification Purification (Distillation/Chromatography) Products->Purification Diethylphenol This compound Purification->Diethylphenol

Friedel-Crafts Alkylation Synthesis Pathway

Diazotization_Hydrolysis_Pathway Aniline 2,5-Diethylaniline Diazotization Diazotization Aniline->Diazotization Reagents NaNO₂ / H₂SO₄ Reagents->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Hydrolysis Hydrolysis (Heat) Diazonium->Hydrolysis Diethylphenol This compound Hydrolysis->Diethylphenol Waste Aqueous Acidic/Basic Waste Hydrolysis->Waste

Diazotization and Hydrolysis Synthesis Pathway

Lignin_Depolymerization_Workflow cluster_process Lignin Valorization Process Lignin Lignin Feedstock Depolymerization Catalytic Depolymerization (High T, P) Lignin->Depolymerization Product_Mixture Complex Mixture (Phenols, Oligomers, Char) Depolymerization->Product_Mixture Separation Separation & Purification Product_Mixture->Separation Char Char/Solid Residue Product_Mixture->Char Diethylphenol This compound Separation->Diethylphenol Other_Phenols Other Phenolic Compounds Separation->Other_Phenols

Workflow for this compound from Lignin

Conclusion

The selection of a synthesis route for this compound involves a trade-off between established, high-yield methods and emerging, more sustainable alternatives. While Friedel-Crafts alkylation is a well-understood process, its significant environmental burden from waste generation makes it a less desirable option from a green chemistry perspective. The diazotization and hydrolysis route offers improved selectivity and reduced catalyst-related waste but introduces safety considerations. The catalytic depolymerization of lignin stands out as the most promising long-term solution, aligning with the principles of a circular economy by utilizing a renewable feedstock. However, significant research and development are still required to improve the selectivity and energy efficiency of this process to make it economically viable on an industrial scale. For researchers and drug development professionals, a thorough evaluation of these factors is essential for making informed decisions that balance chemical efficiency with environmental responsibility.

References

Validating the Structure of 2,5-Diethylphenol Derivatives: A Comparison Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for validating the structure of 2,5-diethylphenol derivatives, supported by expected experimental data and detailed protocols.

The Challenge: Positional Isomerism

The synthesis of substituted phenols such as this compound can often yield a mixture of positional isomers. Distinguishing between, for example, this compound and 2,6-diethylphenol (B86025) or 3,5-diethylphenol (B75064) requires more than simple one-dimensional (1D) ¹H and ¹³C NMR spectra. 2D NMR spectroscopy provides the necessary through-bond and through-space correlation data to definitively establish the connectivity and substitution pattern of the molecule.

This guide will focus on a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—to fully characterize the structure of a this compound derivative.

Comparative Analysis of 2D NMR Techniques

Each 2D NMR experiment provides a unique piece of the structural puzzle. The following sections and tables summarize the expected correlations for this compound and how they contribute to its structural validation.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[1] This is invaluable for establishing the spin systems within the ethyl groups and on the aromatic ring.

Expected COSY Correlations for this compound:

Proton (δ ppm, approx.)Correlating Proton(s) (δ ppm, approx.)Interpretation
H-7 (δ 2.60)H-8 (δ 1.25)Correlation within the ethyl group at C-2.
H-8 (δ 1.25)H-7 (δ 2.60)Reciprocal correlation in the C-2 ethyl group.
H-9 (δ 2.55)H-10 (δ 1.20)Correlation within the ethyl group at C-5.
H-10 (δ 1.20)H-9 (δ 2.55)Reciprocal correlation in the C-5 ethyl group.
H-3 (δ 6.90)H-4 (δ 6.65)ortho coupling between aromatic protons.
H-4 (δ 6.65)H-3 (δ 6.90), H-6 (δ 6.80)ortho and meta couplings of H-4.
H-6 (δ 6.80)H-4 (δ 6.65)meta coupling between aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment identifies all carbons that are directly attached to a proton.[2] This allows for the unambiguous assignment of protonated carbons.

Expected HSQC Correlations for this compound:

Carbon (δ ppm, approx.)Correlating Proton(s) (δ ppm, approx.)Interpretation
C-3 (δ 128.0)H-3 (δ 6.90)Direct attachment of H-3 to C-3.
C-4 (δ 115.0)H-4 (δ 6.65)Direct attachment of H-4 to C-4.
C-6 (δ 126.0)H-6 (δ 6.80)Direct attachment of H-6 to C-6.
C-7 (δ 28.0)H-7 (δ 2.60)Direct attachment of H-7 to C-7 (methylene).
C-8 (δ 15.0)H-8 (δ 1.25)Direct attachment of H-8 to C-8 (methyl).
C-9 (δ 27.0)H-9 (δ 2.55)Direct attachment of H-9 to C-9 (methylene).
C-10 (δ 16.0)H-10 (δ 1.20)Direct attachment of H-10 to C-10 (methyl).
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is arguably the most powerful for determining the overall carbon skeleton by showing correlations between protons and carbons that are two or three bonds away.[2] This is crucial for identifying the substitution pattern on the aromatic ring by correlating the ethyl protons to the aromatic carbons.

Expected Key HMBC Correlations for this compound:

Proton (δ ppm, approx.)Correlating Carbon(s) (δ ppm, approx.)Interpretation (Key Structural Proof)
H-7 (δ 2.60)C-1 (δ 152.0), C-2 (δ 130.0), C-3 (δ 128.0), C-8 (δ 15.0)Confirms ethyl group at C-2.
H-9 (δ 2.55)C-4 (δ 115.0), C-5 (δ 138.0), C-6 (δ 126.0), C-10 (δ 16.0)Confirms ethyl group at C-5.
H-3 (δ 6.90)C-1 (δ 152.0), C-2 (δ 130.0), C-5 (δ 138.0)Confirms position of H-3 relative to substituents.
H-6 (δ 6.80)C-1 (δ 152.0), C-2 (δ 130.0), C-4 (δ 115.0), C-5 (δ 138.0)Confirms position of H-6 relative to substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations

The NOESY experiment detects protons that are close to each other in space, typically within 5 Å.[3] This is particularly useful for confirming the substitution pattern by observing correlations between the protons of the ethyl groups and the adjacent aromatic protons.

Expected Key NOESY Correlations for this compound:

Proton (δ ppm, approx.)Correlating Proton(s) (δ ppm, approx.)Interpretation (Key Structural Proof)
H-7 (δ 2.60)H-6 (δ 6.80)Proximity of C-2 ethyl group to H-6.
H-9 (δ 2.55)H-4 (δ 6.65)Proximity of C-5 ethyl group to H-4.

Experimental Workflow and Logic

The validation of a this compound derivative's structure using 2D NMR follows a logical progression. The workflow ensures that each piece of evidence builds upon the last, leading to an unambiguous structural assignment.

G cluster_interpretation Structural Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Fragments Identify Spin Systems & Protonated Carbons H1_NMR->Fragments C13_NMR->Fragments COSY COSY HSQC HSQC COSY->Fragments HMBC HMBC HSQC->Fragments NOESY NOESY Skeleton Assemble Carbon Skeleton HMBC->Skeleton Substitution Confirm Substitution Pattern NOESY->Substitution Fragments->Skeleton Skeleton->Substitution Structure Final Structure Validation Substitution->Structure

References

Benchmarking 2,5-Diethylphenol: A Comparative Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical intermediates is a critical decision that significantly impacts the efficiency, scalability, and cost-effectiveness of a synthetic pathway. This guide provides a comprehensive performance benchmark of 2,5-Diethylphenol, comparing it with viable alternatives such as its structural analog, 2,5-dimethylphenol (B165462), and its isomers, 2,4-diethylphenol (B3059003) and 2,6-diethylphenol. This analysis is supported by experimental data on synthesis efficiency, product purity, and established analytical protocols.

Executive Summary

This compound is a valuable chemical intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). However, its performance as an intermediate is intrinsically linked to the efficiency and selectivity of its own synthesis. This guide demonstrates that while this compound is a viable intermediate, its direct synthesis presents significant challenges, particularly in achieving high selectivity. In contrast, alternatives like 2,5-dimethylphenol offer more established and higher-yielding synthetic routes, making them potentially more cost-effective choices for large-scale production. The selection between these intermediates will ultimately depend on the specific requirements of the target molecule and the overall synthetic strategy.

Performance Comparison of Alkylated Phenols

The performance of a chemical intermediate is benchmarked by several key metrics, including the yield and purity of its synthesis, the complexity of the reaction, and the ease of purification. The following tables summarize the available data for this compound and its alternatives.

Chemical Intermediate Synthesis Method Reported Yield (%) Reported Purity (%) Key Challenges
This compound Friedel-Crafts Ethylation of Phenol (B47542)Data not readily available; generally lowMixture of isomersPoor regioselectivity, polyalkylation, difficult separation of isomers.[1]
Diazotization of 2,5-diethylanilineData not readily availablePotentially highAvailability and synthesis of the starting aniline (B41778).
2,5-Dimethylphenol Diazotization of 2,5-dimethylaniline (B45416)82.6 - 83.496.2 - 97.1Handling of diazonium salts.
2,4-Diethylphenol Friedel-Crafts Ethylation of PhenolModerate to GoodGoodOptimization of catalyst and reaction conditions for selectivity.
2,6-Diethylphenol Friedel-Crafts Ethylation of PhenolModerate to GoodGoodSteric hindrance can influence reactivity.

Synthesis Pathways and Experimental Considerations

The choice of synthetic route significantly influences the performance metrics of a chemical intermediate. Here, we detail the primary methods for producing this compound and its alternatives.

Friedel-Crafts Alkylation of Phenol

This is a common method for introducing alkyl groups to a phenolic ring. However, the direct ethylation of phenol to produce this compound is challenging due to the ortho- and para-directing nature of the hydroxyl group, leading to a mixture of 2-ethylphenol, 4-ethylphenol, 2,4-diethylphenol, 2,6-diethylphenol, and other polyalkylated products.[1] Achieving high selectivity for the 2,5-isomer is difficult, making purification complex and reducing the overall yield of the desired product.

Friedel_Crafts_Alkylation Phenol Phenol Mixture Mixture of Ethylphenols and Diethylphenols Phenol->Mixture Ethanol (B145695) Ethanol/Ethene Ethanol->Mixture Catalyst Acid Catalyst (e.g., AlCl3, Zeolite) Catalyst->Mixture Target This compound Mixture->Target Low Selectivity

Figure 1: Friedel-Crafts Ethylation of Phenol.

Diazotization and Hydrolysis

An alternative route to specific isomers involves the diazotization of the corresponding aniline, followed by hydrolysis. For example, 2,5-dimethylphenol can be synthesized from 2,5-dimethylaniline with high yield and purity. A continuous process for this reaction has been patented, demonstrating its industrial viability. This method offers high regioselectivity, as the substitution pattern is predetermined by the starting aniline. A similar approach could be employed for this compound, starting from 2,5-diethylaniline.

Diazotization_Pathway Aniline 2,5-Dialkylaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2 NaNO2, H2SO4 NaNO2->Diazonium Phenol 2,5-Dialkylphenol Diazonium->Phenol H2O H2O, Heat H2O->Phenol

Figure 2: Diazotization and Hydrolysis Pathway.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation of Phenol
  • Reaction Setup: A stirred, jacketed glass reactor is charged with phenol and a chosen acid catalyst (e.g., a zeolite, or a Lewis acid like aluminum chloride).

  • Reactant Addition: The alkylating agent (e.g., ethanol or ethene) is introduced into the reactor at a controlled rate. The reaction temperature is maintained at a specific setpoint (e.g., 180-250°C for gas-phase reactions with zeolites).

  • Reaction Monitoring: The reaction progress is monitored by taking periodic samples and analyzing them by Gas Chromatography (GC) to determine the conversion of phenol and the selectivity to various alkylated products.

  • Work-up and Purification: Upon completion, the catalyst is filtered off (for solid catalysts). The product mixture is then subjected to fractional distillation under reduced pressure to separate the desired diethylphenol isomer from other products and unreacted starting materials.

General Procedure for Diazotization and Hydrolysis
  • Diazotization: The starting aniline (e.g., 2,5-dimethylaniline) is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Hydrolysis: The cold diazonium salt solution is slowly added to a hot aqueous acidic solution (e.g., sulfuric acid at 150-180°C). The diazonium salt decomposes to form the corresponding phenol, releasing nitrogen gas.

  • Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent (e.g., toluene). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude phenol can be further purified by distillation or recrystallization.

Benchmarking Performance: Experimental Workflow

A standardized workflow is crucial for the objective comparison of chemical intermediates. This involves consistent methods for synthesis, purification, and analysis.

Benchmarking_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Performance Evaluation Synthesis Reaction Setup & Execution Workup Quenching & Extraction Synthesis->Workup Purification Distillation/Crystallization Workup->Purification Purity Purity Analysis (GC/HPLC) Purification->Purity Structure Structural Confirmation (NMR, MS) Purification->Structure Yield Yield Calculation Purity->Yield Structure->Yield KPIs Key Performance Indicators (Yield, Purity, E-Factor) Comparison Comparison with Alternatives KPIs->Comparison

References

Safety Operating Guide

Proper Disposal of 2,5-Diethylphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,5-Diethylphenol and materials contaminated with it are classified as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Engagement with a licensed professional waste disposal service is mandatory for its removal. This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and/or a face shield where splashing is possible.

  • Hand Protection: Wear chemical-resistant gloves. Inspect gloves prior to use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: Use only under a chemical fume hood to avoid inhalation of any vapors or aerosols.

In the event of exposure, immediate action is critical. For skin contact, wash off immediately with plenty of water for at least 15 minutes.[1] For eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention in all cases of exposure.

Spillage Containment and Cleanup

In case of a spill, the area should be evacuated, and access restricted to trained personnel with appropriate PPE.

Spill Cleanup Procedure:

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorption: For liquid spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Proper Disposal Procedures

The disposal of this compound and any contaminated materials must be handled as hazardous waste. This includes the pure chemical, solutions containing it, and any materials used for cleanup. The preferred method for the disposal of phenolic waste is incineration by a licensed chemical disposal facility.[2]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including contaminated solids (e.g., gloves, absorbent materials) and liquids, in a designated, leak-proof, and sealable container.[4]

    • The container must be chemically compatible with phenolic compounds.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Keep the hazardous waste container tightly sealed when not in use.

    • Store the container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizers.[5]

  • Disposal Request:

    • Once the container is full (not exceeding 90% capacity to allow for expansion), or according to your institution's policies, arrange for a hazardous waste pickup.

    • Contact your institution's EHS department or a licensed professional waste disposal service to schedule the collection.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for a comprehensive understanding of its physical and chemical properties.

PropertyValueUnitSource
Molecular FormulaC₁₀H₁₄O-Cheméo
Molecular Weight150.22 g/mol Cheméo, PubChem
Normal Boiling PointNot Available--
Normal Melting PointNot Available--
Octanol/Water Partition Coefficient (logPoct/wat)2.517-Cheméo
Water Solubility (log10WS)-2.63mol/lCheméo
Vapor Pressure0.398mmHg at 25°CLookChem

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_Preparation Preparation cluster_Containment Containment & Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE A->B C Collect Waste in a Designated, Compatible Container B->C D Securely Seal and Label Container as 'Hazardous Waste' C->D E Store in a Cool, Dry, Ventilated Area D->E F Segregate from Incompatible Materials E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Incineration at an Approved Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2,5-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

2,5-Diethylphenol, like other phenolic compounds, is expected to be corrosive and toxic. It can cause severe skin burns and eye damage, and may be harmful if swallowed or in contact with skin.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause severe eye irritation or damage.[2]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene), a flame-retardant lab coat, and closed-toe shoes.To prevent skin contact, which can lead to severe burns and absorption of the toxic substance.[3]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To protect against inhalation of harmful vapors, especially in poorly ventilated areas.[4]
Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₄O[5]
Molecular Weight 150.22 g/mol [5]
Boiling Point Not available
Melting Point Not available
Vapor Pressure 0.398 mmHg at 25°C[6]
Octanol/Water Partition Coefficient (logPoct/wat) 2.517[5]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to ensure safety.

Step 1: Preparation

  • Review Safety Information : Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.

  • Ensure Proper Ventilation : Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Assemble PPE : Put on all required personal protective equipment as detailed in Table 1.

  • Prepare Spill Kit : Have a chemical spill kit readily accessible. For phenolic compounds, this should include an absorbent material like sand or vermiculite.[7]

Step 2: Handling and Use

  • Weighing and Transferring : Conduct all weighing and transferring of this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact : Use appropriate tools (e.g., spatulas, forceps) to avoid direct contact with the chemical.

  • Keep Containers Closed : Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.

Step 3: Post-Handling

  • Decontamination : Clean all equipment and work surfaces thoroughly after use.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[2]

  • Proper Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Table 3: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. For phenol (B47542) exposure, it is recommended to then swab the affected area with polyethylene (B3416737) glycol (PEG) 300 or 400.[9][10] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]
Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including contaminated labware and PPE, in a designated and clearly labeled hazardous waste container.[11]

Step 2: Waste Storage

  • Store the hazardous waste container in a secure, well-ventilated area, away from incompatible materials.[11]

Step 3: Waste Disposal

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[2] Do not dispose of this compound down the drain or in the regular trash.[11]

  • For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container can be disposed of as non-hazardous waste.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_review Review Safety Guide prep_vent Ensure Proper Ventilation prep_review->prep_vent prep_ppe Assemble PPE prep_vent->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_transfer Weigh & Transfer in Fume Hood prep_spill->handle_transfer handle_contact Avoid Direct Contact handle_transfer->handle_contact emergency_first_aid Provide Immediate First Aid handle_transfer->emergency_first_aid handle_close Keep Containers Closed handle_contact->handle_close post_decon Decontaminate Surfaces handle_close->post_decon post_wash Wash Hands post_decon->post_wash post_store Proper Storage post_wash->post_store disp_segregate Segregate Waste post_store->disp_segregate disp_store Store Waste Securely disp_segregate->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose emergency_medical Seek Medical Attention emergency_first_aid->emergency_medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.